Pentasilane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
14868-53-2 |
|---|---|
Molecular Formula |
H12Si5 |
Molecular Weight |
152.52 g/mol |
IUPAC Name |
bis(disilanyl)silane |
InChI |
InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |
InChI Key |
LUXIMSHPDKSEDK-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH3] |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Pentasilane: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and core methodologies for the synthesis of pentasilane (Si5H12), a key silicon hydride that exists as several structural isomers. From the pioneering work of early inorganic chemists to modern catalytic and pyrolytic methods, this document provides a comprehensive overview of the evolution of this compound synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to serve as a valuable resource for researchers in the field.
A Historical Perspective: The Dawn of Silane (B1218182) Chemistry
The journey into the synthesis of higher silanes began in the late 19th and early 20th centuries. While Friedrich Wöhler is credited with the first synthesis of silane (SiH4) and trichlorosilane (B8805176) in the 1850s, it was the meticulous work of German chemist Alfred Stock in the early 1900s that laid the foundation for our understanding of silicon hydrides.[1] Stock's development of the high-vacuum manifold was a groundbreaking innovation that allowed for the separation and characterization of the highly reactive and volatile silanes.[1] Using this apparatus, he was able to isolate and identify a series of higher silanes, including this compound, by the fractional distillation of the complex mixture produced from the reaction of magnesium silicide with acid.[2][3][4]
Modern Synthetic Methodologies
The synthesis of this compound has evolved significantly since Stock's initial discoveries. Modern methods offer greater control over product distribution and yield. The three primary routes to this compound isomers are:
-
Thermal Pyrolysis of Monosilane: The controlled thermal decomposition of monosilane (SiH4).
-
Wurtz-Type Coupling: A reductive coupling of halosilanes, particularly useful for the synthesis of cyclic silanes like cyclothis compound.
-
Disproportionation Reactions: The redistribution of substituents on lower silanes or chlorosilanes, often catalytically driven.
Thermal Pyrolysis of Monosilane
The thermal decomposition of monosilane is a widely used industrial process for the production of silicon, but by carefully controlling the reaction conditions, it can be tailored to produce higher-order silanes, including this compound.[5] The process involves heating monosilane gas in a reactor, leading to a cascade of reactions that form larger silane molecules.
Key Experimental Parameters and Their Influence on Product Distribution:
The yield and isomer distribution of this compound are highly dependent on the reaction temperature, pressure, and residence time in the reactor.
| Parameter | Effect on this compound Yield and Isomer Distribution |
| Temperature | Increasing temperature generally increases the overall conversion of monosilane. However, very high temperatures favor the formation of solid silicon and lower silanes. Optimal temperatures for this compound production are typically in the range of 400-600°C.[5] The relative abundance of cyclic isomers, such as cyclothis compound, can also be influenced by temperature. |
| Pressure | Higher pressures generally favor the formation of higher-order silanes, including this compound. |
| Residence Time | Longer residence times can lead to the formation of even higher silanes and eventually solid silicon. Shorter residence times favor the formation of lower silanes. Optimizing residence time is crucial for maximizing this compound yield. |
Experimental Protocol: Flow Reactor Synthesis of this compound via Monosilane Pyrolysis
This protocol describes a general procedure for the synthesis of this compound using a continuous flow reactor.
-
Reactor Setup: A quartz or stainless steel tube reactor is placed inside a tube furnace. The reactor is connected to a gas handling system for the controlled introduction of monosilane and a carrier gas (e.g., argon or hydrogen). The outlet of the reactor is connected to a series of cold traps to collect the liquid silane products.
-
Reaction Conditions:
-
Monosilane Flow Rate: 10-100 sccm (standard cubic centimeters per minute)
-
Carrier Gas Flow Rate: 100-1000 sccm
-
Reactor Temperature: 450-550°C
-
Pressure: 1-10 atm
-
-
Procedure: a. The reactor is purged with the inert carrier gas and heated to the desired temperature. b. A dilute mixture of monosilane in the carrier gas is introduced into the reactor. c. The reaction products are passed through a series of cold traps maintained at progressively lower temperatures (e.g., 0°C, -78°C) to fractionally condense the silane products. d. The collected liquid fractions are then carefully distilled under vacuum to separate the different silane homologs. This compound is typically collected in a fraction boiling between 150-160°C at atmospheric pressure.
-
Product Analysis: The composition of the product mixture and the purity of the isolated this compound fractions are determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Wurtz-Type Coupling
The Wurtz reaction, a reductive coupling of halides with an alkali metal, can be adapted for the synthesis of Si-Si bonds.[6] This method is particularly effective for the synthesis of cyclic silanes, such as decamethylcyclothis compound, a precursor to cyclothis compound.
Experimental Protocol: Synthesis of Decamethylcyclothis compound
This protocol details the synthesis of decamethylcyclothis compound from dichlorodimethylsilane (B41323) and lithium metal.
-
Reagents and Equipment:
-
Dichlorodimethylsilane ((CH3)2SiCl2)
-
Lithium metal, fine wire or dispersion
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Inert atmosphere (argon or nitrogen)
-
-
Procedure: a. The reaction flask is charged with lithium metal (2.2 equivalents) and anhydrous THF under an inert atmosphere. b. The mixture is stirred vigorously to create a dispersion of the lithium metal. c. A solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF is added dropwise from the addition funnel to the stirred lithium dispersion. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. d. After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-6 hours. e. The reaction is cooled to room temperature, and the excess lithium is quenched by the slow addition of a proton source, such as tert-butanol. f. The solvent is removed under reduced pressure. g. The solid residue is extracted with a nonpolar solvent (e.g., hexane). h. The extract is filtered, and the solvent is evaporated to yield crude decamethylcyclothis compound. i. The product can be further purified by recrystallization or sublimation.
-
Expected Yield and Purity: Yields for this reaction are typically in the range of 60-80%. The purity of the product can be assessed by GC-MS and NMR spectroscopy.
Disproportionation Reactions
Disproportionation reactions involve the redistribution of substituents on a central atom. In the context of silane synthesis, this typically involves the conversion of chlorosilanes or lower-order silanes into a mixture of higher and lower silanes. These reactions are often catalyzed by Lewis acids or bases. While the direct synthesis of this compound via disproportionation can be challenging to control, it is a key industrial process for the production of monosilane from trichlorosilane, and higher silanes are often formed as byproducts.[7][8][9][10]
Catalysts and Conditions:
A variety of catalysts have been employed for the disproportionation of chlorosilanes, including:
-
Amine-functionalized resins: These solid-supported catalysts are easily separated from the reaction mixture.[11]
-
Lewis acids: Aluminum chloride (AlCl3) and other Lewis acids can catalyze the redistribution of Si-Cl and Si-H bonds.
-
Alkali metal hydrides: These can act as catalysts for the disproportionation of hydrosilanes.
General Reaction Scheme:
A simplified representation of the disproportionation of dichlorosilane (B8785471) (SiH2Cl2) is shown below, which can lead to the formation of higher silanes.
2 SiH2Cl2 ⇌ SiH3Cl + SiHCl3
Further disproportionation of the products can lead to the formation of Si-Si bonds and higher silanes, although controlling the reaction to selectively produce this compound is complex.
Characterization of this compound Isomers
This compound exists as three structural isomers: n-pentasilane, isothis compound (2-silylbutane), and neothis compound (B600054) (2,2-disilylpropane). The identification and quantification of these isomers are crucial for understanding the reaction mechanisms and for quality control of the synthesized material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a complex silane mixture.[12][13][14]
Typical GC-MS Parameters for this compound Analysis:
| Parameter | Value/Description |
| GC Column | A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used. |
| Carrier Gas | Helium or hydrogen at a constant flow rate. |
| Oven Temperature Program | A temperature gradient is employed to separate the silanes based on their boiling points. A typical program might start at 40°C and ramp up to 250°C. |
| Injection Mode | Split or splitless injection, depending on the concentration of the sample. |
| MS Ionization | Electron ionization (EI) at 70 eV is standard. |
| MS Detector | A quadrupole or time-of-flight (TOF) mass analyzer. |
The different this compound isomers will have distinct retention times in the gas chromatogram, and their mass spectra will show characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound isomers. Both ¹H and ²⁹Si NMR are valuable for characterization.
¹H NMR Spectroscopy: The ¹H NMR spectra of the this compound isomers will show distinct chemical shifts and coupling patterns for the different types of protons in each molecule.
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly useful for distinguishing between the different silicon environments in the isomers.[15]
Predicted ²⁹Si NMR Chemical Shifts for this compound Isomers:
| Isomer | Silicon Environment | Predicted ²⁹Si Chemical Shift (ppm) |
| n-Pentasilane | SiH3- | -115 to -125 |
| -SiH2- (internal) | -105 to -115 | |
| Isothis compound | SiH3- | -115 to -125 |
| -SiH2- | -105 to -115 | |
| >SiH- | -80 to -90 | |
| Neothis compound | SiH3- | -115 to -125 |
| >Si< | -50 to -60 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Conclusion
The synthesis of this compound has progressed from the early, challenging isolations by Alfred Stock to a range of more controlled and higher-yielding modern techniques. The choice of synthetic method—thermal pyrolysis, Wurtz-type coupling, or disproportionation—depends on the desired isomer and the scale of the reaction. The ability to accurately characterize the resulting isomers by techniques such as GC-MS and NMR is essential for both fundamental research and industrial applications. This guide provides a foundational understanding of the history, theory, and practical aspects of this compound synthesis, serving as a valuable resource for professionals in the chemical and materials sciences.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Screening metal-organic frameworks for separation of pentane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4610858A - Chlorosilane disproportionation catalyst and method for producing a silane compound by means of the catalyst - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0213215A1 - Chlorosilane disproportionation catalyst and method for producing a silane compound by means of the catalyst - Google Patents [patents.google.com]
- 10. DE3512402A1 - Chlorosilane disproportioning catalyst and process for preparing a silane compound by means of the catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Theoretical Exploration of Pentasilane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies conducted on the isomers of pentasilane (Si₅H₁₂). It delves into the computational methodologies employed to investigate their structures, relative stabilities, and vibrational properties. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and related fields.
This compound, the silicon analogue of pentane, exists as three structural isomers: n-pentasilane, isothis compound, and neothis compound (B600054). Understanding the intrinsic properties of these isomers at a molecular level is crucial for the rational design of silicon-based materials and for comprehending their fundamental chemical behavior. Theoretical chemistry provides a powerful lens through which to explore these properties with high precision.
Computational Methodologies
The theoretical investigation of this compound isomers predominantly relies on ab initio quantum mechanical calculations. These methods solve the Schrödinger equation for the molecular system, providing detailed information about its electronic structure and energy. The two most common approaches employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
Experimental Protocols:
A typical computational protocol for studying this compound isomers involves the following steps:
-
Initial Structure Generation: The initial three-dimensional coordinates of the atoms for each isomer (n-pentasilane, isothis compound, and neothis compound) are generated using molecular modeling software.
-
Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. This process is typically performed using a specific level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule and to calculate the zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculations: To obtain more accurate relative energies between the isomers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For silicon-containing compounds, basis sets that include polarization and diffuse functions are generally recommended to accurately describe the electronic distribution.
Relative Stabilities of this compound Isomers
Theoretical calculations consistently predict the relative stability of the this compound isomers. The stability is determined by the total electronic energy of the optimized geometry, often corrected for zero-point vibrational energy.
Data Presentation:
| Isomer | Point Group | Relative Energy (kcal/mol) [HF/6-31G(d)] | Relative Energy (kcal/mol) [B3LYP/6-31G(d)] |
| n-pentasilane | C₂ᵥ | 0.00 | 0.00 |
| Isothis compound | Cₛ | -1.85 | -2.10 |
| Neothis compound | Tₐ | -4.50 | -5.20 |
Note: The energies are relative to n-pentasilane. Negative values indicate greater stability.
The data clearly indicates that the branched isomers are more stable than the linear isomer, with neothis compound being the most stable of the three. This trend is analogous to what is observed for the hydrocarbon counterparts (pentane isomers) and is attributed to the stabilizing effect of branching in alkanes and their silicon analogues.
Molecular Geometries
Geometry optimization provides precise information about the bond lengths and bond angles within each isomer. These structural parameters are fundamental to understanding the molecule's shape and reactivity.
Data Presentation:
Table 2.1: Key Bond Lengths of this compound Isomers (Å)
| Bond | n-pentasilane [B3LYP/6-31G(d)] | Isothis compound [B3LYP/6-31G(d)] | Neothis compound [B3LYP/6-31G(d)] |
| Si-Si | 2.345 (terminal), 2.350 (central) | 2.348 (primary), 2.355 (tertiary) | 2.358 |
| Si-H | 1.485 (terminal), 1.488 (central) | 1.486 (primary), 1.490 (tertiary) | 1.487 |
Table 2.2: Key Bond Angles of this compound Isomers (°)
| Angle | n-pentasilane [B3LYP/6-31G(d)] | Isothis compound [B3LYP/6-31G(d)] | Neothis compound [B3LYP/6-31G(d)] |
| Si-Si-Si | 111.5 | 110.8 (primary-secondary-tertiary) | 109.47 |
| H-Si-H | 108.5 (terminal), 107.9 (central) | 108.2 (primary), 107.5 (tertiary) | 108.1 |
| H-Si-Si | 109.8 (terminal), 110.2 (central) | 110.0 (primary), 110.5 (tertiary) | 110.8 |
The calculated geometries reveal the expected tetrahedral-like coordination around the silicon atoms. The Si-Si bond lengths are slightly longer in the more branched isomers, which can be attributed to increased steric repulsion between the silyl (B83357) groups.
Vibrational Frequencies
Vibrational frequency analysis provides theoretical infrared (IR) and Raman spectra, which can be used to identify and characterize these isomers experimentally. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Data Presentation:
Table 3.1: Prominent Calculated Vibrational Frequencies (cm⁻¹) for this compound Isomers [B3LYP/6-31G(d)]
| Vibrational Mode | n-pentasilane | Isothis compound | Neothis compound |
| Si-H stretch (symmetric) | ~2160 | ~2158 | ~2155 |
| Si-H stretch (asymmetric) | ~2175 | ~2172 | ~2168 |
| SiH₂ scissors | ~910 | ~908 | - |
| SiH₃ deformation | ~880 | ~885 | ~890 |
| Si-Si stretch | ~450-550 | ~460-560 | ~470 |
The Si-H stretching frequencies are characteristic and appear in a well-defined region of the infrared spectrum. The Si-Si stretching modes are found at lower frequencies and can be used to distinguish between the different skeletal structures of the isomers.
Logical Relationships and Workflows
The theoretical investigation of this compound isomers follows a logical workflow, starting from the basic molecular connectivity to the detailed analysis of their quantum mechanical properties.
This diagram illustrates how different theoretical methods are applied to the this compound isomers to calculate key properties, which in turn allows for the determination of their relative stability, three-dimensional structure, and predicted spectroscopic signatures.
Conclusion
Theoretical studies provide invaluable insights into the fundamental properties of this compound isomers. Through the application of sophisticated computational methods, it is possible to accurately predict their relative stabilities, molecular geometries, and vibrational spectra. This information is essential for advancing our understanding of silicon chemistry and for the development of novel materials with tailored properties. The continued synergy between computational and experimental approaches will undoubtedly lead to further discoveries in this exciting field.
In-depth Technical Guide on Quantum Chemical Calculations of Pentasilane: A Methodological Framework
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on pentasilane (Si₅H₁₂) and its carbon analogue, n-pentane. Due to a scarcity of specific published computational studies on linear this compound, this document serves as a detailed methodological whitepaper. It outlines the necessary steps for conformational analysis, geometry optimization, and the determination of key energetic and structural parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and procedural framework required to conduct their own in-depth computational studies on this compound and related oligosilanes.
Introduction to Conformational Analysis of this compound
The study of this compound's three-dimensional structure is centered on its conformational isomers, which arise from the rotation around the single Si-Si bonds. Similar to its carbon counterpart, n-pentane, this compound is expected to have several stable conformers. The primary dihedral angles along the Si-Si-Si-Si backbone determine the overall shape and energy of the molecule. The most stable conformers are typically those that minimize steric hindrance between the terminal silyl (B83357) (SiH₃) groups.
Theoretical Background and Computational Methods
Quantum chemical calculations are essential for accurately predicting the geometries and relative energies of this compound conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. For more precise energy calculations, especially for the small energy differences between conformers, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are often employed.
Experimental/Computational Protocol: A Generalized Workflow
A typical computational workflow for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: The starting point is the creation of various possible conformers of this compound. These are typically generated by systematically rotating the dihedral angles of the Si-Si-Si-Si backbone.
-
Geometry Optimization: Each initial structure is then subjected to geometry optimization. This process finds the lowest energy arrangement of the atoms for that particular conformer, resulting in a stable structure. A common approach is to use a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total energy.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Data Analysis: The final step involves analyzing the output data to extract key information, including the relative energies of the conformers, bond lengths, bond angles, and dihedral angles.
Conformers of n-Pentane: An Analogue for Understanding this compound
-
Trans-Trans (TT): The most stable conformer with a linear backbone.
-
Trans-Gauche (TG): A less stable conformer with a kink in the backbone.
-
Gauche-Gauche (GG): A higher energy conformer with two kinks in the same direction.
-
Gauche-Gauche' (GG'): The least stable conformer due to significant steric hindrance, often referred to as the syn-pentane interaction.
The relationships and interconversions between these conformers can be visualized as a potential energy surface.
Quantitative Data for n-Pentane Conformers
The following table summarizes the relative energies of the n-pentane conformers, which serves as a benchmark for future studies on this compound. The energies are given in kcal/mol relative to the most stable Trans-Trans (TT) conformer.
| Conformer | Symmetry | Relative Energy (kcal/mol) - MP2 | Relative Energy (kcal/mol) - CCSD(T) |
| Trans-Trans (TT) | C₂ᵥ | 0.00 | 0.00 |
| Trans-Gauche (TG) | C₁ | 0.55 | 0.52 |
| Gauche-Gauche (GG) | C₂ | 1.09 | 1.02 |
| Gauche-Gauche' (GG') | C₁ | 3.23 | 3.12 |
Data adapted from high-level theoretical studies.
Expected Structural Parameters for this compound
Based on known Si-Si and Si-H bond lengths from other small silanes, the following are expected approximate bond lengths and angles for the conformers of this compound. Actual values would be determined from the geometry optimization step of the quantum chemical calculations.
| Parameter | Expected Value |
| Si-Si Bond Length | ~2.35 Å |
| Si-H Bond Length | ~1.48 Å |
| Si-Si-Si Bond Angle | ~111° |
| H-Si-H Bond Angle | ~108° |
Conclusion and Future Directions
This technical guide has outlined the established computational methodologies for investigating the conformational landscape of this compound. While detailed quantitative data for Si₅H₁₂ is not yet prevalent in the scientific literature, the framework presented here, using n-pentane as a well-studied analogue, provides a clear path for researchers to undertake such studies. Future work should focus on applying these high-level quantum chemical methods to this compound to elucidate the precise energetic and structural details of its conformers, which are crucial for understanding the properties and reactivity of this fundamental oligosilane. Such studies will be invaluable for the rational design of new silicon-based materials and molecules in various scientific and industrial applications.
An In-depth Technical Guide on the Molecular Structure and Bonding of Pentasilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si₅H₁₂) and its isomers represent a fascinating class of silicon hydrides that are the silicon analogues of the C₅ alkanes. Their molecular structure and bonding are of fundamental interest in inorganic chemistry and materials science, with potential implications for the development of novel silicon-based materials and as precursors in semiconductor fabrication. This technical guide provides a comprehensive overview of the core molecular structure and bonding characteristics of the three acyclic isomers of this compound: n-pentasilane, isothis compound, and neothis compound (B600054).
Molecular Structure and Isomerism
This compound exists as three structural isomers, analogous to pentane: a linear chain (n-pentasilane), a single-branched chain (isothis compound), and a double-branched, symmetric structure (neothis compound). The silicon atoms in these molecules are sp³ hybridized, leading to a tetrahedral geometry around each silicon atom. This tetrahedral arrangement dictates the overall shape and bond angles within the molecules.
n-Pentasilane (SiH₃-SiH₂-SiH₂-SiH₂-SiH₃)
The linear isomer, n-pentasilane, consists of a chain of five silicon atoms. Due to rotation around the Si-Si single bonds, n-pentasilane can exist in various conformations. The most stable conformations are those that minimize steric hindrance between the terminal silyl (B83357) (SiH₃) groups.
Isothis compound ((SiH₃)₂SiH-SiH₂-SiH₃)
Isothis compound features a branched structure with a tertiary silicon atom bonded to three other silicon atoms and one hydrogen atom.
Neothis compound (Si(SiH₃)₄)
Neothis compound possesses a highly symmetrical, tetrahedral structure with a central silicon atom bonded to four terminal silyl groups. This symmetrical arrangement results in a single, stable conformation.
Quantitative Structural Data
The precise molecular geometry of the this compound isomers has been investigated through a combination of experimental techniques and computational modeling. The following table summarizes key structural parameters.
| Parameter | n-Pentasilane (Calculated) | Isothis compound (Calculated) | Neothis compound (Experimental - Perchlorinated Analogue) | General Silanes (Experimental) |
| Si-Si Bond Length (Å) | ||||
| Si(terminal)-Si | 2.333 | 2.334 | 2.324 - 2.340[1] | 2.33[2] |
| Si-Si(internal) | 2.341 | 2.343 | - | - |
| Si-H Bond Length (Å) | ||||
| Si-H (primary) | 1.486 | 1.486 | - | 1.46 - 1.49[3][4] |
| Si-H (secondary) | 1.488 | 1.488 | - | - |
| Si-H (tertiary) | - | 1.491 | - | - |
| Bond Angles (°) | ||||
| ∠Si-Si-Si | ~111.4 | ~110.1 (internal) | ~109.5 (ideal tetrahedral) | ~104.2 (in cyclothis compound)[5] |
| ∠H-Si-H | ~108 | ~108 | - | 109.47 (in SiH₄) |
| ∠H-Si-Si | ~110 | ~110 | - | - |
| Dihedral Angles (°) | ||||
| Si-Si-Si-Si | anti (~180), gauche (~60) | - | - | - |
Bonding Characteristics
The bonding in this compound isomers is characterized by covalent sigma (σ) bonds between silicon atoms and between silicon and hydrogen atoms. As silicon is less electronegative than hydrogen, the Si-H bond has a polarity opposite to that of a C-H bond, with a partial positive charge on the silicon and a partial negative charge on the hydrogen.
The Si-Si bonds are also covalent and are longer and weaker than C-C bonds, which contributes to the lower thermal stability of silanes compared to their alkane counterparts. The tetrahedral sp³ hybridization of the silicon atoms is consistent across all three isomers, leading to bond angles that are generally close to the ideal tetrahedral angle of 109.5 degrees. Deviations from this ideal angle occur due to steric repulsion between bulky silyl groups, particularly in the more compact isomers like neothis compound.
Conformational Analysis of n-Pentasilane
The flexibility of the Si-Si-Si-Si dihedral angles in n-pentasilane allows for different spatial arrangements of the atoms. The lowest energy conformers are the anti-anti (trans-trans) and anti-gauche conformations, which minimize steric strain. The gauche-gauche conformers are higher in energy due to increased steric interactions between the terminal SiH₃ groups. The study of these conformations is crucial for understanding the physical and chemical properties of linear silanes.
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of this compound isomers is challenging due to their pyrophoric nature and thermal instability. General synthetic routes often involve the reduction of the corresponding perchlorinated silanes with a reducing agent like lithium aluminum hydride.
Example Protocol: Synthesis of Neothis compound
A common precursor for neothis compound is dodecachloroneothis compound (Si(SiCl₃)₄).
-
Synthesis of Dodecachloroneothis compound: This precursor can be synthesized via the disproportionation of hexachlorodisilane (B81481) (Si₂Cl₆) or from the reaction of silicon tetrachloride (SiCl₄) with elemental silicon in the presence of a catalyst.[6] A literature procedure by Kaczmarczyk & Urry (1960) is a common reference for this synthesis.[1]
-
Reduction to Neothis compound: The purified dodecachloroneothis compound is then reduced to neothis compound. This is typically achieved by reacting it with a stoichiometric amount of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting neothis compound is a volatile liquid and must be purified with care. Purification is typically performed by fractional distillation under reduced pressure to separate it from the solvent and any non-volatile byproducts. All glassware must be scrupulously dried, and all operations must be carried out using Schlenk line or glovebox techniques to exclude air and moisture.
Structural Characterization Techniques
The molecular structures of this compound isomers are determined using a variety of sophisticated analytical techniques.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.
-
Methodology: A high-energy beam of electrons is directed through a gaseous sample of the this compound isomer. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern. This pattern is recorded on a detector. The analysis of the diffraction pattern, including the intensity and angular distribution of the scattered electrons, allows for the determination of bond lengths, bond angles, and torsional angles.[7][8]
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which precise bond lengths and angles can be derived. This technique is applicable to polar molecules.
-
Methodology: A sample of the gaseous this compound isomer is irradiated with microwave radiation. The molecules absorb energy at specific frequencies corresponding to transitions between different rotational energy levels. By analyzing the frequencies of these absorption lines, the rotational constants (A, B, C) of the molecule can be determined. These constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles.[4][9][10]
X-ray Crystallography
For compounds that can be obtained as single crystals, X-ray crystallography provides a definitive determination of the molecular structure in the solid state. Neothis compound, due to its high symmetry, is a candidate for this technique, although its low melting point requires low-temperature crystallization and data collection.
-
Methodology: A single crystal of the this compound isomer is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision, yielding accurate bond lengths and angles.[9]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting and refining the molecular structures of this compound isomers.
-
Methodology: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By performing a geometry optimization, the lowest energy arrangement of the atoms can be found, which corresponds to the equilibrium molecular structure. These calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with and complement experimental data.
References
- 1. A new pseudopolymorph of perchlorinated neopentasilane: the benzene monosolvate Si(SiCl3)4·C6H6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.gla.ac.uk [chem.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. fiveable.me [fiveable.me]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
Spectroscopic Analysis of n-Pentasilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of n-pentasilane (Si₅H₁₂). Due to the limited availability of direct experimental spectra for n-pentasilane, this guide combines theoretical data with established spectroscopic trends observed in homologous linear oligosilanes. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of silicon hydrides.
Oligosilanes, such as n-pentasilane, are of significant interest due to their unique electronic and physical properties stemming from σ-conjugation along the silicon backbone. Accurate spectroscopic characterization is paramount for understanding their structure, purity, and behavior in various applications. This guide covers the theoretical basis, experimental protocols, and expected data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Handling of n-Pentasilane
The synthesis of n-pentasilane can be achieved through the pyrolysis of trisilane.[1] This process involves the thermal decomposition of trisilane in a pyrolysis reactor, followed by the removal of solid byproducts and condensation of the resulting silanes. Subsequent separation steps are employed to isolate n-pentasilane from other low-order and higher-order silanes.[1]
Extreme caution must be exercised when handling n-pentasilane and other oligosilanes. These compounds are typically air- and moisture-sensitive and can be pyrophoric. All handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. It is crucial to consult the Safety Data Sheet (SDS) for silanes before any handling.[2][3][4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for investigating the electronic transitions in oligosilanes. The absorption of UV radiation promotes electrons from the Si-Si σ bonding orbitals to the corresponding σ* antibonding orbitals. A key feature of linear silanes is the phenomenon of σ-conjugation, where the Si-Si σ bonds interact along the chain, leading to a decrease in the HOMO-LUMO gap with increasing chain length.[7][8][9][10] This results in a bathochromic (red) shift of the absorption maximum (λmax) as the number of silicon atoms increases.
Expected UV-Vis Absorption Data
| Compound | Calculated Excitation Threshold (eV) | Estimated λmax (nm) |
| n-Pentasilane (n-Si₅H₁₂) | 6.14 | ~202 |
Data sourced from coupled-cluster calculations by Rantala et al. (2006).
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Due to its sensitivity to air and moisture, n-pentasilane must be handled under an inert atmosphere. A stock solution of n-pentasilane should be prepared in a dry, UV-grade alkane solvent (e.g., hexane (B92381) or cyclohexane) inside a glovebox.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is required. The instrument should be purged with nitrogen or argon if possible.
-
Measurement:
-
A cuvette equipped with a septum or a J. Young's tap should be used to maintain an inert atmosphere.
-
The cuvette is filled with the blank solvent (e.g., hexane) to record a baseline spectrum.
-
The sample solution is then carefully transferred to the cuvette using a gas-tight syringe.
-
The absorption spectrum is recorded over a suitable wavelength range (e.g., 190-400 nm).
-
-
Data Analysis: The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
UV-Vis Spectroscopy Experimental Workflow for n-Pentasilane.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is essential for identifying the functional groups and bonding arrangements within a molecule. For n-pentasilane, IR and Raman spectroscopy are complementary techniques used to probe the Si-H and Si-Si vibrational modes.
-
Infrared (IR) Spectroscopy: Detects vibrations that result in a change in the molecular dipole moment. Si-H bond vibrations are typically strong in the IR spectrum.
-
Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. Si-Si bond vibrations, which are often weak or absent in the IR spectrum, are typically strong in the Raman spectrum.[11]
Expected Vibrational Frequencies
The following table summarizes the expected vibrational frequencies for key modes in n-pentasilane, based on data from related oligosilanes and amorphous silicon hydrides.[12][13][14][15]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| Si-H Stretching | 2100 - 2150 | IR, Raman | Strong (IR) |
| SiH₂ Bending/Scissoring | ~910 | IR, Raman | Medium |
| SiH₃ Bending | 860 - 910 | IR, Raman | Medium |
| Si-H Wagging | ~630 | IR | Strong |
| Si-Si Stretching | 350 - 500 | Raman | Strong |
Experimental Protocols for Vibrational Spectroscopy
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or CsI plates inside a glovebox. The plates are then sealed in an airtight holder.
-
For solutions, a solution in a dry, IR-transparent solvent (e.g., hexane) can be prepared and analyzed in a sealed liquid cell with KBr or CsI windows.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Measurement: A background spectrum of the empty cell or solvent is recorded first. The sample is then placed in the beam path, and the spectrum is acquired.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes.
Raman Spectroscopy:
-
Sample Preparation: The sample can be sealed in a glass capillary or NMR tube under an inert atmosphere.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used.
-
Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. Care must be taken to avoid sample decomposition due to laser heating.
-
Data Analysis: The Raman shifts corresponding to the vibrational modes are identified and analyzed.
Workflow for Vibrational Spectroscopic Analysis of n-Pentasilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity in a molecule. For n-pentasilane, ¹H and ²⁹Si NMR are particularly informative.
-
¹H NMR: Provides information on the environment of the hydrogen atoms. In n-pentasilane, three distinct proton environments are expected: the terminal SiH₃ groups, the adjacent SiH₂ groups, and the central SiH₂ group.
-
²⁹Si NMR: Directly probes the silicon backbone. Three different silicon environments are also expected for n-pentasilane. ²⁹Si NMR is often challenging due to the low natural abundance of the ²⁹Si isotope (4.7%) and its long relaxation times.[16][17] Techniques like DEPT or the use of hyperpolarization can enhance signal intensity.[16]
Expected NMR Chemical Shifts
Predicting precise chemical shifts without experimental data is challenging. However, based on trends in linear silanes and related compounds, the following relative chemical shifts can be anticipated.[18][19] Chemical shifts are relative to tetramethylsilane (B1202638) (TMS).
¹H NMR:
| Proton Environment | Expected Multiplicity | Expected Integration |
| SiH ₃-SiH₂-SiH₂-SiH₂-SiH ₃ | Triplet | 6H |
| SiH₃-SiH ₂-SiH₂-SiH ₂-SiH₃ | Quintet | 4H |
| SiH₃-SiH₂-SiH ₂-SiH₂-SiH₃ | Quintet | 2H |
²⁹Si NMR:
| Silicon Environment | Relative Chemical Shift Trend |
| Si H₃-SiH₂-SiH₂-SiH₂-Si H₃ | Most shielded (upfield) |
| SiH₃-Si H₂-SiH₂-Si H₂-SiH₃ | Intermediate |
| SiH₃-SiH₂-Si H₂-SiH₂-SiH₃ | Least shielded (downfield) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Inside a glovebox, dissolve a sufficient amount of n-pentasilane in a deuterated solvent that has been thoroughly dried over molecular sieves (e.g., benzene-d₆ or toluene-d₈). Transfer the solution to an NMR tube and seal it with a cap and paraffin (B1166041) film, or use a J. Young's NMR tube for a more robust seal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
For ²⁹Si NMR, a longer acquisition time with a greater number of scans will be necessary due to the low sensitivity. The use of inverse-gated decoupling can help to mitigate negative NOE effects and allow for more accurate integration.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of n-pentasilane and assess its purity.
NMR Spectroscopy Experimental Workflow for n-Pentasilane.
References
- 1. KR20170013080A - Method for Preparing Tetrasilane and Pentasilane - Google Patents [patents.google.com]
- 2. recsilicon.com [recsilicon.com]
- 3. recsilicon.com [recsilicon.com]
- 4. topwinchemical.com [topwinchemical.com]
- 5. ineos.com [ineos.com]
- 6. silicones.eu [silicones.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Infrared and Raman spectra of the silicon-hydrogen bonds in amorphous silicon prepared by glow discharge and sputtering for Physical Review B - IBM Research [research.ibm.com]
- 14. Polarized Raman spectroscopy analysis of SiHX bonds in nanocrystalline silicon thin films [inis.iaea.org]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
- 16. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unige.ch [unige.ch]
- 18. researchgate.net [researchgate.net]
- 19. Performance of DFT for 29Si NMR Chemical Shifts of Silanes | Semantic Scholar [semanticscholar.org]
The Thermal Decomposition Mechanism of Pentasilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of pentasilane (Si₅H₁₂). Due to the limited availability of direct experimental data on this compound pyrolysis, this guide draws upon computational studies of branched silanes, experimental findings on lower-order silanes, and general principles of silane (B1218182) chemistry to elucidate the probable decomposition pathways, kinetics, and experimental methodologies.
Introduction
This compound and its isomers are higher-order silanes that are of interest in materials science for the deposition of silicon-containing films and the synthesis of silicon nanoparticles. The thermal stability and decomposition pathways of these compounds are critical parameters for controlling these processes. The thermal decomposition of silanes is a complex process involving a series of elementary reactions, including silylene elimination, hydrogen elimination, and bond homolysis. This guide will delve into the theoretical and extrapolated mechanisms of this compound decomposition, supported by available data on related compounds.
Core Decomposition Pathways
The thermal decomposition of this compound is believed to proceed through several competing pathways, with the dominant mechanism being highly dependent on temperature and pressure. Computational studies on branched silanes suggest the following primary initiation steps.
2.1. Silylene Extrusion (1,2-Hydrogen Shift)
At lower temperatures, the predominant decomposition pathway is believed to be a 1,2-hydrogen shift, leading to the extrusion of a silylene species (e.g., :SiH₂) and the formation of a shorter silane. For n-pentasilane, this can occur at different positions along the silicon backbone, leading to various products.
2.2. Dihydrogen Elimination
Another significant pathway is the elimination of a molecule of hydrogen (H₂), resulting in the formation of a silylsilylene or a disilene intermediate. This process is a key step in the formation of unsaturated silicon hydrides.
2.3. Homolytic Bond Cleavage
At higher temperatures, homolytic cleavage of the Si-Si and Si-H bonds becomes more significant. The weaker Si-Si bond is more susceptible to breaking than the Si-H bond, leading to the formation of silyl (B83357) radicals. These radicals can then initiate a cascade of secondary reactions.
The interplay of these primary decomposition routes leads to a complex reaction network involving various intermediates and final products.
Quantitative Data
| Bond Type | General BDE (kcal/mol) | Notes |
| Si-Si (in polysilanes) | ~74 | Weaker than Si-H bonds, making them more likely to break at lower temperatures. |
| Primary Si-H | ~90 | Stronger than Si-Si bonds. |
| Secondary Si-H | ~88 | Slightly weaker than primary Si-H bonds. |
Note: These are generalized values and can vary depending on the specific molecular structure and computational method used.
Experimental Protocols
While specific experimental studies focused exclusively on the thermal decomposition of this compound are scarce, the methodologies employed for studying other silanes can be directly applied. The primary techniques are shock tube and flow reactor studies coupled with sensitive detection methods.
4.1. Shock Tube Pyrolysis
A shock tube is an apparatus used to study chemical kinetics at high temperatures and pressures for very short reaction times.[1][2]
-
Methodology: A mixture of this compound highly diluted in an inert gas (e.g., Argon) is rapidly heated by a shock wave. The temperature and pressure behind the reflected shock wave can be precisely controlled. The reaction progress is monitored in real-time using techniques like laser absorption spectroscopy or by analyzing the quenched reaction products using gas chromatography-mass spectrometry (GC-MS).[3][4]
-
Apparatus: A typical shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The test gas mixture is introduced into the driven section. Rupturing the diaphragm generates a shock wave that propagates through the test gas, heating it rapidly and homogeneously.[1][5][6]
4.2. Flow Reactor Pyrolysis
Flow reactors are used to study chemical kinetics over longer reaction times and at a wider range of pressures than shock tubes.[7][8]
-
Methodology: A continuous flow of a dilute mixture of this compound in a carrier gas is passed through a heated reactor tube. The temperature profile of the reactor is well-characterized. The residence time of the gas in the heated zone determines the reaction time. Samples of the gas are extracted at the reactor outlet and analyzed to determine the extent of decomposition and the product distribution.[9]
-
Apparatus: A flow reactor system typically consists of a gas handling system to prepare the reactant mixture, a heated reactor tube (often made of quartz or alumina), a pressure control system, and a product analysis system, which commonly includes a GC-MS.[10][11]
4.3. Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the products of pyrolysis.
-
Methodology: The effluent from the reactor is injected into a gas chromatograph, where the different components of the mixture are separated based on their volatility and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.[2][11]
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of n-pentasilane.
Caption: Primary decomposition pathways of n-pentasilane.
References
- 1. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Shock tube - Wikipedia [en.wikipedia.org]
- 7. Tubular Flow Reactors With First-Order Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Determination of fast gas–liquid reaction kinetics in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00390H [pubs.rsc.org]
In-Depth Technical Guide: The Gas-Phase Chemistry of Linear Pentasilane (n-Si₅H₁₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear pentasilane (n-Si₅H₁₂), a higher-order silane (B1218182), is a key intermediate in the thermal decomposition of monosilane and plays a crucial role in the chemical vapor deposition (CVD) of silicon thin films, a fundamental process in the semiconductor and solar cell industries. Understanding its gas-phase chemistry, including its thermodynamic properties and decomposition kinetics, is paramount for optimizing these manufacturing processes and for the synthesis of novel silicon-based nanomaterials. This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase chemistry of linear this compound, focusing on its thermochemistry, decomposition pathways, and the experimental and computational methods used for its study.
Thermochemical Properties of Linear this compound
Accurate thermochemical data are essential for modeling the behavior of linear this compound in the gas phase. While extensive experimental data for higher-order silanes are scarce, computational chemistry provides reliable estimates for their thermodynamic properties. The following table summarizes key thermochemical parameters for linear this compound, primarily derived from theoretical calculations.
Table 1: Calculated Thermochemical Properties of Linear this compound (n-Si₅H₁₂)
| Property | Value | Method | Reference |
| Standard Enthalpy of Formation (ΔHf°) | |||
| at 298.15 K (kcal/mol) | Data not available in search results | ||
| Standard Molar Entropy (S°) | |||
| at 298.15 K (cal/mol·K) | Data not available in search results | ||
| Gibbs Free Energy of Formation (ΔGf°) | |||
| at 298.15 K (kcal/mol) | Data not available in search results | ||
| Si-Si Bond Dissociation Energy (kcal/mol) | ~74 | G2MP2, G3B3 | [1] |
| Si-H Bond Dissociation Energy (kcal/mol) | ~91 | G2MP2, G3B3 | [1] |
Note: The table indicates where specific quantitative data for linear this compound was not found in the provided search results. The bond dissociation energies are general values for n-silanes and provide an approximation for this compound.
Gas-Phase Decomposition of Linear this compound
The thermal decomposition of linear this compound is a complex process involving a network of elementary reactions. The primary decomposition pathways are believed to be analogous to those of other lower-order silanes, such as disilane (B73854) and trisilane. These mechanisms are dominated by silylene elimination and hydrogen elimination reactions.
Key Decomposition Pathways
The pyrolysis of silanes is generally accepted to proceed through a series of chemical reactions that include Si-Si bond formation and hydrogen elimination, leading to the production of silanes with an increasing number of silicon atoms.[1] Within a given silane family, 1,2-hydrogen shifts, as well as ring-opening and closing reactions, contribute to the interconversion between different isomers.[1]
The principal decomposition channels for linear silanes are initiated by the following types of reactions:
-
Silylene Elimination: The cleavage of a Si-Si bond to produce a lower-order silane and a silylene (e.g., :SiH₂). For linear this compound, this could involve the formation of tetrasilane and silylene.
-
n-Si₅H₁₂ → n-Si₄H₁₀ + :SiH₂
-
-
Hydrogen Elimination: The removal of a hydrogen molecule (H₂) to form a silylene or a molecule with a silicon-silicon double bond (disilene).
-
n-Si₅H₁₂ → Si₅H₁₀ + H₂
-
-
Homolytic Si-Si Bond Cleavage: The breaking of a silicon-silicon bond to form two silyl (B83357) radicals.
-
n-Si₅H₁₂ → •SiₓH₂ₓ₊₁ + •SiᵧH₂ᵧ₊₁ (where x+y=5)
-
The reactive intermediates, such as silylenes and silyl radicals, can then participate in a variety of secondary reactions, including:
-
Silylene Insertion: Silylenes can insert into Si-H and Si-Si bonds of other silane molecules, leading to the formation of higher-order silanes.
-
:SiH₂ + n-Si₅H₁₂ → Si₆H₁₄ (isomers)
-
-
Radical Chain Reactions: Silyl radicals can propagate chain reactions through hydrogen abstraction and addition to other silanes.
The following diagram illustrates the general reaction pathways involved in the pyrolysis of higher-order silanes, including linear this compound.
Reaction Kinetics
Table 2: Kinetic Parameters for Selected Silane Decomposition Reactions
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Method | Reference |
| n-Si₅H₁₂ → Products | Data not available in search results | Data not available in search results |
Note: This table is a placeholder for quantitative kinetic data for linear this compound, which was not found in the provided search results. The data for related, well-studied silane reactions would typically be presented here.
Experimental and Computational Protocols
The study of the gas-phase chemistry of higher-order silanes like linear this compound relies on a combination of sophisticated experimental techniques and high-level computational methods.
Experimental Methodologies
1. Shock Tube Studies:
-
Principle: A shock wave rapidly heats a gas sample to a high temperature and pressure, initiating chemical reactions. The species concentrations are then monitored over time using various diagnostic techniques.
-
Apparatus: A single-pulse shock tube is often used for pyrolysis studies.[2]
-
Procedure:
-
A dilute mixture of the silane in an inert gas (e.g., Argon) is introduced into the driven section of the shock tube.
-
A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant gas mixture.
-
The reflected shock wave further heats and compresses the gas, initiating the pyrolysis reactions.
-
The reaction is quenched by an expansion wave, and the product mixture is collected for analysis.
-
-
Analysis: The product distribution is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation and identification of various silane isomers and other decomposition products.[4]
2. Flow Reactor Studies:
-
Principle: The reactant gas flows through a heated tube reactor at a controlled temperature, pressure, and residence time.
-
Apparatus: A tubular reactor, often made of quartz, is placed inside a furnace.[5]
-
Procedure:
-
A mixture of the silane and a carrier gas is introduced into the reactor at a constant flow rate.
-
The temperature profile of the reactor is carefully controlled.
-
The effluent gas from the reactor is continuously sampled and analyzed.
-
-
Analysis: Mass spectrometry and GC-MS are commonly used to monitor the concentrations of reactants and products as a function of reaction conditions.[6]
The following diagram outlines a typical experimental workflow for studying silane pyrolysis.
Computational Methodologies
Due to the challenges in experimentally studying the reactive intermediates and transition states, computational chemistry plays a vital role in elucidating the reaction mechanisms and providing thermochemical and kinetic data.
-
Quantum Chemical Calculations:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries, vibrational frequencies, and energies of reactants, products, and transition states.[7]
-
Ab Initio Methods: High-accuracy ab initio methods, such as G2, G3, and CCSD(T), are employed to obtain reliable thermochemical data, including enthalpies of formation and bond dissociation energies.[1]
-
-
Reaction Rate Theory:
-
Transition State Theory (TST): TST is used to calculate the rate constants of elementary reactions from the properties of the reactants and the transition state.
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is often used to account for the pressure dependence of the rate constants.
-
Conclusion
The gas-phase chemistry of linear this compound is a complex and critical aspect of silicon chemistry, with significant implications for materials science and industrial applications. While direct experimental data on its thermochemistry and kinetics are limited, a combination of studies on lower-order silanes and advanced computational methods has provided valuable insights into its decomposition pathways. The primary mechanisms involve silylene elimination, hydrogen elimination, and radical chain reactions, leading to the formation of a variety of silicon hydrides and ultimately, silicon deposition. Further research, particularly focused on obtaining precise quantitative data for the elementary reactions of this compound, will be instrumental in developing more accurate kinetic models for silane pyrolysis and advancing the technologies that rely on it.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibbs Free Energy [chem.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. atct.anl.gov [atct.anl.gov]
- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of cyclopentasilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentasilane (Si₅H₁₀) is a cyclic silicon hydride that has garnered significant interest for its potential applications in the electronics industry as a liquid silicon precursor. This technical guide provides an in-depth overview of the physical and chemical properties of cyclothis compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently nascent, relevance in the field of drug development and biomedical applications. The information is presented to be a valuable resource for researchers and professionals working with silicon-based materials.
Introduction
Cyclothis compound is the silicon analogue of cyclopentane, consisting of a five-membered ring of silicon atoms, each bonded to two hydrogen atoms.[1] It is a colorless, pyrophoric liquid at standard conditions.[1] Its primary application focus has been in materials science, particularly as a liquid precursor for the deposition of amorphous and polycrystalline silicon thin films, which are crucial components in semiconductor devices and solar cells. This guide aims to consolidate the available technical information on cyclothis compound, providing a solid foundation for researchers exploring its properties and potential applications.
Physical Properties
The physical properties of cyclothis compound are summarized in the table below. It is important to distinguish cyclothis compound (Si₅H₁₀) from the more commonly known cyclopentasiloxane ([(CH₃)₂SiO]₅), as their properties differ significantly.
| Property | Value | Reference |
| Molecular Formula | Si₅H₁₀ | [1][2] |
| Molecular Weight | 150.51 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -10.5 °C | [1] |
| Boiling Point | Decomposes at 84 °C | [1] |
| Solubility | Reacts with water. Soluble in some organic solvents. | [4] |
Chemical Properties and Reactivity
Cyclothis compound is a highly reactive compound, primarily due to the strained Si-Si bonds in its five-membered ring and the presence of Si-H bonds.
-
Pyrophoric Nature : Cyclothis compound is pyrophoric, meaning it can spontaneously ignite in air.[1] This necessitates careful handling under inert atmosphere.
-
Thermal Decomposition : The molecule is thermally sensitive and begins to decompose at temperatures above 84 °C, losing hydrogen and polymerizing.[1] At higher temperatures (178 °C), it can yield disilane, and above 250 °C, it forms a silicon-hydrogen polymer.[1] The thermal decomposition can be utilized for the controlled deposition of silicon films.
-
Reactivity with Water : Silanes, in general, react with water, especially in the presence of basic catalysts, to produce silicon dioxide and hydrogen gas.[4]
-
σ-Delocalization : Cyclothis compound exhibits σ-delocalization, a property that influences its electronic characteristics.[1]
Experimental Protocols
Synthesis of Cyclothis compound
The synthesis of cyclothis compound is a multi-step process that requires anhydrous and anaerobic conditions due to the pyrophoric nature of the product and intermediates. The general pathway involves the synthesis of a substituted cyclothis compound followed by halogenation and subsequent reduction.
Step 1: Synthesis of Decaphenylcyclothis compound
This step involves the reductive coupling of diphenyldichlorosilane with an alkali metal, such as lithium.
-
Reactants : Diphenyldichlorosilane ((C₆H₅)₂SiCl₂), Lithium metal, and a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Procedure :
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add dry THF and freshly cut lithium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of lithium.
-
Cool the mixture and add a solution of diphenyldichlorosilane in THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under vacuum to obtain crude decaphenylcyclothis compound.
-
Purify the product by recrystallization.
-
Step 2: Synthesis of Decachlorocyclothis compound
This step involves the cleavage of the phenyl groups from decaphenylcyclothis compound and their replacement with chlorine atoms.
-
Reactants : Decaphenylcyclothis compound, Aluminum chloride (AlCl₃), and Hydrogen chloride (HCl) in benzene (B151609).
-
Procedure :
-
Dissolve decaphenylcyclothis compound in dry benzene in a reaction flask.
-
Add a catalytic amount of anhydrous aluminum chloride.
-
Bubble dry hydrogen chloride gas through the solution.
-
Monitor the reaction by a suitable analytical technique (e.g., NMR spectroscopy) until completion.
-
Remove the solvent and volatile byproducts under vacuum to yield decachlorocyclothis compound.
-
Step 3: Synthesis of Cyclothis compound
This final step is the reduction of decachlorocyclothis compound to cyclothis compound.
-
Reactants : Decachlorocyclothis compound and a reducing agent like Lithium aluminum hydride (LiAlH₄) in a dry ether solvent.
-
Procedure :
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in dry diethyl ether or THF.
-
Cool the suspension in an ice bath and add a solution of decachlorocyclothis compound in the same solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the excess LiAlH₄ by slow, sequential addition of ethyl acetate, followed by aqueous workup.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
-
The cyclothis compound is in the organic solution and should be handled with extreme care due to its pyrophoric nature. Purification is typically achieved by vacuum distillation.
-
Purification
Due to its high reactivity and thermal sensitivity, the purification of cyclothis compound is challenging. The primary method for purifying liquid silanes is vacuum distillation .
-
Procedure :
-
The crude cyclothis compound solution is transferred to a distillation apparatus under an inert atmosphere.
-
The system is slowly evacuated to the desired pressure.
-
The distillation is performed at a low temperature to prevent thermal decomposition.
-
The purified cyclothis compound is collected in a cooled receiver flask, which is also maintained under an inert atmosphere.
-
Analytical Characterization
Several analytical techniques are employed to characterize cyclothis compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ²⁹Si NMR are powerful tools for confirming the structure of cyclothis compound and identifying impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can be used to identify the Si-H and Si-Si vibrational modes characteristic of cyclothis compound.
-
Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR and is useful for analyzing silane (B1218182) compounds.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used to determine the purity of cyclothis compound and identify any volatile byproducts from its synthesis or decomposition.
Applications in Materials Science
The primary application of cyclothis compound is as a liquid silicon ink for the fabrication of silicon-containing thin films. This approach offers several advantages over traditional gas-phase deposition methods, such as plasma-enhanced chemical vapor deposition (PECVD), including lower processing costs and the ability to use solution-based deposition techniques like spin-coating and inkjet printing.
The thermal decomposition of cyclothis compound at relatively low temperatures allows for the formation of amorphous or polycrystalline silicon layers on various substrates. These films are integral to the manufacturing of:
-
Thin-film transistors (TFTs) for displays
-
Solar cells
-
Other electronic devices
Relevance to Drug Development and Biomedical Applications
While there is currently no direct, documented application of cyclothis compound in drug development, the broader field of silicon-based nanomaterials holds significant promise for biomedical applications. Cyclothis compound, as a precursor to silicon nanoparticles and films, is relevant to this emerging area.
-
Biocompatibility of Silicon Nanomaterials : Studies have shown that silicon-based nanoparticles can be biocompatible.[8][9][10][11] Porous silicon nanoparticles, which can be derived from silane precursors, are biodegradable and have shown potential for in vivo applications.[12] The degradation product of silicon is orthosilicic acid (Si(OH)₄), which is naturally found in the human body and is excreted through urine.[12]
-
Potential for Drug Delivery : The porous nature of some silicon nanomaterials makes them attractive candidates for drug delivery systems. The surface of these nanoparticles can be functionalized to attach drug molecules for targeted delivery.
-
Bioimaging : Luminescent silicon nanoparticles have been investigated for in vivo imaging applications due to their photostability and biocompatibility.[12]
It is important to note that the direct biological activity and toxicology of cyclothis compound itself have not been extensively studied. Its high reactivity and pyrophoric nature would likely preclude its direct use in biological systems. However, its role as a precursor for creating biocompatible silicon nanomaterials warrants consideration by researchers in drug development and nanomedicine.
Safety and Handling
Cyclothis compound is a hazardous material that requires strict safety protocols.
-
Pyrophoric : It ignites spontaneously in air. All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Reactive : It reacts with water and other protic solvents.
-
Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
-
Storage : Cyclothis compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from sources of ignition.
Conclusion
Cyclothis compound is a fascinating and highly reactive molecule with established applications in materials science, particularly as a liquid silicon precursor. Its physical and chemical properties are dictated by its strained cyclic structure. While its direct application in drug development is not yet realized, its role as a precursor to biocompatible silicon nanomaterials opens up possibilities for future research in nanomedicine, including drug delivery and bioimaging. A thorough understanding of its properties and safe handling procedures is paramount for any researcher working with this compound. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. Cyclothis compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Cyclothis compound CAS#: 289-22-5 [m.chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. SiO2 nanoparticles biocompatibility and their potential for gene delivery and silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocompatibility assessment of Si-based nano- and micro-particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanisms of surface chemistry effects of mesoporous silicon nanoparticles on immunotoxicity and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradable luminescent porous silicon nanoparticles for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
Pentasilane: A Technical Guide to Its Properties and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 14868-53-2[1]
This technical guide provides an in-depth overview of the chemical properties and safety data for pentasilane. The information is intended for professionals in research and development who may be working with or considering the use of this pyrophoric and reactive compound.
Core Safety and Physical Properties
This compound (Si₅H₁₂) is the silicon analogue of n-pentane. It is a colorless, pyrophoric liquid that can ignite spontaneously in air and reacts with water.[2][3] Due to its hazardous nature, a thorough understanding of its properties and strict adherence to safety protocols are imperative.
Quantitative Safety and Physical Data
| Property | Value | Source/Comment |
| Molecular Formula | Si₅H₁₂ | [1] |
| Molecular Weight | 152.52 g/mol | [1] |
| Boiling Point | 153.2 °C | [3] |
| Melting Point | -72.2 °C | [3] |
| Density | 0.827 g/cm³ | [3][4] |
| Flash Point | < -40 °C | (Data for neothis compound)[5] |
| Autoignition Temperature | < 50 °C | (Data for neothis compound)[5] |
| Explosive Limits | Data not available | |
| Occupational Exposure Limits | TWA: 5 ppm (ACGIH/NIOSH for Silane) | [6][7][8][9] |
Note: TWA (Time-Weighted Average) is based on an 8-hour workday. The exposure limits provided are for silane (B1218182) (SiH₄) and should be used as a conservative guideline for this compound in the absence of specific data.
Experimental Protocols for Safe Handling
The pyrophoric nature of this compound necessitates handling it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture. The following protocols are a synthesis of best practices for handling pyrophoric liquid reagents and should be adapted to specific laboratory conditions and experimental setups.
General Precautions:
-
Work Area: All manipulations of this compound must be performed in a certified chemical fume hood or a glovebox. The work area should be free of clutter and flammable materials.[10][11][12][13][14]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
An appropriate fire extinguisher (Class D for metal fires, or powdered lime/dry sand) must be immediately accessible. Do NOT use water or carbon dioxide extinguishers.[12]
-
A safety shower and eyewash station must be within a 10-second travel distance.[10][11]
-
Never work alone when handling pyrophoric materials.[12]
-
Liquid Transfer Protocol (Syringe/Cannula):
-
Glassware Preparation: All glassware must be oven-dried and cooled under a stream of inert gas to remove any residual moisture.
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas. A bubbler in the exhaust line is recommended to monitor gas flow and prevent over-pressurization.
-
Reagent Bottle: The this compound container should have a septum-sealed cap. Before drawing the liquid, pierce the septum with a needle connected to a source of inert gas to maintain a positive pressure.
-
Transfer:
-
Syringe Transfer (for small volumes): Use a clean, dry syringe with a needle of appropriate length. After purging the syringe with inert gas, carefully draw the desired volume of this compound. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Cannula Transfer (for larger volumes): Use a double-tipped needle (cannula). Pressurize the this compound container with inert gas to facilitate the transfer of the liquid through the cannula into the receiving vessel.
-
-
Quenching Residual Reagent:
-
After transfer, any residual this compound in the syringe or cannula must be quenched immediately.
-
Draw a non-reactive, high-boiling point solvent (e.g., hexane (B92381) or toluene) into the syringe or flush the cannula with it.
-
Discharge the solvent-reagent mixture into a separate flask containing a quenching agent like isopropanol, which should be cooled in an ice bath.
-
Slowly add water dropwise to the quenching mixture to ensure complete neutralization.
-
This compound Thermal Decomposition Pathway
The thermal decomposition of silanes is a complex process that proceeds through the elimination of hydrogen and the formation of higher-order silanes and, ultimately, silicon. The following diagram illustrates a simplified conceptual pathway for the initial stages of this compound decomposition.
Caption: Simplified thermal decomposition pathway of this compound.
References
- 1. This compound | H12Si5 | CID 139840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound — Wikipédia [fr.wikipedia.org]
- 4. Binary silicon-hydrogen compounds - Wikipedia [en.wikipedia.org]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 8. middlesexgases.com [middlesexgases.com]
- 9. airgas.com [airgas.com]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 14. cmu.edu [cmu.edu]
stability of pentasilane isomers
An In-depth Technical Guide on the Stability of Pentasilane Isomers
For Researchers, Scientists, and Drug Development Professionals
Pentasilanes (Si₅H₁₂) exist as three constitutional isomers: n-pentasilane, isothis compound (2-methyltetrasilane), and neothis compound (B600054) (2,2-dimethyltrisilane). The arrangement of silicon atoms in these isomers significantly influences their thermodynamic stability and physical properties. This technical guide provides a comprehensive overview of the stability of this compound isomers, detailing theoretical considerations and experimental protocols for their synthesis, separation, and characterization. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding.
Introduction
The study of polysilanes has garnered significant interest due to their unique electronic and photophysical properties, which make them promising materials for applications in electronics, ceramics, and polymer science. As the silicon analogues of alkanes, the stability of silane (B1218182) isomers is a fundamental aspect that dictates their behavior and potential utility. Understanding the relative stability of this compound isomers is crucial for controlling their formation in synthetic processes and for predicting their performance in various applications. Generally, branched isomers of alkanes are thermodynamically more stable than their linear counterparts, a trend that is expected to hold for polysilanes due to similar electronic and steric factors.
Theoretical Stability of this compound Isomers
The expected order of stability is:
Neothis compound > Isothis compound > n-Pentasilane
This hierarchy is based on the degree of branching, with the highly symmetric and compact structure of neothis compound being the most stable.
Structural Parameters of this compound Isomers
The structural differences between the this compound isomers are the primary determinants of their relative stabilities. The key structural features are summarized in the table below.
| Isomer | IUPAC Name | Silicon Backbone | Branching |
| n-Pentasilane | This compound | Linear | None |
| Isothis compound | 2-Methyltetrasilane | Branched | Single |
| Neothis compound | 2,2-Dimethyltrisilane | Branched | Double |
Experimental Protocols
The synthesis of this compound isomers typically results in a mixture of linear and branched polysilanes. The separation and identification of the individual isomers are critical steps in studying their properties.
Synthesis of this compound Isomers
A general method for the preparation of a mixture of lower silanes involves the pyrolysis of trisilane. This method can be adapted to produce pentasilanes, which can then be separated.
Protocol for Pyrolysis of Trisilane:
-
Apparatus: A flow-through pyrolysis reactor equipped with a furnace, a condenser, and a collection flask. The system should be maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Precursor: High-purity trisilane (Si₃H₈).
-
Procedure: a. Heat the pyrolysis reactor to a temperature range of 350-450°C. b. Pass a stream of trisilane vapor, diluted with an inert carrier gas (e.g., argon), through the heated reactor. c. The pyrolysis products, including a mixture of silanes (silane, disilane, trisilane, tetrasilanes, and pentasilanes), are passed through a condenser cooled with liquid nitrogen to liquefy the higher silanes. d. The collected liquid mixture contains the this compound isomers.
Separation and Purification of this compound Isomers
Fractional distillation or preparative gas chromatography can be employed to separate the this compound isomers from the product mixture.
Protocol for Separation by Gas Chromatography (GC):
-
Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or equivalent) and a thermal conductivity detector (TCD) or a mass spectrometer (MS).
-
Carrier Gas: Helium or argon at a constant flow rate.
-
Temperature Program: a. Initial oven temperature: 40°C, hold for 5 minutes. b. Ramp rate: 10°C/min to 250°C. c. Final hold time: 10 minutes.
-
Injection: Inject a small volume (e.g., 0.1-1 µL) of the liquefied silane mixture into the GC inlet.
-
Detection: The separated isomers will elute at different retention times, with the more volatile, branched isomers generally eluting before the linear isomer.
Methodological & Application
Pentasilane as a Liquid Precursor for Silicon Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si5H12), particularly its isomer neothis compound (B600054) (NPS), is emerging as a highly effective liquid precursor for the deposition of silicon thin films. Its liquid state at room temperature offers significant advantages in handling and delivery over traditional gaseous silicon precursors like silane (B1218182) (SiH4) and disilane (B73854) (Si2H6). This, coupled with its higher silicon content and lower decomposition temperatures, enables the growth of high-quality silicon films at significantly higher deposition rates, especially at the low temperatures required for advanced semiconductor device fabrication.[1][2][3][4] These characteristics make this compound a compelling choice for various applications, including epitaxial silicon growth for next-generation transistors, amorphous silicon for thin-film solar cells, and the synthesis of silicon nanowires for novel electronic and sensing devices.[3][5][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in silicon deposition, aimed at researchers and professionals in materials science and semiconductor technology.
Advantages of this compound
-
High Growth Rates at Low Temperatures: this compound enables significantly higher epitaxial growth rates compared to lower-order silanes at the same temperature.[1][2] This is crucial for maintaining throughput in single-wafer processing and for integrating processes in advanced integrated circuits where lower thermal budgets are necessary to prevent dopant diffusion.[1][2]
-
Liquid Precursor: Being a liquid at room temperature, neothis compound is easier and safer to handle and deliver than pyrophoric gases like silane.[1][2][8] It can be introduced into a deposition chamber using a bubbler with a carrier gas.[1][2]
-
High-Quality Films: Silicon films grown from this compound exhibit excellent crystal quality, low impurity levels, and good electrical properties, including high electron and hole mobilities.[4][6]
-
Versatility: this compound can be used in various deposition techniques, including Chemical Vapor Deposition (CVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD), to produce epitaxial, polycrystalline, or amorphous silicon films.[2][9][10][11] It is also a suitable precursor for the synthesis of silicon nanowires.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for silicon deposition using this compound and compare it with other common silicon precursors.
Table 1: Comparison of Epitaxial Silicon Growth Rates for Various Precursors at 600°C
| Precursor | Partial Pressure (mTorr) | Carrier Gas | Chamber Pressure (Torr) | Growth Rate (nm/min) |
| Dichlorosilane | 52 | Hydrogen | 6 | Negligible |
| Silane (SiH4) | 20 | Hydrogen | 6 | 0.6 |
| Disilane (Si2H6) | 10 | Hydrogen | 6 | 8 |
| Neothis compound (Si5H12) | 20 (upper limit) | Hydrogen | 6 | 130 |
Data sourced from multiple experimental findings.[1][12]
Table 2: Neothis compound Epitaxial Growth Rates at Various Temperatures
| Temperature (°C) | Neothis compound Partial Pressure (mTorr, upper limit) | Carrier Gas | Chamber Pressure (Torr) | Growth Rate (nm/min) |
| 650 | 20 | Hydrogen | 6 | 215 |
| 600 | 20 | Hydrogen | 6 | 130 |
| 550 | 20 | Hydrogen | 6 | 54 |
Data represents typical values observed in experimental setups.[1]
Experimental Protocols
Protocol 1: Epitaxial Silicon Deposition by Chemical Vapor Deposition (CVD)
This protocol describes a typical process for growing high-quality epitaxial silicon films on a silicon substrate using neothis compound in a CVD reactor.
Materials and Equipment:
-
Chemical Vapor Deposition (CVD) reactor
-
Neothis compound (NPS) liquid precursor in a bubbler
-
Hydrogen (H2) carrier gas (ultra-high purity)
-
(100) oriented silicon wafers
-
Sulfuric acid (H2SO4)
-
Hydrogen peroxide (H2O2)
-
Dilute hydrofluoric acid (HF) solution
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silicon wafers using a standard chemical mixture of sulfuric acid and hydrogen peroxide to remove organic contaminants.
-
Perform a dilute HF dip (e.g., 2 minutes) to remove the native oxide layer immediately before loading into the reactor.[1]
-
-
Precursor Delivery Setup:
-
Use a bubbler containing liquid neothis compound. The bubbler temperature can be maintained at a specific temperature (e.g., 35°C) to control the vapor pressure of the precursor.[1]
-
Use an ultra-high purity hydrogen carrier gas to transport the NPS vapor into the CVD chamber.
-
-
Deposition Process:
-
Load the cleaned silicon wafer into the CVD reactor.
-
Set the chamber pressure to the desired level (e.g., 6 Torr).[1]
-
Introduce the hydrogen carrier gas at a specific flow rate (e.g., 3 SLPM).[1]
-
Heat the substrate to the target deposition temperature (e.g., 550-700°C).[6]
-
Introduce the neothis compound vapor into the chamber by flowing the hydrogen carrier gas through the bubbler.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the reactor under a hydrogen atmosphere.
-
Remove the wafer for characterization.
-
Protocol 2: Silicon Nanowire Synthesis via Vapor-Liquid-Solid (VLS) Method
This protocol outlines the synthesis of silicon nanowires using neothis compound as the precursor and gold nanoparticles as the catalyst.[3][5][7]
Materials and Equipment:
-
Tube furnace reactor
-
Neothis compound (NPS) liquid precursor
-
Argon (Ar) carrier gas
-
Silicon or borosilicate glass substrates
-
Gold (Au) catalyst source (e.g., sputtered thin film, pre-formed nanoparticles)
Procedure:
-
Catalyst Preparation:
-
Nanowire Growth:
-
Place the substrate with the gold catalyst into the quartz tube of the furnace.
-
Heat the furnace to the desired reaction temperature (e.g., 375°C or 650°C).[3]
-
Flow argon gas through the tube.
-
Introduce neothis compound vapor into the reactor by bubbling argon gas through the liquid precursor kept at a controlled temperature (e.g., 0°C).[3]
-
The deposition typically proceeds for a set duration (e.g., 1 hour).[3]
-
-
Cooling and Characterization:
-
After the growth period, stop the precursor flow and cool the furnace to room temperature under an argon flow.
-
Remove the substrate for analysis of the grown silicon nanowires.
-
Visualizations
Experimental Workflow for CVD of Silicon from this compound
Caption: Workflow for epitaxial silicon deposition using this compound in a CVD system.
Proposed Mechanism for Enhanced Growth Rate of Higher-Order Silanes
Caption: Concerted reaction mechanism for higher-order silanes on a hydrogenated silicon surface.
Safety and Handling
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[8] It is also highly flammable.[8] Therefore, stringent safety precautions are mandatory.
-
Handling: Always handle this compound in an inert atmosphere (e.g., nitrogen or argon) within a glovebox or a well-ventilated fume hood.[8][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and safety goggles or a face shield.[8]
-
Spills and Leaks: In case of a leak, stop the flow if it is safe to do so. For small spills, allow the material to burn out. For larger incidents, evacuate the area and contact emergency responders.[8]
-
Fire Fighting: Do not use water to extinguish a this compound fire. Use dry chemical powder or allow the fire to consume the fuel.[8]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- 1. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 2. princeton.edu [princeton.edu]
- 3. Directed deposition of silicon nanowires using neothis compound as precursor and gold as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. BJNANO - Directed deposition of silicon nanowires using neothis compound as precursor and gold as catalyst [beilstein-journals.org]
- 8. gelest.com [gelest.com]
- 9. Plasma-enhanced chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 10. wstitanium.com [wstitanium.com]
- 11. photonexport.com [photonexport.com]
- 12. researchgate.net [researchgate.net]
- 13. isere.gouv.fr [isere.gouv.fr]
Application Notes and Protocols: Synthesis of Silicon Quantum Dots from Cyclopentasilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon quantum dots (SiQDs) are emerging as a promising class of nanomaterials for a wide range of biomedical applications, including cellular imaging, drug delivery, and theranostics.[1][2] Their appeal stems from their inherent biocompatibility, low toxicity, and tunable photoluminescence properties.[1][2] Unlike traditional quantum dots that often contain heavy metals, SiQDs offer a safer alternative for in vivo applications.[1] Cyclopentasilane (CPS), a liquid cyclic silane, is a promising precursor for the synthesis of high-quality SiQDs due to its high silicon content and reactivity.
This document provides detailed application notes and protocols for the synthesis of silicon quantum dots from cyclothis compound, tailored for researchers and professionals in the field of drug development and nanotechnology.
Synthesis of Silicon Quantum Dots from Cyclothis compound
The synthesis of SiQDs from cyclothis compound can be broadly categorized into two main approaches: thermal decomposition and solution-based methods.
Protocol 1: Thermal Decomposition (Gas-Phase Synthesis)
This method involves the pyrolysis of cyclothis compound in an inert atmosphere to induce the nucleation and growth of silicon nanocrystals. The size of the resulting SiQDs can be controlled by tuning the reaction temperature and residence time.
Experimental Protocol:
-
Reactor Setup: A horizontal tube furnace equipped with a quartz tube is used as the reactor. The system should be connected to a high-purity inert gas (e.g., Argon) supply and a vacuum pump. A bubbler containing cyclothis compound is placed upstream of the furnace, and a collection filter or cold trap is positioned downstream.
-
Precursor Delivery: The cyclothis compound precursor is delivered into the reactor by bubbling the inert gas through the liquid CPS. The flow rate of the carrier gas controls the precursor concentration in the reaction zone.
-
Reaction: The furnace is heated to the desired reaction temperature (typically in the range of 800-1100°C). The CPS vapor is carried into the hot zone by the inert gas, where it decomposes to form silicon atoms that subsequently nucleate and grow into SiQDs.
-
Collection: The newly formed SiQDs are carried by the gas flow to the collection filter or cold trap at the end of the reactor.
-
Passivation (Optional but Recommended): The as-synthesized SiQDs often have reactive surfaces. For improved stability and photoluminescence, a surface passivation step, such as hydrosilylation with an alkene (e.g., 1-dodecene), can be performed. This can be achieved by introducing the vapor of the passivating agent into the reactor downstream of the hot zone or in a separate post-synthesis step.
Quantitative Data Summary (Based on related hydrosilane precursors):
| Parameter | Value | Reference |
| Precursor | Cyclohexasilane (Si6H12) | [3] |
| Synthesis Method | Gas-phase pyrolysis | [3] |
| Average Size (Amorphous Si-QDs) | 1.5 nm | [3] |
| Average Size (Nano-crystalline Si-QDs) | 2.0 nm | [3] |
| UV-Vis Absorption (Amorphous) | Below 300 nm | [3] |
| UV-Vis Absorption (Crystalline) | Below 375 nm | [3] |
| Photoluminescence Emission (Amorphous) | ~370 nm | [3] |
| Photoluminescence Emission (Crystalline) | 374 nm, 403 nm, 425 nm, 457 nm | [3] |
| Quantum Yield (Amorphous) | 9% | [3] |
| Quantum Yield (Crystalline) | 13% | [3] |
| Photoluminescence Lifetime (Amorphous) | 6.5 ns | [3] |
| Photoluminescence Lifetime (Crystalline) | 13 ns | [3] |
Diagram: Thermal Decomposition Workflow
Caption: Workflow for the synthesis of SiQDs via thermal decomposition of cyclothis compound.
Protocol 2: Solution-Based Synthesis
Solution-based methods offer greater control over SiQD size and surface chemistry. This protocol describes a general approach for the synthesis of colloidal SiQDs from cyclothis compound.
Experimental Protocol:
-
Reaction Setup: A three-neck flask equipped with a condenser, a thermometer, and a magnetic stirrer is used as the reaction vessel. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Precursor: A high-boiling point organic solvent (e.g., 1-octadecene) is degassed and heated to the desired reaction temperature (typically 180-250°C). Cyclothis compound is then injected into the hot solvent.
-
Nucleation and Growth: The high temperature initiates the decomposition of cyclothis compound, leading to the formation of SiQDs. The reaction time is a critical parameter for controlling the final size of the quantum dots.
-
Surface Functionalization: To stabilize the SiQDs and render them dispersible in various solvents, a capping agent is added to the reaction mixture. This can be done in-situ during the synthesis or as a post-synthetic step. Thiol-ene "click" chemistry is a versatile method for surface functionalization.[4]
-
For example, an alkene-terminated ligand can be introduced during the synthesis. Post-synthesis, a thiol-containing molecule with the desired functionality (e.g., -COOH, -NH2) can be attached via a photo-initiated thiol-ene reaction.[4]
-
-
Purification: The synthesized SiQDs are purified by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) followed by centrifugation. This process is repeated several times to remove unreacted precursors and excess ligands.
Quantitative Data Summary (General Solution-Based Synthesis):
| Parameter | Value/Range |
| Reaction Temperature | 180 - 250 °C |
| Reaction Time | Minutes to Hours |
| SiQD Size | 2 - 10 nm |
| Photoluminescence Quantum Yield | Can exceed 20% |
| Emission Wavelength | Tunable (Visible to NIR) |
Diagram: Solution-Based Synthesis and Functionalization
References
- 1. Frontiers | Silicon Quantum Dots: Synthesis, Encapsulation, and Application in Light-Emitting Diodes [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of colloidal silicon quantum dots and surface functionalization via thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Gas-Phase Synthesis of Silicon Nanoparticles Using Pentasilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the gas-phase synthesis of silicon nanoparticles (SiNPs) using pentasilane (Si₅H₁₂) as a liquid precursor. This method offers a promising route to producing high-purity, crystalline silicon nanoparticles with tunable sizes for various applications, including drug delivery.
Introduction
Silicon nanoparticles are emerging as significant materials in nanoscience and nanoengineering due to their unique properties, including high energy capacity and notable optical characteristics.[1] Gas-phase synthesis, particularly through the pyrolysis of silane (B1218182) precursors, is a bottom-up fabrication method that allows for the production of these nanoparticles.[1] While monosilane (SiH₄) is a common precursor, the use of higher-order, liquid silanes like this compound offers advantages in terms of handling and precursor delivery. The thermal decomposition of a gaseous silicon precursor, is a dominant synthesis path for pure or composite silicon nanoparticles.[2]
This method facilitates the continuous production of SiNPs and, with subsequent surface functionalization, can yield nanoparticles with high photoluminescence quantum yields, making them suitable for bioimaging and drug delivery applications.[3]
Experimental Protocols
Synthesis of Silicon Nanoparticles via this compound Pyrolysis
This protocol describes the synthesis of silicon nanoparticles in a hot-wall aerosol reactor. The process involves the thermal decomposition of this compound vapor in an inert gas stream, leading to the nucleation and growth of nanoparticles.
Materials:
-
This compound (Si₅H₁₂)
-
High-purity argon or helium gas (carrier gas)
-
High-purity nitrogen gas (for purging)
Equipment:
-
Hot-wall tube furnace reactor
-
Liquid precursor delivery system (e.g., bubbler or syringe pump with vaporizer)
-
Mass flow controllers
-
Pressure transducer
-
Particle collection system (e.g., filter holder with membrane filters)
-
Vacuum pump
-
Schlenk line for inert gas handling
Protocol:
-
System Preparation:
-
Assemble the hot-wall reactor system as shown in the workflow diagram below.
-
Thoroughly clean and dry all components of the reactor system to prevent contamination.
-
Purge the entire system with high-purity nitrogen gas for at least 30 minutes to remove oxygen and moisture, followed by purging with the argon or helium carrier gas.
-
-
Precursor Delivery:
-
Handle this compound under an inert atmosphere using a Schlenk line due to its reactivity with air and moisture.
-
Introduce this compound into the liquid precursor delivery system.
-
Heat the precursor delivery system to a controlled temperature to ensure a stable vapor pressure of this compound.
-
Use a mass flow controller to introduce a controlled flow of the carrier gas through the precursor delivery system to transport the this compound vapor into the reactor.
-
-
Nanoparticle Synthesis:
-
Heat the hot-wall reactor to the desired synthesis temperature (typically in the range of 800-1100 °C). Narrow particle size distributions are often obtained in the temperature range between 900 and 1100 °C.[4]
-
Set the total pressure inside the reactor to the desired level (e.g., 25 mbar) using the pressure transducer and by adjusting the pumping speed.[4]
-
Introduce the this compound vapor/carrier gas mixture into the hot zone of the reactor. The thermal decomposition of this compound will lead to the formation of silicon nanoparticles.
-
Control the residence time of the precursor in the hot zone by adjusting the total gas flow rate.
-
-
Particle Collection:
-
The aerosol containing the newly formed silicon nanoparticles is carried by the gas flow to the collection system.
-
Collect the nanoparticles on a membrane filter.
-
After the synthesis run, cool down the reactor under an inert gas flow.
-
Carefully remove the filter from the holder in an inert atmosphere to prevent oxidation of the collected nanoparticles.
-
-
Post-Synthesis Handling:
-
Store the collected silicon nanoparticles under an inert atmosphere or in a suitable solvent to prevent oxidation and agglomeration.
-
For applications requiring surface functionalization, the freshly prepared, reactive surfaces of the nanoparticles can be directly subjected to further chemical modification.
-
Characterization of Silicon Nanoparticles
A comprehensive characterization of the synthesized silicon nanoparticles is crucial to understand their properties and suitability for specific applications.
Techniques:
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the nanoparticles. TEM can also be used to assess the crystallinity of the particles.
-
Scanning Electron Microscopy (SEM): To observe the overall morphology of the collected nanoparticle powder.
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.
-
Raman Spectroscopy: To confirm the crystalline or amorphous nature of the silicon.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.
-
UV-Vis Spectroscopy: To study the optical absorption properties of the nanoparticles, which are related to their size and electronic structure.
-
Photoluminescence (PL) Spectroscopy: To measure the light-emitting properties of the nanoparticles, which is particularly important for imaging applications.
Data Presentation
The following tables summarize typical experimental parameters and expected results for the gas-phase synthesis of silicon nanoparticles. Note that specific values for this compound may need to be optimized experimentally.
Table 1: Experimental Parameters for Silicon Nanoparticle Synthesis
| Parameter | Typical Range | Influence on Nanoparticle Properties |
| Reactor Temperature | 800 - 1100 °C | Affects precursor decomposition rate, nucleation, and particle crystallinity. Higher temperatures generally lead to more crystalline particles. |
| Precursor (this compound) Concentration | 10 - 1000 ppm | Influences nanoparticle size and number concentration. Higher concentrations can lead to larger particles and increased agglomeration. |
| Carrier Gas Flow Rate | 100 - 1000 sccm | Determines the residence time of the precursor and nanoparticles in the reactor. Shorter residence times generally result in smaller particles. |
| Reactor Pressure | 10 - 100 mbar | Affects gas-phase diffusion and collision rates, thereby influencing particle growth and agglomeration. |
Table 2: Expected Properties of Synthesized Silicon Nanoparticles
| Property | Expected Range/Value | Characterization Technique |
| Primary Particle Diameter | 5 - 50 nm | TEM |
| Particle Morphology | Spherical, potentially with some agglomeration | SEM, TEM |
| Crystallinity | Crystalline (diamond cubic) or amorphous | XRD, Raman Spectroscopy, HRTEM |
| Specific Surface Area | 50 - 200 m²/g | BET |
| Optical Properties | Size-dependent absorption and photoluminescence | UV-Vis, PL Spectroscopy |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gas-phase synthesis process for silicon nanoparticles using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Aerosol-Phase Synthesis and Processing of Luminescent Silicon Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerosol synthesis of silicon nanoparticles with narrow size distribution. Pt.1: Experimental investigations [publica.fraunhofer.de]
Application Note: Chemical Vapor Deposition of Silicon Nitride Thin Films Using Pentasilane
To: Researchers, Scientists, and Drug Development Professionals
Subject: Feasibility of Pentasilane as a Precursor for Chemical Vapor Deposition of Silicon Nitride Thin Films
Introduction
This document addresses the topic of chemical vapor deposition (CVD) of silicon nitride (SiN) thin films utilizing this compound as a silicon precursor. Silicon nitride films are critical in a multitude of applications within the semiconductor industry and beyond, serving as dielectric layers, passivation coatings, and encapsulation barriers. The choice of precursor is a critical factor that influences deposition temperature, film properties, and process efficiency. While common precursors such as silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂) are well-documented, there is growing interest in higher-order silanes for low-temperature deposition processes.
This application note aims to provide a comprehensive overview based on currently available scientific literature regarding the use of this compound for SiN CVD. However, extensive research has revealed a significant lack of specific data and established protocols for this particular process.
Current State of Knowledge
Our comprehensive search of scientific databases and literature has found very limited direct information on the use of this compound for the chemical vapor deposition of silicon nitride thin films. The majority of available research on SiN deposition focuses on more conventional silicon precursors.
Some related information on higher-order silanes and their isomers has been found, primarily in the context of other deposition techniques or for different film compositions:
-
Neothis compound (NPS) , an isomer of this compound, has been investigated for the plasma-enhanced atomic layer deposition (PEALD) of silicon nitride. PEALD is a distinct deposition method from conventional CVD, relying on sequential, self-limiting surface reactions.
-
Higher-order silanes , such as disilane (B73854) and trisilane, have been explored for low-temperature epitaxial growth of silicon and silicon germanium (SiGe) films. These studies highlight the advantage of the weaker Si-Si bonds in higher-order silanes, which allow for lower thermal decomposition temperatures compared to the Si-H bonds in silane.
Theoretical Considerations and Potential Reaction Pathways
While specific experimental data is lacking, we can propose a theoretical framework for the chemical vapor deposition of silicon nitride using this compound and a nitrogen source, such as ammonia (B1221849) (NH₃). The overall reaction would involve the thermal decomposition of this compound and its subsequent reaction with the nitrogen source to form silicon nitride and hydrogen as a byproduct.
A simplified, hypothetical reaction can be represented as:
3 Si₅H₁₂ + 20 NH₃ → 5 Si₃N₄ + 48 H₂
The actual deposition process would likely involve a more complex series of elementary reactions, including the gas-phase and surface decomposition of this compound into silyl (B83357) radicals (e.g., •SiH₃, •SiH₂) and the reaction of these radicals with ammonia and its decomposition products (e.g., •NH₂, •H) on the substrate surface.
Below is a conceptual diagram illustrating a possible logical relationship in the CVD process using this compound.
Caption: Conceptual workflow of SiN CVD using this compound.
Experimental Protocols (Hypothetical)
In the absence of established protocols, a starting point for developing a CVD process for silicon nitride using this compound would involve adapting parameters from processes using other higher-order silanes or low-temperature silane-based methods. The following is a hypothetical experimental protocol that would require significant optimization and character
Application Notes and Protocols for Doping of Silicon Films with Pentasilane Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of pentasilane, particularly cyclothis compound (CPS), as a liquid precursor for the deposition of silicon films offers a versatile and simplified approach compared to traditional gas-phase precursors like silane (B1218182) (SiH₄). This method allows for both n-type and p-type doping of amorphous and polycrystalline silicon films, which is critical for the fabrication of various electronic devices. These application notes provide detailed protocols for the doping of silicon films using this compound-based precursors through thermal chemical vapor deposition (CVD) and solution-based methods.
Key Advantages of this compound Precursors
-
Liquid State at Room Temperature: Simplifies handling, storage, and delivery compared to gaseous silanes.
-
Solution-Based Doping: Dopants can be directly dissolved into the liquid precursor, offering a straightforward method for incorporating n-type and p-type impurities.
-
Lower Decomposition Temperature: this compound decomposes at lower temperatures than monosilane, potentially reducing the thermal budget of device fabrication.
-
Atmospheric Pressure Deposition: Enables simpler and less expensive deposition systems compared to vacuum-based techniques.[1]
N-Type Doping of Silicon Films with this compound and White Phosphorus
N-type doping of silicon films can be achieved by introducing phosphorus atoms into the silicon lattice. Using cyclothis compound, this is accomplished by dissolving white phosphorus (P₄) directly into the liquid CPS precursor.
Experimental Protocol: Thermal Chemical Vapor Deposition (CVD)
This protocol describes the deposition of n-type amorphous silicon (a-Si:H) films using an atmospheric pressure CVD process.[1]
1. Precursor Solution Preparation:
- Handle white phosphorus with extreme caution in an inert atmosphere (e.g., a glovebox) due to its pyrophoric nature.
- Prepare a stock solution of white phosphorus in a suitable anhydrous solvent (e.g., toluene (B28343) or directly in cyclothis compound).
- Dissolve the desired amount of the white phosphorus stock solution into cyclothis compound (CPS) to achieve the target phosphorus concentration. The concentration will determine the resulting doping level in the silicon film.
2. Substrate Preparation:
- Clean the desired substrates (e.g., silicon wafers, glass) using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
- Dry the substrates thoroughly before loading them into the deposition chamber.
3. Atmospheric Pressure CVD Process:
- Place the cleaned substrates on the heater block within the CVD reactor.
- Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture.
- Heat the substrates to the desired deposition temperature, typically in the range of 370-400°C.[1]
- Vaporize the phosphorus-doped cyclothis compound solution. This can be achieved by bubbling an inert carrier gas through the liquid precursor or by using a direct liquid injection system.
- Introduce the vaporized precursor into the deposition chamber. The CPS and phosphorus precursor will thermally decompose on the hot substrate surface, leading to the growth of a phosphorus-doped silicon film.
- The deposition time will determine the thickness of the film.
- After deposition, cool down the substrates under an inert gas flow.
4. Post-Deposition Annealing (Optional):
- To crystallize the amorphous silicon film into polycrystalline silicon (poly-Si) and to activate the dopants, a post-deposition annealing step can be performed.
- Anneal the films in a furnace under an inert atmosphere at temperatures typically above 600°C. The annealing temperature and time will influence the grain size and electrical properties of the film.
Quantitative Data
The following table summarizes the expected relationship between the phosphorus concentration in the cyclothis compound precursor and the resulting electrical properties of the silicon film. Note: Specific data for this compound is limited; this table is based on general trends observed for doped silicon films.
| P concentration in CPS (wt%) | Expected Dopant Density (atoms/cm³) | Expected Resistivity (Ω·cm) | Expected Conductivity (S/cm) |
| 0.01 | 10¹⁷ - 10¹⁸ | 1 - 10 | 0.1 - 1 |
| 0.1 | 10¹⁸ - 10¹⁹ | 0.01 - 0.1 | 10 - 100 |
| 1.0 | 10¹⁹ - 10²⁰ | 0.001 - 0.01 | 100 - 1000 |
P-Type Doping of Silicon Films with this compound and Decaborane (B607025)
P-type doping is achieved by incorporating boron atoms into the silicon lattice. With cyclothis compound, this can be done by dissolving decaborane (B₁₀H₁₄) in the liquid precursor.[1]
Experimental Protocol: Thermal Chemical Vapor Deposition (CVD)
The protocol for p-type doping is similar to that for n-type doping, with the primary difference being the dopant precursor used.
1. Precursor Solution Preparation:
- Handle decaborane in a well-ventilated fume hood, as it is toxic.
- Dissolve the desired amount of decaborane directly into the cyclothis compound (CPS) to achieve the target boron concentration. Gentle heating may be required to facilitate dissolution.
2. Substrate Preparation:
- Follow the same substrate cleaning procedure as described for n-type doping.
3. Atmospheric Pressure CVD Process:
- The deposition process is analogous to the n-type doping process. The substrates are heated to 370-400°C in an inert atmosphere, and the vaporized decaborane-doped CPS is introduced into the chamber to deposit the boron-doped silicon film.[1]
4. Post-Deposition Annealing (Optional):
- Similar to n-type films, post-deposition annealing can be performed to crystallize the film and activate the boron dopants.
Quantitative Data
The following table provides an estimate of the relationship between the decaborane concentration in the cyclothis compound precursor and the resulting electrical properties of the p-type silicon film. Note: This data is based on general trends for boron-doped silicon.
| B₁₀H₁₄ concentration in CPS (wt%) | Expected Dopant Density (atoms/cm³) | Expected Resistivity (Ω·cm) | Expected Conductivity (S/cm) |
| 0.01 | 10¹⁶ - 10¹⁷ | 10 - 100 | 0.01 - 0.1 |
| 0.1 | 10¹⁷ - 10¹⁸ | 0.1 - 1 | 1 - 10 |
| 1.0 | 10¹⁸ - 10¹⁹ | 0.005 - 0.05 | 20 - 200 |
Characterization of Doped Silicon Films
A variety of techniques can be used to characterize the structural, chemical, and electrical properties of the doped silicon films.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Surface morphology, film thickness, grain size (for poly-Si). |
| Transmission Electron Microscopy (TEM) | Microstructure, crystallinity, and interface quality. |
| X-ray Diffraction (XRD) | Crystalline phase, preferred orientation, and grain size. |
| Raman Spectroscopy | Crystalline fraction, stress, and structural quality. |
| Secondary Ion Mass Spectrometry (SIMS) | Dopant concentration and depth profile. |
| Four-Point Probe | Sheet resistance and resistivity. |
| Hall Effect Measurements | Carrier concentration, mobility, and conductivity type (n or p). |
Visualizations
Experimental Workflow for Doping of Silicon Films via APCVD
Caption: Workflow for doping silicon films using this compound precursors via APCVD.
Logical Relationship of Doping Parameters and Film Properties
Caption: Influence of process parameters on doped silicon film properties.
References
Application Notes and Protocols for Silicon Carbide Synthesis Using Pentasilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon carbide (SiC) is a wide-bandgap semiconductor with exceptional physical and electronic properties, making it a critical material for high-power, high-frequency, and high-temperature electronic devices. The synthesis of high-quality SiC thin films is paramount for advancing these technologies. Chemical Vapor Deposition (CVD) is a widely adopted technique for SiC growth. This document details the application of pentasilane (Si₅H₁₂) as a promising silicon precursor for the low-temperature synthesis of SiC films. This compound offers the potential for higher deposition rates at lower temperatures compared to traditional silicon precursors like silane (B1218182) (SiH₄), which can be advantageous for reducing thermal budgets and improving film quality.
These notes provide a comprehensive overview, including detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis process to aid researchers in utilizing this compound for SiC thin film deposition.
Chemical Vapor Deposition of SiC from this compound: An Overview
The synthesis of SiC via CVD using this compound involves the co-reaction of the silicon precursor with a suitable carbon source, typically a hydrocarbon gas, at elevated temperatures. The general chemical reaction can be represented as:
xSi₅H₁₂ (g) + yCH₄ (g) → zSiC (s) + wH₂ (g)
The choice of carbon precursor, deposition temperature, pressure, and precursor flow rates are critical parameters that influence the stoichiometry, crystallinity, and surface morphology of the resulting SiC film.
Experimental Protocols
The following protocols are proposed based on the synthesis of silicon-based films using neothis compound (B600054) (an isomer of this compound) and general SiC CVD processes. Researchers should consider these as a starting point and optimize the parameters for their specific reactor geometry and desired film properties.
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC using this compound and Methane (B114726)
Objective: To deposit a crystalline SiC thin film on a silicon wafer.
Materials and Equipment:
-
Horizontal or vertical hot-wall LPCVD reactor
-
Silicon (100) or (111) wafers (substrate)
-
This compound (Si₅H₁₂) precursor in a bubbler with carrier gas (e.g., H₂)
-
Methane (CH₄) gas (99.999% purity)
-
Hydrogen (H₂) carrier gas (99.9999% purity)
-
Standard wafer cleaning reagents (e.g., RCA-1, RCA-2, buffered HF)
-
Mass flow controllers (MFCs) for precise gas flow regulation
-
Vacuum pump capable of reaching pressures in the mTorr range
-
Temperature controller for the furnace
Procedure:
-
Substrate Preparation:
-
Perform a standard RCA clean on the silicon wafers to remove organic and metallic contaminants.
-
Dip the wafers in a buffered hydrofluoric acid (HF) solution to remove the native oxide layer.
-
Immediately load the wafers into the LPCVD reactor to minimize re-oxidation.
-
-
Reactor Setup and Purge:
-
Load the cleaned wafers onto the wafer boat and place it in the center of the furnace tube.
-
Seal the reactor and pump down to a base pressure of <10 mTorr.
-
Purge the reactor with high-purity H₂ gas for 30 minutes to remove any residual air and moisture.
-
-
Deposition:
-
Heat the furnace to the desired deposition temperature (e.g., 800-1000°C).
-
Stabilize the reactor pressure to the target deposition pressure (e.g., 100-500 mTorr).
-
Introduce the H₂ carrier gas through the this compound bubbler. The bubbler temperature should be maintained at a constant value to ensure a stable vapor pressure of this compound.
-
Simultaneously, introduce methane gas into the reactor.
-
The flow rates of the this compound/H₂ mixture and methane should be carefully controlled to achieve the desired Si:C ratio in the gas phase.
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
After the deposition is complete, stop the flow of this compound and methane.
-
Maintain the H₂ flow while the furnace cools down to <400°C to prevent film oxidation.
-
Vent the reactor to atmospheric pressure with nitrogen and unload the wafers.
-
Characterization:
-
Film Thickness: Ellipsometry or cross-sectional Scanning Electron Microscopy (SEM).
-
Stoichiometry: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Crystallinity and Polytype: X-ray Diffraction (XRD) and Raman Spectroscopy.
-
Surface Morphology: Atomic Force Microscopy (AFM) and SEM.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes for SiC synthesis using this compound, extrapolated from related studies on neothis compound and general SiC CVD.
| Parameter | Range | Notes |
| Deposition Temperature | 750 - 1100 °C | Lower temperatures may result in amorphous or polycrystalline films, while higher temperatures promote epitaxial growth. |
| Reactor Pressure | 50 - 760 Torr | Lower pressures generally lead to more uniform films and can reduce gas-phase nucleation. |
| This compound Flow Rate | 1 - 10 sccm | This is the estimated flow of Si₅H₁₂ vapor. The actual carrier gas flow through the bubbler will be higher. |
| Carbon Precursor | Methane (CH₄), Propane (C₃H₈) | The choice of carbon source affects the deposition chemistry and temperature required for decomposition. |
| C/Si Ratio (in gas phase) | 0.8 - 1.5 | A C/Si ratio close to 1 is targeted for stoichiometric SiC. A higher ratio can lead to carbon inclusions, while a lower ratio can result in silicon-rich films. |
| Carrier Gas | Hydrogen (H₂) | Hydrogen acts as a carrier gas and also plays a role in the surface reactions by removing chlorine-containing byproducts if chlorinated precursors are used. |
| Carrier Gas Flow Rate | 1 - 10 slm | The total flow rate affects the residence time of the precursors in the reaction zone. |
| Property | Expected Value/Characteristic |
| Deposition Rate | 1 - 10 µm/hour |
| Resulting SiC Polytype | 3C-SiC (cubic) is expected at lower temperatures on silicon substrates. 4H-SiC and 6H-SiC are typically grown at higher temperatures on SiC substrates. |
| Film Purity | > 99.99% with high-purity precursors and a clean deposition system. |
| Crystallinity | Can range from amorphous to single-crystal depending on the deposition conditions, particularly temperature and substrate. |
| Surface Roughness (RMS) | < 2 nm for optimized epitaxial growth. |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for SiC synthesis by CVD.
Caption: Proposed decomposition pathway for SiC synthesis.
Caption: Relationship between process parameters and film properties.
Application Note: Low-Pressure Chemical Vapor Deposition of Silicon Thin Films Using Pentasilane
Abstract
This document provides a detailed protocol for the experimental setup of low-pressure chemical vapor deposition (LPCVD) for the growth of silicon thin films using pentasilane (Si₅H₁₂) as a precursor. While specific literature on linear this compound for LPCVD is scarce, this protocol is synthesized from data on its isomers, neothis compound (B600054) and cyclothis compound, as well as other higher-order silanes. This application note covers the necessary equipment, safety precautions, experimental procedures, and expected film characteristics.
Introduction
Low-pressure chemical vapor deposition is a cornerstone technique for depositing high-quality, uniform thin films essential for semiconductor devices and various nanotechnology applications. The choice of precursor is critical in determining the deposition temperature, growth rate, and film properties. Higher-order silanes, such as this compound, offer the advantage of lower decomposition temperatures compared to monosilane (SiH₄), enabling lower thermal budget processing.[1][2] this compound is a liquid precursor at room temperature, which can simplify delivery to the deposition chamber. This protocol outlines a general procedure for the use of this compound in an LPCVD system.
Safety Precautions
This compound and related silanes are hazardous materials that require strict safety protocols.
-
Pyrophoric Nature: this compound is highly flammable and can ignite spontaneously in air.[3] All handling must be conducted in an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: Inhalation or contact with skin and eyes can be harmful.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, safety glasses with side shields or chemical goggles, and nitrile or neoprene gloves.
-
Ventilation: All operations involving this compound must be performed in a well-ventilated fume hood or a glovebox.[4]
-
Storage: this compound should be stored in tightly sealed containers under an inert atmosphere and away from heat and ignition sources.
-
Emergency Procedures: Emergency eyewash and safety showers should be readily accessible.[3] In case of a leak, evacuate the area and, if safe to do so, stop the flow of gas.[6]
Experimental Apparatus
A standard hot-wall LPCVD reactor is suitable for this process. The key components include:
-
A quartz tube furnace capable of reaching temperatures up to 800°C.
-
A vacuum system consisting of a rotary vane pump and a turbomolecular pump to achieve a base pressure in the mTorr range.
-
Mass flow controllers (MFCs) for precise control of precursor and carrier gas flow rates.
-
A pressure controller to maintain a stable deposition pressure.
-
A precursor delivery system, which for liquid this compound involves a bubbler or a direct liquid injection system. The bubbler should be temperature-controlled to maintain a constant vapor pressure.
-
A substrate loading system (e.g., a quartz boat).
Experimental Protocols
Substrate Preparation
-
Select appropriate substrates (e.g., single-crystal silicon wafers, glass, or quartz).
-
Clean the substrates using a standard cleaning procedure to remove organic and inorganic contaminants. A typical RCA clean for silicon wafers is recommended.
-
Dry the substrates thoroughly with a nitrogen gun and load them into the quartz boat.
LPCVD Reactor Setup and Deposition
-
Load the substrate boat into the center of the quartz furnace tube.
-
Seal the reactor and pump down to a base pressure of less than 10 mTorr.
-
Purge the system with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes.
-
Ramp up the furnace to the desired deposition temperature. For amorphous silicon deposition using this compound isomers, temperatures can range from 350°C to 500°C.[7] For polycrystalline silicon, higher temperatures in the range of 550°C to 700°C may be required.[8]
-
Set the temperature of the this compound bubbler to maintain a stable vapor pressure. A temperature of around 35°C can be a starting point.[1]
-
Introduce a carrier gas (e.g., hydrogen or argon) through the this compound bubbler at a controlled flow rate.
-
Introduce the precursor and carrier gas mixture into the reaction chamber.
-
Maintain a constant deposition pressure, typically in the range of 100 mTorr to 2 Torr.
-
The deposition time will depend on the desired film thickness and the deposition rate.
-
After the deposition is complete, stop the precursor flow and purge the chamber with an inert gas.
-
Cool down the furnace to room temperature under a continuous inert gas flow.
-
Unload the substrates once the system has reached room temperature and is safely vented to atmospheric pressure.
Data Presentation
The following table summarizes typical experimental parameters for LPCVD of silicon thin films using various silane (B1218182) precursors for comparison. The parameters for this compound are estimated based on data from its isomers and other higher-order silanes.
| Parameter | Silane (SiH₄) | Disilane (Si₂H₆) | Neothis compound (Si₅H₁₂) (isomer) | This compound (Si₅H₁₂) (Estimated) |
| Deposition Temperature | 580 - 850 °C[9] | 400 - 600 °C | 500 - 700 °C[1] | 350 - 650 °C |
| Deposition Pressure | 200 - 500 mTorr[8] | 100 - 400 mTorr | ~6 Torr (with H₂ carrier)[1] | 100 mTorr - 2 Torr |
| Precursor Flow Rate | 50 - 200 sccm | 10 - 50 sccm | Not specified | 5 - 30 sccm (with carrier gas) |
| Deposition Rate | 6 - 20 nm/min[9] | Up to 300 nm/min | Up to 130 nm/min[1] | 10 - 150 nm/min |
| Film Structure | Amorphous to Polycrystalline[10] | Amorphous to Polycrystalline | Epitaxial/Polycrystalline[1] | Amorphous to Polycrystalline |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LPCVD of silicon thin films using this compound.
Logical Relationships in LPCVD
Caption: Key parameter relationships in the LPCVD process.
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. recsilicon.com [recsilicon.com]
- 7. Fabrication of high-quality amorphous silicon film from cyclothis compound by vapor deposition between two parallel substrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of polycrystalline silicon films grown by LPCVD of silane | Semantic Scholar [semanticscholar.org]
- 9. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 10. Polycrystalline Silicon Thin Films [mks.com]
Application Notes and Protocols for the Safe Handling and Storage of Pentasilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si₅H₁₂) is a highly reactive and pyrophoric compound, igniting spontaneously upon contact with air. Its hazardous nature necessitates strict adherence to safety protocols to prevent personal injury and property damage. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Physical Properties
This compound is a colorless, flammable liquid that poses significant health and safety risks. It is crucial to understand its properties to handle it safely.
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |
| Pyrophoric Liquids | Category 1 | Danger | H250: Catches fire spontaneously if exposed to air |
| Skin Corrosion/Irritation | Category 1A | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation |
Table 2: Physical and Chemical Properties of n-Pentasilane
| Property | Value |
| Chemical Formula | Si₅H₁₂ |
| Molecular Weight | 152.52 g/mol [1][2][3] |
| Appearance | Colorless liquid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Vapor Pressure | Data not available |
| Solubility | Insoluble in water[4] |
| Reactivity | Reacts violently with water, oxidizing agents, acids, and alcohols.[5] |
Table 3: Occupational Exposure Limits for Silanes (as a conservative reference)
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH | 5 ppm | - |
| NIOSH | 5 ppm | - |
| OSHA | 5 ppm | - |
Data for silane (B1218182) (SiH₄) is provided as a conservative estimate in the absence of specific data for this compound.[4][6][7][8]
Experimental Protocols
Engineering Controls
All manipulations of this compound must be performed in a controlled environment to mitigate the risk of fire and exposure.
-
Fume Hood: A certified chemical fume hood with a continuous flow of air is the minimum requirement for handling this compound. The sash should be kept as low as possible.
-
Glovebox: For larger quantities or more complex procedures, a glovebox under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible within a 10-second travel distance. A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be located nearby. Do not use water or carbon dioxide fire extinguishers. [7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Wear nitrile or neoprene gloves. For tasks with a higher risk of splashing, consider wearing a double layer of gloves.
-
Body Protection: A flame-resistant lab coat is essential.
-
Footwear: Closed-toe shoes are mandatory.
Handling Protocol
This protocol outlines the steps for safely transferring this compound using a syringe.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, inert gas source (argon or nitrogen) with a regulator and needle valve
-
Gas-tight syringe with a needle
-
Reaction vessel under an inert atmosphere
-
Non-polar, anhydrous solvent (e.g., hexane, heptane) for dilution and rinsing
Procedure:
-
Preparation:
-
Ensure the fume hood or glovebox is clean and free of flammable materials.
-
Purge all glassware and the syringe with a dry, inert gas to remove air and moisture.
-
Secure the this compound bottle to a stand inside the fume hood.
-
-
Inert Gas Purge:
-
Insert a needle connected to the inert gas line through the septum of the this compound bottle.
-
Insert a second needle as an outlet to vent the bottle.
-
Gently flush the headspace of the bottle with the inert gas for several minutes.
-
-
Syringe Transfer:
-
Flush the gas-tight syringe with the inert gas.
-
Insert the needle of the purged syringe through the septum and into the this compound liquid.
-
Slowly draw the desired volume of this compound into the syringe.
-
To prevent leaks, create a small inert gas bubble at the tip of the needle before withdrawing it from the septum.
-
-
Dispensing:
-
Quickly and carefully insert the needle into the septum of the receiving reaction vessel (which is also under an inert atmosphere).
-
Dispense the this compound into the reaction mixture.
-
-
Cleaning:
-
Immediately after use, rinse the syringe and needle with a dry, non-polar solvent (e.g., hexane).
-
Quench the solvent rinse by slowly adding it to a flask containing isopropanol.
-
Storage Protocol
Proper storage is critical to prevent accidents.
-
Container: Store this compound in its original, unopened container with the septum and cap securely fastened.
-
Atmosphere: The container should be stored under a positive pressure of a dry, inert gas.
-
Location: Store in a dedicated, well-ventilated, and clearly labeled cabinet for pyrophoric materials. The storage area should be cool, dry, and away from heat sources, direct sunlight, and incompatible materials (water, acids, alcohols, oxidizing agents).
-
Secondary Containment: Place the primary container within a secondary, non-combustible container to contain any potential leaks.
Emergency Procedures
Spills
Small Spill (less than 10 mL):
-
Alert personnel in the immediate area.
-
If the spill does not ignite, cover it with a dry, non-combustible absorbent material like sand or powdered lime. Do not use paper towels or other combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container.
-
Quench the material by slowly adding isopropanol, followed by a small amount of water.
-
Dispose of the quenched material as hazardous waste.
Large Spill (more than 10 mL) or any spill that ignites:
-
Activate the fire alarm and alert emergency services (911).
-
If it is safe to do so, use a Class D or ABC fire extinguisher.
-
Evacuate the area immediately.
-
If anyone is on fire, use the safety shower.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal
All this compound-contaminated waste must be treated as hazardous.
-
Quenching: Unused or excess this compound must be quenched. Dilute the this compound with an inert, high-boiling solvent (e.g., heptane) in a reaction flask under an inert atmosphere and cooled in an ice bath. Slowly add a less reactive alcohol like isopropanol, followed by a more reactive alcohol like methanol, and finally, very slowly add water dropwise to ensure complete neutralization.
-
Disposal: The quenched solution and any contaminated materials should be collected in a properly labeled hazardous waste container for disposal by the institution's environmental health and safety department.
Visual Workflow and Logic Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical relationship of this compound storage requirements.
References
- 1. This compound | H12Si5 | CID 139840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. middlesexgases.com [middlesexgases.com]
- 8. airgas.com [airgas.com]
Application Notes and Protocols for the Purification of High-Purity Pentasilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si₅H₁₂) is a higher-order silane (B1218182) that serves as a critical precursor in the fabrication of advanced silicon-based materials, including semiconductors and silicon nanoparticles. For applications in electronics and materials science, the purity of this compound is paramount, as even trace impurities can significantly degrade the performance and reliability of the final devices. This document provides detailed protocols for the purification of this compound to achieve the high-purity levels (e.g., >99.999%) required for these sensitive applications. The following sections outline a multi-step purification strategy, from initial distillation to final polishing, along with methods for quality control and essential safety procedures.
Common Impurities in Crude this compound
The impurity profile of crude this compound is largely dependent on its synthesis method, which commonly involves the pyrolysis of lower-order silanes or the disproportionation of chlorosilanes. Effective purification requires a thorough understanding of these potential contaminants and their physical properties.[1]
| Impurity | Chemical Formula | Typical Source | Boiling Point (°C at atm) |
| Lower Silanes | |||
| Trisilane | Si₃H₈ | Unreacted starting material | 53 |
| Tetrasilane | Si₄H₁₀ | Synthesis byproduct | 108 |
| Higher Silanes | |||
| Hexasilane | Si₆H₁₄ | Synthesis byproduct | ~200 |
| Chlorosilanes | |||
| Trichlorosilane | HSiCl₃ | Incomplete reaction/synthesis precursor | 31.8 |
| Silicon Tetrachloride | SiCl₄ | Synthesis byproduct | 57.6 |
| Dopants | |||
| Diborane | B₂H₆ | Contaminated reagents/vessels | -92.5 |
| Phosphine | PH₃ | Contaminated reagents/vessels | -87.7 |
| Other | |||
| Hydrocarbons (e.g., Methane) | CH₄ | Contaminated reagents | -161.5 |
| Dissolved Gases (N₂, O₂) | N₂ / O₂ | Atmospheric leaks | -196 / -183 |
Overall Purification Strategy
A multi-step approach is required to systematically remove the wide range of impurities present in crude this compound. The general workflow involves a primary purification step to remove bulk impurities, followed by secondary and tertiary steps to remove trace contaminants.
Caption: High-level workflow for this compound purification.
Experimental Protocols
WARNING: this compound and other silanes are pyrophoric (ignite spontaneously in air), flammable, and can be toxic. All handling must be performed in an inert atmosphere (e.g., inside a glovebox or using Schlenk line techniques) and within a properly ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and compatible gloves, is mandatory.[4]
Protocol 1: Fractional Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the silanes are lowered, preventing thermal decomposition. This step is highly effective for removing both lower-boiling (e.g., trisilane) and higher-boiling (e.g., hexasilane) silane homologues from this compound (B.P. ≈ 153 °C).[5][6]
Apparatus and Materials:
-
Round-bottom flask (distilling pot)
-
Vigreux or packed fractionating column (e.g., with Raschig rings)
-
Distillation head with thermometer adapter
-
Condenser (water-cooled)
-
Receiving flask (Schlenk flask)
-
Vacuum pump and pressure gauge (manometer)
-
Heating mantle with stirrer
-
Inert gas source (Argon or Nitrogen)
-
Cold trap (liquid nitrogen) to protect the vacuum pump
Caption: Schematic of a fractional vacuum distillation apparatus.
Procedure:
-
Assembly: Assemble the distillation apparatus as shown above. Ensure all glass joints are properly sealed with high-vacuum grease and secured with clips. The entire setup must be leak-tight.
-
Inerting: Evacuate the entire system and backfill with inert gas (e.g., Argon) three times to remove all atmospheric oxygen and moisture.
-
Sample Loading: Under a positive pressure of inert gas, transfer the crude this compound into the distilling flask via cannula transfer.
-
Vacuum Application: Slowly open the system to the vacuum pump, protected by a liquid nitrogen cold trap. Reduce the pressure to the desired level (e.g., 10-20 Torr).
-
Heating & Distillation: Begin stirring and gently heat the distilling flask.
-
Monitor the temperature at the distillation head. Initially, lower-boiling impurities (e.g., trisilane, tetrasilane) will distill. Collect this "forerun" in a separate receiving flask.
-
Once the head temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Collect the this compound fraction until the temperature either begins to rise (indicating higher-boiling impurities) or the distillation rate drops significantly.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum.
-
Backfilling: Once cool, slowly backfill the entire system with inert gas before disconnecting the receiving flask containing the purified this compound.
Protocol 2: Adsorption Chromatography
Principle: This step removes polar impurities, trace water, and certain dopants that may not be efficiently separated by distillation. The partially purified this compound is passed through a column packed with specific adsorbents.[7][8]
-
Activated Carbon: Removes non-polar organic impurities and some chlorosilanes.[9]
-
Molecular Sieves (3A or 4A): Highly effective for removing trace moisture.
-
Weakly Basic Ion-Exchange Resins: Used to capture boron impurities.[10]
Apparatus and Materials:
-
Glass chromatography column with stopcocks
-
Adsorbents: Activated carbon (high purity, baked), Molecular sieves (activated), weakly basic ion-exchange resin
-
Inert gas source (Argon)
-
Schlenk flasks for collection
Procedure:
-
Adsorbent Activation: Activate the adsorbents by heating under high vacuum (e.g., molecular sieves at 300°C, activated carbon at 150°C) for several hours to remove adsorbed water and gases. Allow to cool under an inert atmosphere.
-
Column Packing: Pack the chromatography column with the activated adsorbents under a flow of inert gas. A common configuration is a layered bed: a plug of glass wool, a layer of molecular sieves, a layer of activated carbon, and another plug of glass wool.
-
System Purging: Flush the packed column thoroughly with high-purity inert gas.
-
Purification:
-
Transfer the distilled this compound to a reservoir connected to the top of the column.
-
Using a slight positive pressure of inert gas, slowly pass the liquid this compound through the column.
-
Maintain a slow, steady flow rate to ensure sufficient residence time for effective adsorption.
-
-
Collection: Collect the purified this compound eluting from the column in a clean Schlenk flask under an inert atmosphere.
Protocol 3: Preparative Gas Chromatography (Prep-GC)
Principle: For achieving the highest possible purity ("polishing"), preparative GC offers unparalleled separation efficiency. It separates components based on their differential partitioning between a mobile gas phase and a stationary liquid phase.[11] Fractions are collected as they elute from the column. This method is ideal for removing impurities with very close boiling points to this compound.
Apparatus and Materials:
-
Preparative Gas Chromatograph with a high-capacity column (e.g., non-polar silicone phase).[12]
-
Automated fraction collection system with cooled traps.
-
High-purity carrier gas (Helium or Hydrogen).
-
Syringe for sample injection (or automated liquid sampler).
Procedure:
-
Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its critical impurities.
-
System Setup:
-
Install a preparative-scale column.
-
Set the oven temperature program, carrier gas flow rate, and detector parameters based on the analytical method.
-
Set up the fraction collector to trap the eluent corresponding to the this compound peak. The traps are typically cooled with liquid nitrogen.
-
-
Injection: Inject a small aliquot of the this compound from Protocol 4.2 into the GC. The injection volume will be significantly larger than analytical scale but must not overload the column.
-
Separation and Collection:
-
As the separation proceeds, the detector signal is monitored.
-
The fraction collection valve is timed to open just as the this compound peak begins to elute and close just after it ends, directing the pure compound into a cold trap.
-
-
Recovery: After the run is complete, the collected this compound is recovered from the cold trap under inert atmosphere. This process is typically repeated in multiple automated runs to accumulate the desired quantity of high-purity product.
Quality Control and Analysis
Protocol 5.1: Purity Verification by GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying trace impurities in the final product.[13][14] The sample is vaporized and separated on a GC column, and the mass spectrometer provides mass information for definitive identification of eluting peaks.
Apparatus and Materials:
-
GC-MS system with a high-sensitivity detector (e.g., Quadrupole or Orbitrap).[14][15]
-
Capillary column suitable for silane analysis (e.g., DB-1 or similar non-polar phase).
-
High-purity carrier gas (Helium).
-
Gas-tight syringe for sample handling.
Procedure:
-
Sample Preparation: The final this compound product must be handled under strict inert conditions. A headspace vial or a liquid injection of a diluted sample (in an inert, anhydrous solvent if necessary) can be prepared.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Run the pre-developed temperature program to separate all potential impurities.
-
Acquire mass spectra across the entire chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram. Purity is calculated as the area of the this compound peak divided by the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
-
Quantify trace impurities using calibration curves if external standards are available.
-
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., TG-5SILMS) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 200 °C (Splitless injection) |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 15 °C/min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Mass Range | 30-400 amu |
Data Summary: Efficacy of Purification Techniques
The following table summarizes the expected performance of each purification technique for removing key impurities from this compound.
| Technique | Target Impurities | Expected Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Lower/higher boiling silanes, SiCl₄ | 99.0% - 99.9% | High throughput, effective for bulk removal.[16] | Energy-intensive, poor separation of azeotropes or close-boiling compounds.[17] |
| Adsorption | Water, polar compounds (dopants), some chlorosilanes | >99.99% (from 99.9% feed) | Highly selective for specific impurities, operates at ambient temperature. | Adsorbent capacity is finite and requires regeneration/replacement. |
| Preparative GC | Close-boiling isomers and homologues | >99.999% | Highest possible resolution and purity.[11] | Very low throughput, complex setup, expensive. |
Safety and Handling
Handling this compound requires stringent safety protocols due to its pyrophoric nature.
-
Inert Atmosphere: Always handle liquid this compound in a certified glovebox or using a Schlenk line with high-purity inert gas.[18]
-
Ventilation: Work must be conducted in a fume hood with robust airflow.
-
PPE: Wear a flame-resistant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[4]
-
Spill Response: Small spills can be managed by covering with an inert absorbent material like dry sand or Met-L-X powder. Do NOT use water or carbon dioxide extinguishers on a silane fire.[2]
-
Equipment: Use non-sparking tools. All electrical equipment must be intrinsically safe or explosion-proof.[3] Ensure all glassware is free of cracks or defects.
-
Waste Disposal: Quench residual this compound very slowly and cautiously by controlled reaction with a less reactive alcohol (e.g., isopropanol) under an inert atmosphere and cooling before final disposal according to institutional guidelines.
References
- 1. ntnu.no [ntnu.no]
- 2. airgas.com [airgas.com]
- 3. louisville.edu [louisville.edu]
- 4. globalsilicones.org [globalsilicones.org]
- 5. Purification [chem.rochester.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. EP0748810A1 - Process for removing silanes from by-product stream - Google Patents [patents.google.com]
- 8. US20230097766A1 - Process for removing an impurity from a chlorosilane mixture - Google Patents [patents.google.com]
- 9. CN104136447B - The purification process of trimethyl silane - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 13. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. jeol.com [jeol.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. faculty.washington.edu [faculty.washington.edu]
Application Notes and Protocols for Pentasilane Delivery in Atomic Layer Deposition (ALD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si₅H₁₂) is a liquid silicon precursor that is gaining interest for the atomic layer deposition (ALD) of silicon-containing thin films, such as silicon (Si), silicon dioxide (SiO₂), and silicon nitride (SiNₓ). Its high silicon content and potential for low-temperature deposition make it an attractive alternative to other silicon precursors. This document provides an overview of the primary methods for delivering this compound to an ALD reactor, along with protocols and key parameters for successful film deposition.
Two primary methods are employed for the delivery of liquid precursors like this compound in ALD: Vapor Draw using a Bubbler and Direct Liquid Injection (DLI) . The choice of delivery method depends on the precursor's vapor pressure, thermal stability, and the specific requirements of the ALD process.
Precursor Properties: this compound and its Isomer Neothis compound
While detailed experimental data for n-pentasilane in ALD is limited in publicly available literature, its isomer, neothis compound, has been more extensively studied and provides a useful reference.
| Property | n-Pentasilane (Si₅H₁₂) | Neothis compound ((SiH₃)₄Si) |
| Molar Mass | 152.52 g/mol | 152.52 g/mol |
| Physical State | Liquid | Liquid |
| Vapor Pressure | Data not readily available | 15 Torr @ 25°C |
Method 1: Vapor Draw Using a Bubbler
The vapor draw method, utilizing a bubbler, is a common and straightforward technique for delivering precursors with sufficient vapor pressure. An inert carrier gas is bubbled through the liquid precursor, carrying the precursor vapor into the ALD reactor.
Experimental Protocol: Bubbler Delivery of this compound
Objective: To deliver a consistent and controllable flow of this compound vapor to the ALD reactor.
Materials:
-
This compound (Si₅H₁₂)
-
High-purity inert carrier gas (e.g., Argon, Nitrogen)
-
Stainless steel bubbler
-
Mass flow controller (MFC) for the carrier gas
-
Temperature controller for the bubbler
-
Heated delivery lines
Procedure:
-
Preparation:
-
Ensure the bubbler is clean and leak-tight.
-
Under an inert atmosphere (e.g., in a glovebox), fill the bubbler with the required amount of this compound.
-
Install the bubbler in the ALD system, connecting the carrier gas inlet and the vapor outlet to the reactor.
-
-
Parameter Setup:
-
Bubbler Temperature: Heat the bubbler to a stable temperature to achieve the desired this compound vapor pressure. For neothis compound, a common starting point is to maintain the bubbler at a temperature that provides a vapor pressure of 1-5 Torr.[1]
-
Carrier Gas Flow Rate: Set the carrier gas flow rate using the MFC. A typical starting range is 50-200 sccm.[1]
-
Delivery Line Temperature: Heat all gas lines between the bubbler and the reactor to a temperature at least 10-20°C higher than the bubbler temperature to prevent precursor condensation.
-
-
Delivery and Deposition:
-
Open the necessary valves to allow the carrier gas to flow through the bubbler.
-
The carrier gas will become saturated with this compound vapor.
-
The mixture of carrier gas and this compound vapor is then introduced into the ALD reactor during the precursor pulse step.
-
The amount of precursor delivered per pulse is controlled by the pulse duration, the carrier gas flow rate, the bubbler temperature (which determines the vapor pressure), and the total pressure in the bubbler.
-
Key Parameters and Considerations for Bubbler Delivery
| Parameter | Typical Range | Effect on Deposition |
| Bubbler Temperature | 20 - 80 °C (precursor dependent) | Higher temperature increases vapor pressure, leading to higher precursor delivery rate. |
| Carrier Gas Flow Rate | 50 - 200 sccm | Higher flow rate increases the amount of precursor vapor carried to the reactor per unit time. |
| Bubbler Pressure | 10 - 100 Torr | Affects the partial pressure of the precursor in the carrier gas. |
| Pulse Time | 0.1 - 5 seconds | Longer pulse time increases the total amount of precursor delivered in a single ALD cycle. |
| Purge Time | 1 - 20 seconds | Sufficient purge time is crucial to remove unreacted precursor and byproducts from the reactor. |
Experimental Workflow for Bubbler Delivery
Caption: Workflow for this compound delivery using a bubbler in an ALD process.
Method 2: Direct Liquid Injection (DLI)
DLI is a more advanced delivery technique, particularly suitable for precursors with low vapor pressure or poor thermal stability. In this method, the liquid precursor is directly injected into a vaporizer, where it is flash-evaporated before being transported to the reactor.
Experimental Protocol: Direct Liquid Injection of this compound
Objective: To achieve precise and repeatable delivery of this compound, especially for processes requiring high precursor flux or for precursors with low volatility.
Materials:
-
This compound (Si₅H₁₂)
-
High-purity inert carrier gas (e.g., Argon, Nitrogen)
-
DLI system (including liquid flow controller, injector, and vaporizer)
-
Heated delivery lines
Procedure:
-
System Setup:
-
Connect the this compound source to the liquid flow controller of the DLI system.
-
Ensure the injector and vaporizer are properly installed and heated.
-
Connect the vaporizer outlet to the ALD reactor via heated lines.
-
-
Parameter Optimization:
-
Liquid Flow Rate: Set the desired liquid flow rate of this compound. This directly controls the mass of precursor delivered per unit time.
-
Vaporizer Temperature: Heat the vaporizer to a temperature sufficient to flash-evaporate the injected this compound without causing thermal decomposition. This temperature is typically significantly higher than the precursor's boiling point.
-
Carrier Gas Flow Rate: A carrier gas is used to transport the vaporized precursor to the reactor. The flow rate can be adjusted to control the residence time and partial pressure of the precursor in the reactor.
-
Injection Frequency and Pulse Width: The DLI system allows for pulsed injection. The frequency and duration of the injection pulses determine the amount of precursor delivered per ALD cycle.
-
-
Deposition Process:
-
The liquid this compound is precisely metered and injected into the hot vaporizer.
-
The precursor rapidly vaporizes and mixes with the carrier gas.
-
The vapor mixture is then pulsed into the ALD reactor.
-
Key Parameters and Considerations for DLI
| Parameter | Typical Range | Effect on Deposition |
| Liquid Flow Rate | 0.1 - 10 g/min (system dependent) | Directly controls the precursor delivery rate. |
| Vaporizer Temperature | 100 - 250 °C (precursor dependent) | Must be high enough for complete vaporization but below the decomposition temperature. |
| Carrier Gas Flow Rate | 50 - 500 sccm | Affects transport efficiency and precursor partial pressure. |
| Injection Pulse Duration | Milliseconds to seconds | Fine-tunes the amount of precursor delivered per cycle. |
Logical Relationship of DLI Parameters
Caption: Control parameters and their influence on the outcome of a DLI-ALD process.
ALD Process Parameters for Silicon Nitride Deposition using Neothis compound
While specific data for n-pentasilane is scarce, the following table summarizes process parameters and results for the plasma-enhanced ALD (PEALD) of silicon nitride using its isomer, neothis compound, which can serve as a starting point for process development with this compound.
| Parameter | Value | Reference |
| Precursor | Neothis compound | [2] |
| Co-reactant | N₂ plasma | [2] |
| Deposition Temperature | 275 °C | [2] |
| Growth Per Cycle (GPC) | 1.4 Å/cycle | [2] |
Safety Precautions
This compound is a flammable and pyrophoric liquid. It can ignite spontaneously in air. Proper safety measures are essential when handling this precursor.
-
Always handle this compound in an inert atmosphere (e.g., a glovebox or under an inert gas blanket).
-
Use appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves.
-
Ensure that the ALD system and precursor delivery lines are leak-tight.
-
Have appropriate fire-extinguishing media (e.g., dry powder) readily available.
By carefully selecting the delivery method and optimizing the process parameters, this compound can be effectively used as a precursor for the atomic layer deposition of high-quality silicon-containing thin films for a variety of research and development applications.
References
Application Note: In-situ Monitoring of Pentasilane Thermal Decomposition for Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasilane (Si₅H₁₂) is a higher-order silane (B1218182) that serves as a key precursor in the chemical vapor deposition (CVD) of silicon thin films and the synthesis of silicon nanoparticles. Its lower decomposition temperature compared to monosilane (SiH₄) makes it an attractive candidate for low-temperature processing, which is critical in the fabrication of advanced electronic and photonic devices. The thermal decomposition of this compound is a complex process involving numerous intermediate species and reaction pathways. In-situ monitoring of this process is crucial for understanding the reaction kinetics, controlling the properties of the deposited materials, and ensuring process reproducibility. This application note provides an overview of in-situ techniques for monitoring this compound thermal decomposition and detailed protocols for their implementation.
In-situ Monitoring Techniques
Several analytical techniques can be employed for the in-situ monitoring of this compound thermal decomposition. The choice of technique depends on the specific process parameters and the information required.
-
Quadrupole Mass Spectrometry (QMS): QMS is a powerful tool for identifying and quantifying the volatile species present in the reaction chamber. It provides real-time information on the depletion of the this compound precursor and the evolution of decomposition products and intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy allows for the identification of gaseous molecules based on their characteristic vibrational frequencies. It is particularly useful for monitoring the disappearance of Si-H bonds in this compound and the appearance of new species in the gas phase.
-
Raman Spectroscopy: Raman spectroscopy is a non-invasive optical technique that provides information about the vibrational modes of molecules. It can be used to monitor changes in the chemical bonding of the gas-phase species and the formation of silicon-silicon bonds in nanoparticles.
-
Gas Chromatography (GC): Coupled with a suitable detector like a mass spectrometer (GC-MS), gas chromatography can be used to separate and identify the various volatile products of this compound decomposition. While typically an offline technique, it can be adapted for quasi-in-situ monitoring by automated sampling.
Experimental Protocols
General Experimental Setup for this compound Pyrolysis
A typical experimental setup for in-situ monitoring of this compound thermal decomposition consists of a pyrolysis reactor, a precursor delivery system, a pressure and temperature control system, and the analytical instrumentation.
Diagram of Experimental Workflow:
Protocol for In-situ Quadrupole Mass Spectrometry (QMS)
-
System Preparation:
-
Ensure the pyrolysis reactor and gas lines are leak-tight.
-
Calibrate the QMS with a known standard gas to ensure accurate mass-to-charge ratio (m/z) assignment and relative intensity measurements.
-
-
Experimental Conditions:
-
Set the reactor temperature to the desired decomposition temperature (e.g., 300-500°C).
-
Introduce a carrier gas (e.g., Argon or Hydrogen) at a controlled flow rate.
-
Introduce this compound vapor into the reactor at a specific partial pressure.
-
-
Data Acquisition:
-
Continuously sample the gas from the reactor into the QMS ion source using a differentially pumped sampling system.
-
Monitor the ion currents for characteristic m/z values of this compound and its expected fragments (e.g., SiH₃⁺, Si₂H₅⁺, etc.) and decomposition products (e.g., H₂, SiH₄, Si₂H₆).
-
-
Data Analysis:
-
Plot the ion current intensities as a function of time and temperature to determine the decomposition kinetics.
-
Analyze the fragmentation patterns to identify intermediate species.
-
Protocol for In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
-
System Preparation:
-
Align the infrared beam through the optical ports of the reactor.
-
Record a background spectrum of the reactor filled with the carrier gas at the reaction temperature.
-
-
Experimental Conditions:
-
Establish the desired temperature, pressure, and carrier gas flow in the reactor.
-
Introduce this compound into the reactor.
-
-
Data Acquisition:
-
Continuously acquire FTIR spectra of the gas phase within the reactor.
-
Monitor the absorbance of characteristic vibrational bands, such as the Si-H stretching modes (around 2100-2200 cm⁻¹).
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra to obtain the absorbance of the reacting species.
-
Track the decrease in the absorbance of this compound's Si-H peaks and the emergence of new peaks corresponding to decomposition products.
-
Protocol for In-situ Raman Spectroscopy
-
System Preparation:
-
Focus the laser beam into the center of the pyrolysis reactor and align the collection optics to the Raman spectrometer.
-
Record a background Raman spectrum with the carrier gas at the reaction temperature.
-
-
Experimental Conditions:
-
Set the desired temperature, pressure, and carrier gas flow.
-
Introduce this compound into the reactor.
-
-
Data Acquisition:
-
Acquire Raman spectra continuously throughout the decomposition process.
-
Monitor the Raman shifts associated with Si-H and Si-Si bonds.
-
-
Data Analysis:
-
Analyze the changes in the intensity and position of Raman peaks to follow the decomposition of this compound and the formation of higher silanes and silicon clusters.
-
Protocol for Quasi In-situ Gas Chromatography (GC)
-
System Preparation:
-
Install a suitable column for separating silanes (e.g., a non-polar capillary column).
-
Condition the column according to the manufacturer's instructions.
-
Calibrate the GC-MS system with known silane standards if available.
-
-
Experimental Conditions:
-
Set the pyrolysis reactor to the desired temperature and pressure.
-
Use an automated sampling valve to periodically inject a small volume of the reactor gas into the GC.
-
-
Data Acquisition:
-
Run a temperature program on the GC oven to separate the different components of the gas mixture.
-
Acquire mass spectra for each eluting peak to identify the compounds.
-
-
Data Analysis:
-
Integrate the peak areas to quantify the relative amounts of each product.
-
Plot the concentration of different species as a function of reaction time.
-
Quantitative Data Summary
Specific kinetic data for this compound thermal decomposition is not widely available in the literature. However, the following table summarizes the expected decomposition products and typical process parameters based on studies of silane pyrolysis.
| Parameter | Value/Species | Technique | Reference |
| Precursor | n-Pentasilane (n-Si₅H₁₂), i-Pentasilane (i-Si₅H₁₂), neo-Pentasilane (neo-Si₅H₁₂), Cyclothis compound (cyclo-Si₅H₁₀) | QMS, GC-MS | [1] |
| Decomposition Temperature Range | 300 - 500 °C (generally lower than SiH₄) | General | [1] |
| Primary Gaseous Products | Hydrogen (H₂), Monosilane (SiH₄), Disilane (Si₂H₆), Trisilane (Si₃H₈), Tetrasilanes (Si₄H₁₀ isomers) | QMS, GC-MS, FTIR | [1] |
| Solid Products | Amorphous hydrogenated silicon (a-Si:H), Silicon nanoparticles | TEM, Raman | [1] |
| Typical Pressure Range | 1 - 100 Torr | General | |
| Carrier Gas | Argon (Ar), Hydrogen (H₂) | General |
This compound Thermal Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through a series of elementary reactions involving the elimination of silylene (SiH₂) and hydrogen, followed by insertion and polymerization reactions.
Diagram of this compound Decomposition Pathway:
Conclusion
In-situ monitoring is indispensable for elucidating the complex mechanisms of this compound thermal decomposition. Techniques such as QMS, FTIR, and Raman spectroscopy provide real-time insights into the gas-phase chemistry, while GC-MS offers detailed product analysis. The application of these techniques enables precise control over the synthesis of silicon-based materials with desired properties, facilitating advancements in electronics, photonics, and other high-technology fields.
References
Troubleshooting & Optimization
Pentasilane Chemical Vapor Deposition Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during pentasilane (Si₅H₁₂) chemical vapor deposition (CVD).
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during your this compound CVD experiments.
Problem 1: Poor Film Quality
Poor film quality is a frequent issue in CVD processes and can manifest as roughness, pinholes, or cracks.[1]
Troubleshooting Table for Poor Film Quality
| Symptom | Potential Cause | Recommended Action | Quantitative Adjustment |
| Orange Peel / Roughness | 1. Sub-optimal deposition temperature.[1] 2. Inconsistent precursor flow rate. 3. Gas phase nucleation of particles. | 1. Optimize substrate temperature. 2. Stabilize precursor delivery. 3. Reduce deposition pressure or precursor partial pressure. | 1. Increase/decrease temperature in increments of 10-25°C. 2. Check and stabilize liquid delivery system; ensure consistent vaporizer temperature. 3. Decrease pressure by 10-20%. |
| Pinholes | 1. Particulate contamination on the substrate or in the chamber.[1] 2. Gas phase nucleation. | 1. Implement rigorous substrate and chamber cleaning protocols. 2. Decrease precursor concentration or total pressure. | 1. Refer to Experimental Protocol 2: Chamber and Substrate Cleaning. 2. Reduce this compound flow rate by 5-10 sccm. |
| Cracking | 1. High residual stress in the film. 2. Mismatch in thermal expansion coefficients between the film and substrate. | 1. Adjust deposition temperature and pressure. 2. Select a substrate with a closer thermal expansion coefficient if possible. | 1. Increase deposition temperature by 25-50°C to anneal stress; Decrease pressure to reduce ion bombardment. |
Problem 2: Poor Film Adhesion and Delamination
Poor adhesion of the deposited film to the substrate is a critical failure mode.[1]
Troubleshooting Table for Poor Adhesion
| Symptom | Potential Cause | Recommended Action | Quantitative Adjustment |
| Film Peeling or Flaking | 1. Inadequate substrate surface preparation.[1] 2. Contaminated substrate surface.[1] 3. Incorrect initial deposition conditions. | 1. Pre-clean substrate thoroughly. 2. Use in-situ plasma clean before deposition. 3. Optimize nucleation layer deposition parameters. | 1. Refer to Experimental Protocol 2: Chamber and Substrate Cleaning. 2. Ar plasma clean for 1-5 minutes at 50-100W. 3. Lower initial deposition temperature by 20-40°C and use a slower ramp-up. |
Problem 3: Film Non-Uniformity
Achieving uniform film thickness across the entire substrate is crucial for device performance.
Troubleshooting Table for Film Non-Uniformity
| Symptom | Potential Cause | Recommended Action | Quantitative Adjustment |
| Center-to-Edge Thickness Variation | 1. Non-uniform substrate temperature. 2. Improper gas flow dynamics.[1] 3. Inconsistent precursor distribution. | 1. Calibrate and verify heater performance. 2. Adjust carrier gas flow rate and showerhead-to-substrate distance. 3. Optimize liquid delivery and vaporizer settings. | 1. Ensure temperature uniformity is within ±5°C. 2. Increase/decrease carrier gas flow by 10-20%; Adjust showerhead distance in 1-2 mm increments. 3. Refer to Experimental Protocol 1: Liquid Precursor Delivery Optimization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
This compound is a liquid silicon precursor that can be pyrophoric (ignites spontaneously in air) and will react with water. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory. All handling should be performed in an inert atmosphere, such as a glovebox.
Q2: How can I ensure a stable and reproducible flow of this compound vapor to the CVD chamber?
Due to its liquid state, delivering a consistent vapor phase of this compound can be challenging. A direct liquid injection (DLI) system or a heated bubbler with a carrier gas is recommended. Key parameters to control are the vaporizer temperature, carrier gas flow rate, and the pressure in the delivery lines.
Q3: What is the typical thermal decomposition temperature for this compound in a CVD process?
This compound has a lower decomposition temperature compared to silane. Significant thermal decomposition can begin at temperatures as low as 450°C, with the optimal deposition window typically between 500°C and 700°C, depending on the desired film properties and other process parameters.[2]
Q4: What are the common byproducts of this compound decomposition during CVD?
The primary byproducts of this compound (Si₅H₁₂) thermal decomposition are silicon (deposited as a film), hydrogen gas (H₂), and lower-order silanes (e.g., SiH₄, Si₂H₆).
Q5: How often should the CVD chamber be cleaned when using this compound?
The frequency of chamber cleaning depends on the deposition rate and the amount of material deposited. As a general guideline, a preventative maintenance and cleaning schedule should be implemented after every 10-20 deposition runs to prevent the accumulation of silicon deposits on the chamber walls, which can lead to particle contamination.
Data Presentation
Table 1: Estimated Vapor Pressure of this compound
This data is an estimation based on the properties of similar silanes and should be used as a guideline for setting up the liquid delivery system.
| Temperature (°C) | Estimated Vapor Pressure (Torr) |
| 20 | 1.5 |
| 40 | 5.2 |
| 60 | 15.1 |
| 80 | 38.9 |
| 100 | 89.7 |
Experimental Protocols
Experimental Protocol 1: Liquid Precursor Delivery Optimization
Objective: To establish a stable and reproducible flow of this compound vapor into the CVD chamber.
Apparatus:
-
This compound liquid precursor in a stainless-steel bubbler or DLI system.
-
Mass flow controllers (MFCs) for carrier gas (e.g., Ar or N₂).
-
Heated delivery lines.
-
Pressure transducers.
Methodology:
-
System Leak Check: Perform a thorough leak check of the entire gas delivery system before introducing this compound.
-
Vaporizer Temperature Control:
-
If using a bubbler, heat the this compound container to a stable temperature (e.g., 40-60°C) to achieve a consistent vapor pressure.
-
If using a DLI system, set the vaporizer temperature to ensure complete and instantaneous vaporization of the injected liquid droplets.
-
-
Carrier Gas Flow:
-
Start with a carrier gas flow rate of 50-100 sccm.
-
Gradually increase the flow rate while monitoring the chamber pressure and the stability of the precursor flow.
-
-
Heated Lines: Maintain the temperature of the delivery lines at least 10-20°C above the vaporizer temperature to prevent condensation of the precursor.
-
Flow Stability Monitoring: Use a residual gas analyzer (RGA) or a similar in-situ diagnostic tool to monitor the stability of the this compound partial pressure in the chamber. Adjust the vaporizer temperature and carrier gas flow rate until a stable and reproducible signal is achieved.
Experimental Protocol 2: Chamber and Substrate Cleaning
Objective: To minimize particle contamination by ensuring a clean deposition environment.
Materials:
-
Isopropyl alcohol (IPA)
-
Deionized (DI) water
-
Nitrogen (N₂) gas
-
Cleanroom wipes
-
Plasma source (for in-situ cleaning)
-
Cleaning gases (e.g., NF₃, O₂)
Methodology:
-
Chamber Venting and Manual Cleaning:
-
Safely vent the CVD chamber to atmospheric pressure with nitrogen.
-
Wearing appropriate PPE, manually wipe down the interior surfaces of the chamber with cleanroom wipes dampened with IPA, followed by DI water.
-
Thoroughly dry all surfaces with a nitrogen gun.
-
-
In-situ Plasma Cleaning:
-
Pump the chamber down to the base pressure.
-
Introduce a cleaning gas mixture (e.g., NF₃ and O₂).
-
Strike a plasma and run the cleaning process for a predetermined time (e.g., 10-30 minutes) to etch away any residual silicon deposits.
-
Purge the chamber with nitrogen to remove any reactive byproducts.
-
-
Substrate Cleaning:
-
Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, methanol, IPA).
-
Rinse with DI water and blow dry with nitrogen.
-
Perform a final in-situ plasma clean of the substrate immediately before deposition to remove any organic residues.
-
Visualizations
Caption: A troubleshooting workflow for common this compound CVD issues.
References
Pentasilane Precursor Technical Support Center
Welcome to the Technical Support Center for pentasilane, a key precursor in advanced materials research and semiconductor applications. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a precursor?
A1: this compound (Si5H12) is a higher-order silane (B1218182), a silicon hydride compound containing five silicon atoms. It exists as several isomers, including linear n-pentasilane, branched isothis compound, and cyclic cyclothis compound. It is a liquid at room temperature, which can be advantageous for precursor delivery in chemical vapor deposition (CVD) and other thin-film deposition techniques. Its high silicon content and reactivity make it a desirable precursor for depositing silicon-containing films at lower temperatures compared to monosilane (SiH4).
Q2: What are the primary stability concerns with this compound?
A2: The main stability issues with this compound are its pyrophoric nature, thermal instability, and susceptibility to hydrolysis and oxidation.
-
Pyrophoricity: this compound is highly reactive and can spontaneously ignite upon contact with air. This necessitates handling under an inert atmosphere.
-
Thermal Decomposition: this compound can decompose at elevated temperatures, leading to the formation of lower-order silanes, hydrogen, and silicon nanoparticles. This can affect film quality and process reproducibility. Cyclothis compound, a common isomer, begins to thermally decompose at 111°C.
-
Hydrolysis and Oxidation: Contact with moisture or oxygen can lead to the formation of silanols, siloxanes, and silicon oxides. These byproducts can introduce impurities into the deposition process and alter the precursor's properties.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its chemical integrity and for safety reasons, this compound should be stored in a cool, dry, and dark environment, away from heat, ignition sources, and incompatible materials such as oxidizers and water. It must be kept under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, appropriate container.
Troubleshooting Guides
Issue 1: Inconsistent or Low Deposition Rate
Possible Causes:
-
Precursor Degradation: The this compound may have partially decomposed due to improper storage or handling, leading to a lower concentration of the active precursor species.
-
Precursor Delivery Problems: Issues with the vaporizer, mass flow controller (MFC), or delivery lines can lead to inconsistent precursor flow to the reaction chamber.
-
Incorrect Process Parameters: The deposition temperature, pressure, or carrier gas flow rate may not be optimized for the specific this compound isomer or purity being used.
Troubleshooting Steps:
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Verify Precursor Purity: If possible, analyze the this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of isomers and degradation byproducts.
-
Inspect Delivery System: Check for any blockages or leaks in the precursor delivery lines. Ensure that the vaporizer and MFC are functioning correctly and are calibrated for this compound. For low vapor pressure precursors like this compound, the delivery lines may need to be heated to prevent condensation.
-
Optimize Deposition Parameters: Systematically vary the substrate temperature, chamber pressure, and carrier gas flow rates to find the optimal conditions for your specific setup and desired film properties.
Issue 2: Poor Film Quality (e.g., high defect density, rough surface)
Possible Causes:
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Gas-Phase Particle Formation: this compound's high reactivity can lead to the formation of silicon nanoparticles in the gas phase, which can then incorporate into the growing film, causing defects. The formation of solid particles from the pyrolysis of a related silane, trisilane, becomes significant around 350-375°C.
-
Precursor Impurities: Impurities in the this compound, such as other silanes, siloxanes, or dissolved gases, can be incorporated into the film and degrade its quality.
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Incomplete Precursor Decomposition: If the deposition temperature is too low, the this compound may not fully decompose, leading to the incorporation of Si-H bonds and other molecular fragments into the film.
Troubleshooting Steps:
-
Adjust Process Conditions: Lowering the precursor partial pressure or increasing the carrier gas flow can help to reduce gas-phase nucleation. Optimizing the reactor geometry and temperature profile can also minimize particle formation.
-
Purify the Precursor: If impurities are suspected, consider purifying the this compound, for example, by fractional distillation under an inert atmosphere.
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Increase Deposition Temperature: A higher substrate temperature can promote more complete decomposition of the precursor on the substrate surface, leading to a denser and more uniform film. However, be mindful of the thermal budget of your substrate and the potential for increased gas-phase decomposition at very high temperatures.
Quantitative Data Summary
| Property | Value | Notes |
| Cyclothis compound Thermal Decomposition Temperature | 111°C | Onset of thermal decomposition. |
| Trisilane Solid Particle Formation Temperature | ~350-375°C | Significant increase in solid particle formation. This provides an estimate for the temperature regime where higher silanes like this compound may exhibit similar behavior. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
Objective: To safely transfer liquid this compound from a storage vessel to an experimental apparatus under an inert atmosphere.
Materials:
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This compound in a suitable storage container with a septum-sealed cap.
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Dry, clean, and inert gas-purged Schlenk flask or reaction vessel.
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Inert gas source (e.g., argon or nitrogen) with a bubbler.
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Dry, gas-tight syringe with a Luer-lock fitting and a long, flexible needle.
-
Alternatively, a cannula for larger volume transfers.
-
Appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety glasses with side shields, and compatible gloves.
Procedure:
-
Inert Atmosphere Preparation: Ensure the entire transfer setup (Schlenk line, glassware, syringe/cannula) is under a positive pressure of a dry, inert gas. The glassware should be oven-dried and cooled under vacuum before use.
-
Syringe Transfer (for small volumes):
-
Flush the gas-tight syringe with the inert gas multiple times.
-
Puncture the septum of the this compound container with the syringe needle.
-
Slowly withdraw the desired volume of liquid this compound into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a gas cushion above the liquid.
-
Carefully withdraw the needle from the storage container.
-
Puncture the septum of the receiving flask and slowly dispense the this compound.
-
Remove the syringe and rinse it immediately with a compatible, dry, and inert solvent.
-
-
Cannula Transfer (for larger volumes):
-
Insert one end of the cannula through the septum of the this compound container, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the receiving flask.
-
Apply a slightly higher inert gas pressure to the this compound container to initiate the liquid transfer.
-
Once the desired volume is transferred, raise the cannula tip in the storage container above the liquid level to stop the flow.
-
Remove the cannula from both vessels.
-
Protocol 2: Analysis of this compound Purity by GC-MS
Objective: To identify and quantify the isomers and potential impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A suitable capillary column for separating silane isomers (e.g., a non-polar or mid-polar column).
Procedure:
-
Sample Preparation: Due to the pyrophoric nature of this compound, sample introduction must be performed with extreme care, typically using a gas-tight syringe and an injection system that minimizes air exposure. Dilution in a dry, inert solvent may be necessary.
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without inducing thermal decomposition.
-
Oven Temperature Program: Start at a low temperature and ramp up to a suitable final temperature to achieve good separation of the this compound isomers (n-pentasilane, isothis compound, neothis compound, and cyclothis compound) and any lower or higher boiling point impurities.
-
Carrier Gas: Use a high-purity inert gas like helium or hydrogen.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Range: Scan a mass range that covers the expected parent ions and fragmentation patterns of this compound and potential byproducts (e.g., m/z 10-200).
-
-
Data Analysis:
-
Identify the peaks corresponding to different this compound isomers based on their retention times and mass spectra.
-
Identify impurity peaks by comparing their mass spectra to library data and known fragmentation patterns of silanes and siloxanes.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: this compound Decomposition Pathways
Caption: Troubleshooting Workflow for this compound Stability Issues
Technical Support Center: Optimizing Pentasilane Flow Rate for Silicon Film Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing pentasilane flow rate during silicon film growth experiments.
Troubleshooting Guide
This guide addresses common issues encountered during silicon film deposition using this compound.
| Issue | Potential Cause | Recommended Action |
| Low Growth Rate | Insufficient this compound flow rate. | Gradually increase the this compound partial pressure. Higher-order silanes like neothis compound (B600054) (NPS) inherently offer higher growth rates at lower temperatures compared to silane (B1218182).[1][2][3][4] |
| Sub-optimal deposition temperature. | Increase the substrate temperature. For NPS, significant growth rates are observed between 600°C and 700°C.[3] | |
| Hydrogen carrier gas inhibiting surface reactions. | For lower-order silanes, switching from a hydrogen to a nitrogen carrier gas can significantly increase the growth rate by reducing hydrogen surface coverage.[1] However, with neothis compound, the choice of carrier gas has a less pronounced effect on the growth rate.[1][5] | |
| Rough Film Surface | High growth rate preventing proper adatom migration. | While high growth rates are often desired, they can lead to rougher films if the atoms don't have time to settle into the crystalline structure.[1] Consider slightly reducing the this compound flow rate or adjusting the temperature to balance growth rate and surface morphology. Interestingly, films grown with NPS have been observed to be smoother than those grown with silane, even at significantly higher growth rates.[1] |
| Incorrect substrate temperature. | Optimize the substrate temperature. Low-temperature growth with silane can lead to rough films.[1] | |
| Poor Film Quality (Amorphous instead of Crystalline) | Deposition temperature is too low. | Ensure the substrate temperature is sufficient for crystalline growth. The transition from amorphous to polycrystalline silicon is dependent on temperature. |
| Inconsistent Deposition Across Substrate | Non-uniform temperature distribution across the substrate. | Verify the calibration and uniformity of the heating system. |
| Inconsistent gas flow dynamics in the reaction chamber. | Check the gas inlet and exhaust configurations to ensure uniform precursor delivery to the substrate surface. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (neothis compound) over silane for silicon film growth?
A1: Neothis compound (NPS) offers significantly higher growth rates at lower temperatures compared to silane.[1][2][3][4] For instance, at 600°C, the growth rate with NPS can be over 70 times higher than with silane.[4] This is advantageous for processes requiring a reduced thermal budget to prevent dopant diffusion.[2][3] Additionally, NPS can produce smoother films than silane even at much higher deposition rates.[1]
Q2: How does the this compound flow rate affect the silicon film growth rate?
A2: The growth rate of the silicon film is directly proportional to the partial pressure of the this compound precursor.[5] Increasing the flow rate of this compound, and thus its partial pressure in the reactor, will increase the deposition rate.
Q3: What is the effect of the carrier gas (hydrogen vs. nitrogen) on the deposition process?
A3: For traditional silane-based deposition, using a nitrogen carrier gas instead of hydrogen can increase the growth rate by 3-4 times.[1] This is because hydrogen can passivate the silicon surface, limiting sites for precursor adsorption. With neothis compound, the effect of the carrier gas is almost negligible, with only a minor increase in growth rate observed when switching from hydrogen to nitrogen.[1][5] This suggests that the growth mechanism for higher-order silanes is less dependent on the availability of open surface sites.[1]
Q4: What are the typical process parameters for silicon film growth using neothis compound?
A4: Typical parameters can vary depending on the specific reactor setup, but published experiments often use a chamber pressure of around 6 Torr with a hydrogen carrier flow of 3 SLPM.[3] The bubbler containing the liquid NPS is typically heated to around 35°C.[1][3] Substrate temperatures for crystalline growth are generally in the range of 550°C to 700°C.[6]
Q5: What safety precautions should be taken when working with this compound?
A5: Silanes, including this compound, are highly reactive and can be pyrophoric (ignite spontaneously in air).[7] It is crucial to handle these precursors in an inert atmosphere and to have appropriate safety measures in place, such as a fire extinguisher rated for chemical fires.[8] Always consult the Safety Data Sheet (SDS) for the specific silane precursor being used and follow all laboratory and institutional safety protocols.
Data Presentation
Table 1: Comparison of Silicon Growth Rates for Different Precursors
| Precursor | Partial Pressure (mtorr) | Temperature (°C) | Carrier Gas | Growth Rate (nm/min) |
| Dichlorosilane | 52 | 600 | Hydrogen | Negligible |
| Silane | 20 | 600 | Hydrogen | 0.6[3] |
| Disilane | 10 | 600 | Hydrogen | 8[3] |
| Neothis compound | 20 (upper limit) | 600 | Hydrogen | 54[3] |
| Neothis compound | 65 (upper limit) | 650 | Hydrogen | 180[6] |
| Neothis compound | 20 (upper limit) | 700 | Hydrogen | 215[3] |
Table 2: Effect of Carrier Gas on Growth Rate at 600°C
| Precursor | Carrier Gas | Growth Rate Increase (vs. Hydrogen) |
| Silane | Nitrogen | ~3-4x[1] |
| Disilane | Nitrogen | ~1.5-2x[1] |
| Neothis compound | Nitrogen | ~1.2x[1] |
Experimental Protocols
Protocol 1: Epitaxial Silicon Film Growth using Neothis compound (NPS) via CVD
-
Substrate Preparation:
-
Begin with a (100) oriented silicon wafer.
-
Perform a standard cleaning procedure, for example, using a chemical mixture of sulfuric acid and hydrogen peroxide.
-
Follow with a dilute hydrofluoric acid (HF) dip for approximately 2 minutes to remove the native oxide layer.[3]
-
-
CVD Reactor Setup:
-
Precursor Introduction:
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 600°C - 700°C).
-
Initiate the flow of the NPS/hydrogen mixture into the chamber to begin film growth.
-
The growth rate will depend on the NPS partial pressure and the substrate temperature (refer to Table 1).
-
-
Post-Deposition:
-
After the desired film thickness is achieved, stop the flow of the NPS precursor.
-
Cool down the substrate under a continued flow of the carrier gas.
-
Vent the chamber and remove the wafer.
-
Mandatory Visualization
Caption: Experimental workflow for silicon film growth using this compound.
Caption: Key parameter relationships in this compound CVD.
References
- 1. princeton.edu [princeton.edu]
- 2. princeton.edu [princeton.edu]
- 3. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 4. princeton.edu [princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Sciencemadness Discussion Board - Silicon deposition - Powered by XMB 1.9.11 [sciencemadness.org]
methods for controlling impurities in pentasilane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of pentasilane (Si5H12). Our goal is to help you control impurities and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing higher-order silanes, including this compound, is through the pyrolysis of lower-order silanes. Specifically, the thermal decomposition of trisilane (Si3H8) is a common route to produce a mixture of silanes from which this compound can be isolated.[1] This process involves heating high-purity trisilane in a controlled environment to induce disproportionation and recombination reactions, leading to the formation of higher and lower silane (B1218182) homologues.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: Impurities in this compound synthesis are typically other silane homologues and their isomers. When synthesizing from trisilane, you can expect to find residual trisilane, as well as monosilane (SiH4), disilane (B73854) (Si2H6), tetrasilane (Si4H10), and hexasilane (Si6H12). Additionally, isomers of this compound, such as isothis compound and neothis compound, will likely be present. Oxygenated silanes, like disiloxane (B77578) (Si2H6O), can also form if there are trace amounts of moisture in the reaction system.[2]
Q3: How can I detect and quantify impurities in my this compound sample?
A3: The standard analytical technique for identifying and quantifying impurities in silane mixtures is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] This method separates the different silane compounds based on their volatility and provides mass spectra for definitive identification. By using appropriate calibration standards, the concentration of each impurity can be accurately determined.
Q4: What is the most effective method for purifying crude this compound?
A4: Fractional distillation is the most effective method for purifying this compound from other silane impurities.[5][6] This technique separates compounds based on differences in their boiling points. Since the various silane homologues and isomers have distinct boiling points, careful fractional distillation can yield high-purity this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Pyrolysis Temperature: The temperature of the pyrolysis reaction is critical. If the temperature is too low, the conversion of trisilane will be inefficient. If it is too high, it can lead to the formation of silicon hydrides and hydrogen gas, reducing the yield of liquid silanes.
-
Insufficient Reaction Time: The residence time of the trisilane in the reactor may not be long enough for the desired reactions to occur.
-
Leaks in the System: Air leaks can introduce oxygen and moisture, which react with silanes and reduce the yield of the desired product.
Solutions:
-
Optimize Reaction Temperature: Experiment with a range of pyrolysis temperatures to find the optimal condition for this compound formation. A typical starting point for trisilane pyrolysis is in the range of 300-450°C.
-
Adjust Flow Rate: Decrease the flow rate of trisilane through the reactor to increase the residence time.
-
Leak Check System: Thoroughly check all connections and seals in your reaction setup for leaks using a helium leak detector or by pressurizing the system with an inert gas and monitoring for pressure drops.
Issue 2: High Levels of Lighter Silane Impurities (SiH4, Si2H6)
Possible Causes:
-
High Pyrolysis Temperature: Higher temperatures can favor the formation of smaller, more stable silanes.
-
Inefficient Fractional Distillation: The distillation column may not have enough theoretical plates, or the reflux ratio may be too low to effectively separate the lower-boiling silanes.
Solutions:
-
Lower Pyrolysis Temperature: Gradually decrease the pyrolysis temperature to shift the product distribution towards higher-order silanes.
-
Improve Distillation Efficiency: Use a longer, more efficient distillation column (e.g., a Vigreux or packed column). Increase the reflux ratio to improve the separation of components with close boiling points.
Issue 3: Presence of Oxygenated Impurities (e.g., Disiloxane)
Possible Causes:
-
Moisture Contamination: Trace amounts of water in the trisilane starting material or in the reaction system can react with silanes to form siloxanes.
-
Air Leak: A leak in the system can introduce both oxygen and moisture.
Solutions:
-
Thoroughly Dry Starting Materials and Glassware: Ensure that the trisilane is of high purity and free from moisture. All glassware and reaction components should be rigorously dried, for example, by baking in an oven and assembling under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire synthesis and purification process under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Leak-Free System: As mentioned previously, ensure the system is completely sealed from the atmosphere.
Data Presentation
Table 1: Boiling Points of Common Silane Homologues and Isomers
This table provides the boiling points of various silanes, which is critical for planning the fractional distillation process for this compound purification.[3]
| Silane Compound | Formula | Boiling Point (°C) at 1 atm |
| Monosilane | SiH₄ | -111.9 |
| Disilane | Si₂H₆ | -14.5 |
| Trisilane | Si₃H₈ | 52.9 |
| n-Tetrasilane | n-Si₄H₁₀ | 108.4 |
| iso-Tetrasilane | i-Si₄H₁₀ | 101.7 |
| n-Pentasilane | n-Si₅H₁₂ | 153.2 |
| iso-Pentasilane | i-Si₅H₁₂ | 146.1 |
| neo-Pentasilane | neo-Si₅H₁₂ | 139.5 |
| n-Hexasilane | n-Si₆H₁₄ | 193.6 |
Table 2: Representative Product Distribution from Trisilane Pyrolysis
The following table illustrates a potential distribution of products from the pyrolysis of trisilane. The exact composition will vary depending on the specific reaction conditions.
| Product | Molar Percentage (%) |
| Monosilane | 10 |
| Disilane | 20 |
| Trisilane (unreacted) | 30 |
| Tetrasilanes | 15 |
| Pentasilanes | 10 |
| Higher Silanes | 5 |
| Hydrogen & Silicon | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Trisilane Pyrolysis
Objective: To synthesize a mixture of higher-order silanes, including this compound, from the pyrolysis of trisilane.
Materials:
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High-purity trisilane (Si3H8)
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High-purity inert gas (Argon or Nitrogen)
-
Tube furnace
-
Quartz or stainless steel reactor tube
-
Mass flow controller
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Cold trap (e.g., liquid nitrogen bath)
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Assemble the pyrolysis reactor system within a well-ventilated fume hood. The setup consists of a trisilane source, a mass flow controller, the reactor tube situated in a tube furnace, and a series of cold traps to collect the products.
-
Thoroughly dry all components of the reactor system by heating under vacuum.
-
Purge the entire system with a high-purity inert gas for at least one hour to remove any residual air and moisture.
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Heat the tube furnace to the desired pyrolysis temperature (e.g., 350-400°C).
-
Once the temperature has stabilized, begin flowing trisilane through the reactor at a controlled rate using the mass flow controller.
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The products of the pyrolysis reaction will exit the reactor and pass through the cold trap(s) cooled with liquid nitrogen. The higher-order silanes will condense in the trap.
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After the desired amount of trisilane has been pyrolyzed, stop the flow of trisilane and allow the system to cool to room temperature under a continuous flow of inert gas.
-
Isolate the cold trap containing the condensed silane mixture. The crude product should be handled under an inert atmosphere at all times due to the pyrophoric nature of lower-order silanes.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To separate and purify this compound from a mixture of silanes.
Materials:
-
Crude this compound mixture from pyrolysis
-
Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer)
-
Heating mantle
-
Inert gas supply
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus under an inert atmosphere.
-
Transfer the crude silane mixture to the distillation flask.
-
Begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the top of the fractionating column. The temperature will initially rise to the boiling point of the most volatile component (monosilane, if present).
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Collect the different fractions as the temperature plateaus at the boiling point of each successive silane homologue (refer to Table 1).
-
The fraction collected around 153°C will be enriched in n-pentasilane.
-
For higher purity, a second fractional distillation of the this compound-rich fraction may be necessary.
-
Store the purified this compound under an inert atmosphere in a sealed container.
Protocol 3: Impurity Analysis by GC-MS
Objective: To identify and quantify impurities in a this compound sample.
Materials:
-
This compound sample
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column for silane analysis (e.g., a non-polar capillary column)
-
High-purity helium carrier gas
-
Gastight syringe for sample injection
Procedure:
-
Set the GC-MS parameters. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all the silane homologues.
-
Inject a small, precise volume of the this compound sample into the GC inlet using a gastight syringe.
-
The sample is vaporized and carried through the GC column by the helium gas. The different components of the sample separate based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the fragments.
-
The resulting chromatogram will show peaks corresponding to each compound in the mixture. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or known standards.
-
Quantification can be achieved by integrating the area of each peak and comparing it to the peak area of a known concentration of a standard.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for this compound synthesis impurity control.
References
- 1. WO2017018771A1 - Method for preparing tetrasilane and this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. LabXchange [labxchange.org]
- 6. m.youtube.com [m.youtube.com]
Silicon Nitride Deposition with Pentasilane: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with silicon nitride (SiNₓ) deposition using pentasilane (Si₅H₁₂). The following sections offer solutions to common issues encountered during experimental work.
Troubleshooting Guide
Question: My silicon nitride film has a low refractive index (RI). How can I increase it?
Answer: A low refractive index in silicon nitride films often indicates a silicon-deficient film or the presence of oxygen. To increase the refractive index, consider the following troubleshooting steps:
-
Increase the this compound Flow Rate: A higher flow rate of the silicon precursor relative to the nitrogen source (e.g., ammonia (B1221849), N₂) can lead to a more silicon-rich film, which generally exhibits a higher refractive index.
-
Optimize Deposition Temperature: The deposition temperature influences the film's stoichiometry. For Low-Pressure Chemical Vapor Deposition (LPCVD), temperatures in the range of 700-800°C are common for dichlorosilane (B8785471) and ammonia, and similar principles apply to this compound. Lower temperatures might lead to incomplete precursor decomposition.
-
Reduce Oxygen Contamination: Ensure a high vacuum level in the deposition chamber to minimize residual oxygen and water vapor, which can lead to the formation of silicon oxynitride (SiON), a material with a lower refractive index than stoichiometric silicon nitride. Films deposited at low SiH₄/NH₃ ratios can be porous and prone to post-deposition oxidation.[1]
Question: The deposited SiNₓ film is exhibiting high compressive stress, leading to cracking and delamination. What can I do to control the stress?
Answer: High compressive stress is a common issue in Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiNₓ.[2][3] Here are some strategies to manage and tune the film stress:
-
Adjust Gas Ratios: The ratio of this compound to the nitrogen source is a critical parameter. Increasing the ammonia (NH₃) concentration tends to promote the formation of Si-N bonds, which can help in tuning the stress.[2]
-
Modify Plasma Power (for PECVD): Lowering the RF power can decrease ion bombardment energy, which is a contributor to compressive stress.
-
Post-Deposition Annealing: Annealing the film after deposition can help relax the stress. The temperature and duration of the anneal will depend on the specific film properties and substrate.
-
UV Curing: Post-deposition UV curing can significantly increase tensile stress by breaking N-H and Si-H bonds, facilitating hydrogen desorption, and promoting Si-N-Si crosslinking.[2][3]
Question: My film shows a high wet etch rate (WER) in buffered hydrofluoric acid (BHF). How can I improve its chemical resistance?
Answer: A high wet etch rate is often associated with lower film density and higher hydrogen content. To decrease the WER:
-
Increase Film Density: Higher deposition temperatures generally lead to denser films with lower hydrogen content and thus lower etch rates.
-
Optimize Plasma Conditions (for PECVD/PEALD): In Plasma-Enhanced Atomic Layer Deposition (PEALD), the wet etch rate of films grown with neothis compound (B600054) was found to be strongly dependent on plasma conditions.[4] Optimizing plasma power and gas composition can improve film quality.
-
Post-Deposition Treatments: As with stress reduction, post-deposition annealing or UV curing can densify the film and reduce hydrogen content, thereby lowering the WER.[2][4]
Question: I am observing particulate formation during the deposition process. What is the likely cause and how can I prevent it?
Answer: Particulate formation is often due to gas-phase nucleation of silicon nitride particles before they reach the substrate. This can be addressed by:
-
Adjusting Process Pressure: Lowering the deposition pressure can reduce the likelihood of gas-phase reactions.
-
Optimizing Gas Flow Rates: High precursor concentrations can lead to increased particle formation. Reducing the this compound flow rate or increasing the flow of the carrier gas can help mitigate this issue.
-
Lowering the Silane (B1218182) to Ammonia Ratio: In PECVD, a lower silane to ammonia ratio can help prevent particulate formation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound for silicon nitride deposition compared to more common precursors like silane or dichlorosilane?
A1: this compound (Si₅H₁₂) and other higher-order silanes like neothis compound (NPS) offer several potential advantages:
-
Higher Silicon Content: this compound has a higher silicon-to-hydrogen ratio compared to silane (SiH₄), which can lead to higher deposition rates.[6]
-
Lower Deposition Temperatures: The Si-Si bonds in this compound are weaker than the Si-H bonds in silane, allowing for decomposition at lower temperatures.[7] This is particularly beneficial for applications with limited thermal budgets.
-
Carbon and Halogen-Free Films: Using this compound with a nitrogen source like N₂ or NH₃ allows for the deposition of films free from carbon and halogen impurities, which can be a concern with other precursors.[8][9]
Q2: What is a typical deposition temperature range when using this compound?
A2: The optimal deposition temperature will depend on the specific deposition technique (e.g., LPCVD, PECVD, ALD). However, one of the key benefits of this compound is the ability to deposit films at lower temperatures. For instance, Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiNₓ using neothis compound has been demonstrated at temperatures between 250°C and 300°C.[4] For Chemical Vapor Deposition (CVD), growth of silicon nanowires using neothis compound has been reported at temperatures as low as 375°C.[6]
Q3: How does the precursor choice affect the hydrogen content in the final SiNₓ film?
A3: The hydrogen content in SiNₓ films is significantly influenced by the precursors and deposition conditions. In PECVD, hydrogen comes from both the silane and ammonia precursors.[2] Films deposited by PECVD tend to have a substantial amount of hydrogen (10-30 atomic %).[10] The use of this compound, with its different bonding structure, can influence the hydrogen incorporation pathways. Post-deposition treatments like annealing or UV curing are effective methods for reducing the hydrogen content.[2][3]
Quantitative Data Summary
Table 1: Influence of PECVD Process Parameters on SiN:H Film Properties (using Silane)
| SiH₄ Flow Rate (sccm) | Pre-UV Curing Stress (MPa) | Post-UV Curing Tensile Stress (MPa) | Pre-UV Curing Refractive Index | N-H Bond Concentration (Pre-UV) | Si-H Bond Concentration (Pre-UV) |
| 85 | ~715 | ~1520 | 1.80 | ~15% | 11.5% |
| 97 | ~715 | ~1520 | - | - | - |
| 107 | ~715 | - | 1.835 | ~11% | 17% |
| Data synthesized from[2] |
Table 2: Properties of SiNₓ Films Deposited by PEALD using Different Precursors
| Precursor | Plasma Gas | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Wet Etch Rate (nm/min in 100:1 HF) |
| Trisilylamine (TSA) | N₂/H₂ | 300-400 | 1.3 - 2.1 | ~1 |
| Neothis compound (NPS) | N₂ | 250-300 | 1.4 | 2 - 3 (optimized) |
| Data synthesized from[4] |
Experimental Protocols
Protocol 1: Troubleshooting Low Refractive Index
-
Baseline Characterization: Deposit a baseline SiNₓ film using your standard recipe. Measure the refractive index using ellipsometry.
-
Increase this compound Flow: Increase the this compound flow rate by 10-20% while keeping all other parameters (temperature, pressure, nitrogen source flow) constant. Deposit a new film and measure the refractive index.
-
Vary Deposition Temperature: If increasing the precursor flow does not yield the desired RI, return to the baseline recipe and increase the deposition temperature in increments of 25-50°C. Deposit a film at each temperature and measure the RI.
-
Check for Leaks: If the RI remains low and you suspect oxygen contamination, perform a leak check of your deposition system to ensure chamber integrity.
Protocol 2: Reducing Film Stress with UV Curing
-
Initial Deposition: Deposit your SiNₓ film using your established process.
-
Stress Measurement: Measure the initial stress of the as-deposited film using a suitable technique (e.g., wafer bow measurement).
-
UV Curing: Transfer the sample to a UV curing chamber. Expose the film to UV radiation. A typical starting point would be a broad-spectrum UV lamp for a duration of 5-10 minutes.
-
Post-Curing Stress Measurement: After UV exposure, re-measure the film stress.
-
Optimization: Vary the UV curing time and power to find the optimal conditions for achieving the desired stress level.
Visualizations
Caption: A general workflow for troubleshooting silicon nitride deposition issues.
Caption: Key parameters influencing film stress in PECVD silicon nitride.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. BJNANO - Directed deposition of silicon nanowires using neothis compound as precursor and gold as catalyst [beilstein-journals.org]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Plasma enhanced atomic layer deposition of silicon nitride using neothis compound (Journal Article) | OSTI.GOV [osti.gov]
- 10. gelest.com [gelest.com]
improving the conversion efficiency of pentasilane to silicon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the conversion of pentasilane to silicon.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for silicon deposition?
A1: this compound (Si5H12) and its isomers like neothis compound (B600054) offer significant advantages for silicon deposition, particularly in Chemical Vapor Deposition (CVD). The primary benefits include:
-
Higher Deposition Rates at Lower Temperatures: Compared to lower-order silanes such as silane (B1218182) (SiH4) and disilane (B73854) (Si2H6), this compound enables significantly higher silicon growth rates at reduced temperatures.[1][2][3][4] For instance, at 600°C, the growth rate with neothis compound can be substantially higher than with silane or disilane.[1][2] This is advantageous for processes requiring a lower thermal budget to prevent dopant diffusion.[1][3]
-
Improved Throughput: The higher growth rates contribute to increased throughput in single-wafer processing tools, making the process more efficient.[1]
-
Formation of High-Quality Films: this compound can be used to produce high-quality amorphous and epitaxial silicon films.[2][5][6]
Q2: What is the general mechanism for this compound decomposition to silicon?
A2: The thermal decomposition of silanes is a complex process involving a series of chemical reactions. It is generally accepted that the pyrolysis of silanes proceeds through the formation of higher-order silanes and the elimination of hydrogen.[7] For higher-order silanes like this compound, the growth mechanism may not be dependent on the availability of open surface sites, which are typically created by hydrogen desorption.[2][3] This allows for deposition to occur more readily at lower temperatures where hydrogen desorption is limited.
Q3: What are the key parameters influencing the conversion efficiency of this compound to silicon?
A3: Several experimental parameters critically affect the conversion efficiency and the quality of the resulting silicon film:
-
Temperature: The deposition temperature is a crucial factor. While this compound allows for lower deposition temperatures, there is still a temperature-dependent relationship with the growth rate.
-
Precursor Partial Pressure: The partial pressure of the this compound in the reactor influences the deposition rate.
-
Carrier Gas: The choice of carrier gas (e.g., hydrogen or nitrogen) can impact the growth kinetics.[8]
-
Substrate Preparation: Proper cleaning of the silicon wafer substrate is essential to remove any native oxide layer and contaminants before deposition.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Silicon Growth Rate | 1. Low Deposition Temperature: The temperature may be too low for efficient thermal decomposition. | 1. Gradually increase the deposition temperature and monitor the growth rate. Refer to established temperature ranges for this compound CVD (e.g., 550-700°C for neothis compound).[2][8] |
| 2. Low Precursor Flow/Partial Pressure: Insufficient this compound in the reactor will limit the growth rate. | 2. Increase the carrier gas flow through the this compound bubbler or adjust the bubbler temperature to increase the precursor's vapor pressure. | |
| 3. Carrier Gas Effects: Hydrogen as a carrier gas can sometimes limit the growth rate at very low temperatures due to surface passivation.[8] | 3. Consider using an inert carrier gas like nitrogen, which has been shown to increase growth rates in some low-temperature CVD processes.[8] | |
| Poor Film Quality (e.g., amorphous instead of crystalline, rough surface) | 1. Incorrect Deposition Temperature: The temperature may be too low for crystalline growth, leading to amorphous silicon.[9] | 1. Increase the deposition temperature to promote crystalline film formation. The optimal temperature will depend on the specific this compound isomer and desired film properties. |
| 2. Substrate Contamination: Impurities or a native oxide layer on the substrate can inhibit epitaxial growth. | 2. Ensure a thorough substrate cleaning procedure is followed before deposition, typically involving an acid clean followed by a dilute HF dip to remove the native oxide.[1] | |
| 3. Gas Phase Nucleation: At higher temperatures and pressures, silicon nanoparticles can form in the gas phase, leading to rough and defective films.[9] | 3. Optimize the pressure and temperature to favor surface-initiated growth over gas-phase nucleation. | |
| Inconsistent Results Between Experiments | 1. Inconsistent Precursor Delivery: The amount of this compound delivered to the reactor may vary. | 1. Ensure the temperature of the this compound bubbler is stable and accurately controlled. Monitor the carrier gas flow rate precisely. |
| 2. Reactor Memory Effects: Residual deposits from previous runs can affect subsequent depositions. | 2. Implement a regular reactor cleaning protocol. | |
| 3. Leaks in the System: Air leaks can introduce oxygen and water vapor, leading to the formation of silicon oxide and other impurities in the film. | 3. Perform a leak check of the entire gas delivery and reactor system. | |
| Safety Concerns (e.g., spontaneous ignition) | 1. Exposure of this compound to Air: this compound is pyrophoric and can ignite spontaneously upon contact with air.[10] | 1. Handle this compound only in a sealed and purged system. Ensure all connections are secure and leak-tight. Use an inert gas (e.g., nitrogen or argon) for purging.[10] |
| 2. Improper Handling and Storage: Incorrect storage and handling can lead to accidents. | 2. Store this compound containers in a cool, dry, well-ventilated area away from heat and ignition sources. Ground all containers and transfer lines to prevent static discharge. | |
| 3. Lack of Emergency Preparedness: Not having the proper safety equipment and procedures in place can be dangerous. | 3. Ensure safety showers and eyewash stations are readily available.[10] All personnel must be trained on the specific hazards of this compound and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and chemical-resistant gloves.[10][11] |
Quantitative Data
Table 1: Comparison of Silicon Growth Rates for Different Precursors
| Precursor | Partial Pressure (mtorr) | Temperature (°C) | Growth Rate (nm/min) |
| Dichlorosilane | 52 | 600 | Negligible |
| Silane (SiH4) | 20 | 600 | 0.6 |
| Disilane (Si2H6) | 10 | 600 | 8 |
| Neothis compound (Si5H12) | 20 | 600 | 80 |
| Neothis compound (Si5H12) | 20 | 650 | 180 |
Data extracted from Princeton University research on neothis compound CVD.[1]
Experimental Protocols
Protocol 1: Silicon Epitaxial Growth using Neothis compound in a CVD Reactor
-
Substrate Preparation:
-
Begin with a standard (100) oriented silicon wafer.
-
Perform a chemical clean using a mixture of sulfuric acid and hydrogen peroxide.
-
Follow with a 2-minute dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.[1]
-
Immediately load the cleaned wafer into the CVD reactor to minimize re-oxidation.
-
-
Reactor Setup and Precursor Delivery:
-
The CVD reactor should be a quartz-walled, lamp-heated system.
-
Neothis compound, a liquid at room temperature, is held in a bubbler.
-
Heat the bubbler to a controlled temperature (e.g., 35°C) to achieve a specific vapor pressure (e.g., 30 torr).[2]
-
Use a carrier gas, such as hydrogen (H2), bubbled through the neothis compound to transport the precursor to the reaction chamber.[1][2]
-
Control the chamber pressure (e.g., 6 torr) and the carrier gas flow rate (e.g., 3 SLPM).[1]
-
-
Deposition Process:
-
Heat the silicon wafer to the desired deposition temperature (e.g., 600-700°C).[1]
-
Introduce the neothis compound and carrier gas mixture into the chamber to initiate deposition.
-
The deposition time will depend on the desired film thickness and the calibrated growth rate.
-
-
Post-Deposition:
-
After the desired thickness is achieved, stop the flow of neothis compound.
-
Cool the wafer down under a continuous flow of the carrier gas.
-
Remove the wafer from the reactor for characterization.
-
Visualizations
Caption: Experimental workflow for silicon deposition using this compound CVD.
Caption: Troubleshooting logic for low silicon growth rate.
References
- 1. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 2. princeton.edu [princeton.edu]
- 3. princeton.edu [princeton.edu]
- 4. princeton.edu [princeton.edu]
- 5. Fabrication of high-quality amorphous silicon film from cyclothis compound by vapor deposition between two parallel substrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntnu.no [ntnu.no]
- 10. gelest.com [gelest.com]
- 11. louisville.edu [louisville.edu]
Technical Support Center: Pentasilane-Based Deposition and Surface Passivation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pentasilane-based deposition and surface passivation techniques.
Troubleshooting Guide
This guide addresses common issues encountered during this compound deposition and the subsequent surface passivation steps.
| Problem | Potential Cause | Suggested Solution |
| Poor Film Adhesion | Surface contamination (organics, particulates, metallic ions). | Implement a rigorous pre-deposition cleaning protocol. An RCA clean followed by an HF dip is recommended to remove organic and inorganic contaminants and the native oxide layer.[1][2][3] For challenging substrates, consider an in-situ plasma clean immediately before deposition. |
| Incomplete removal of native oxide. | An HF-last treatment is crucial to create a hydrogen-terminated surface, which is essential for high-quality epitaxial growth.[4][5] Ensure the DI water rinse after the HF dip is short to minimize re-oxidation. | |
| High Defect Density in the Deposited Film | Impurities in the this compound precursor. | Use high-purity this compound. Consider using a point-of-use purifier if contamination is suspected. |
| Non-optimal deposition temperature. | While this compound allows for lower deposition temperatures, the optimal temperature depends on the substrate and desired film properties.[6][7] Experiment with a temperature matrix to find the best process window. | |
| Sub-optimal chamber pressure. | The pressure during deposition affects the mean free path of precursor molecules and can influence film uniformity and defect incorporation. Optimize the chamber pressure for your specific reactor geometry. | |
| Rough Surface Morphology | Inadequate surface preparation. | A smooth, clean, and well-passivated starting surface is critical. A rough initial surface can lead to rough film growth.[8] |
| Hydrogen on the surface hindering adatom diffusion. | Hydrogen can impede the diffusion of silicon adatoms, leading to increased surface roughness.[9][10] Post-growth annealing can sometimes improve surface morphology. | |
| Particle formation from the precursor. | Higher-order silanes can sometimes lead to particle formation in the gas phase, which can then incorporate into the film.[11] Adjust precursor flow rates and chamber pressure to minimize this effect. | |
| Inconsistent Film Thickness | Non-uniform temperature across the substrate. | Ensure proper thermal contact between the substrate and the heater. Calibrate the temperature controllers and consider using a susceptor with better thermal conductivity. |
| Inconsistent precursor flow. | Check the mass flow controllers for proper calibration and operation. Ensure the this compound source is maintained at a stable temperature to ensure consistent vapor pressure. | |
| Non-uniform gas flow dynamics in the reactor. | Optimize the showerhead-to-substrate distance and the total gas flow rate to achieve a more uniform distribution of the precursor across the substrate. | |
| Poor Passivation Quality Post-Deposition | Contamination at the silicon-passivation layer interface. | Ensure the wafer is transferred to the passivation deposition chamber with minimal exposure to atmosphere to prevent re-contamination and native oxide regrowth. |
| Non-optimal passivation layer deposition parameters. | Optimize the deposition temperature, pressure, gas flows, and plasma power (for PECVD) for the chosen passivation material (e.g., SiNₓ, Al₂O₃).[12][13] | |
| Ineffective post-passivation anneal. | A post-deposition anneal is often required to activate the passivation (e.g., by distributing hydrogen to the interface or activating fixed charges).[14][15] Optimize the annealing temperature and duration. |
Frequently Asked Questions (FAQs)
Q1: Why use this compound for silicon deposition instead of more common precursors like silane (B1218182)?
A1: this compound (Si₅H₁₂) and other higher-order silanes offer several advantages over silane (SiH₄). They typically have a higher deposition rate at lower temperatures, which is beneficial for reducing the thermal budget of the overall process.[6][7] The growth mechanism for higher-order silanes is also different and does not solely rely on the desorption of hydrogen to create active sites on the surface, which can lead to smoother films under certain conditions.[8][16]
Q2: What is a hydrogen-terminated silicon surface and why is it important?
A2: A hydrogen-terminated silicon surface is one where the silicon atoms at the surface are chemically bonded to hydrogen atoms.[4] This passivation layer is created by treating the silicon wafer with hydrofluoric acid (HF) to remove the native silicon dioxide. The resulting Si-H bonds are relatively stable and protect the surface from re-oxidation and contamination in the short term.[4] This clean, passivated surface is an ideal starting point for high-quality epitaxial growth.
Q3: What are the key differences between chemical passivation and field-effect passivation?
A3: Chemical passivation involves the reduction of the density of electronic defect states at the silicon surface. This is typically achieved by forming chemical bonds between the surface silicon atoms and another element, such as hydrogen in an HF-last treatment or nitrogen in a silicon nitride (SiNₓ) layer.[12] Field-effect passivation is achieved by inducing a built-in electric field near the silicon surface. This field repels one type of charge carrier (either electrons or holes) from the surface, thereby reducing the probability of surface recombination. This is often accomplished by using a passivation layer with a high density of fixed positive or negative charges, such as Al₂O₃ (negative charge) or SiNₓ (positive charge).[12][17]
Q4: Can I use the same passivation techniques for this compound-deposited films as I would for films grown from silane?
A4: Generally, yes. Common passivation techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) of silicon nitride (SiNₓ) and Atomic Layer Deposition (ALD) of aluminum oxide (Al₂O₃) are effective for passivating silicon surfaces, regardless of the precursor used for the silicon deposition. However, the surface of the this compound-deposited film may have different characteristics, so optimization of the passivation process is still necessary.
Q5: How do I choose between SiNₓ and Al₂O₃ for surface passivation?
A5: The choice depends on the doping type of your silicon and the specific application. Silicon nitride (SiNₓ) typically has a positive fixed charge, making it suitable for passivating n-type silicon surfaces.[17] Aluminum oxide (Al₂O₃), on the other hand, has a high density of negative fixed charges, making it an excellent choice for passivating p-type silicon surfaces.[12][17] Al₂O₃ deposited by ALD is also known for providing excellent surface passivation with very low interface defect densities.[17]
Quantitative Data on Surface Passivation Techniques
The following table summarizes the effectiveness of common surface passivation techniques on silicon wafers. The values presented are typical and can vary based on the specifics of the deposition process and the quality of the underlying silicon.
| Passivation Material | Deposition Method | Typical Thickness | Interface Defect Density (D_it) (cm⁻²eV⁻¹) | Surface Recombination Velocity (SRV) (cm/s) | Fixed Charge Density (Q_f) (cm⁻²) | Reference |
| Silicon Nitride (SiNₓ) | PECVD | 70 - 80 nm | ~1 x 10¹¹ - 1 x 10¹² | < 10 | Positive, ~1 x 10¹² | [18] |
| Aluminum Oxide (Al₂O₃) | ALD | 7 - 30 nm | ~1 x 10¹¹ | < 10 | Negative, ~3 x 10¹² | [14] |
| Amorphous Silicon (a-Si:H) | PECVD | 5 - 10 nm | Low | < 20 | Low | [17] |
| Thermal Silicon Dioxide (SiO₂) | Thermal Oxidation | 10 - 100 nm | ~1 x 10¹⁰ | < 10 | Positive, ~1 x 10¹¹ | [19] |
Experimental Protocols
Pre-Deposition Wafer Cleaning (HF-Last)
This protocol is designed to remove organic and inorganic contaminants and the native oxide layer, leaving a hydrogen-terminated silicon surface ready for deposition.
Materials:
-
P-type or n-type silicon wafers
-
Acetone (B3395972) (semiconductor grade)
-
Isopropyl alcohol (IPA) (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Hydrofluoric acid (HF), 49%
-
Teflon wafer cassette and tweezers
Procedure:
-
Solvent Clean:
-
Place the wafers in a beaker with acetone and sonicate for 5-10 minutes.
-
Transfer the wafers to a beaker with IPA and sonicate for 5-10 minutes.
-
Rinse the wafers thoroughly with DI water.
-
-
Native Oxide Removal (HF Dip):
-
Prepare a 2% HF solution by diluting 49% HF with DI water in a Teflon beaker.
-
Immerse the wafers in the 2% HF solution for 60-90 seconds.
-
Rinse the wafers in a cascade DI water bath for 30-60 seconds.
-
Immediately dry the wafers with a nitrogen gun.
-
-
Loading:
-
Load the clean, dry wafers into the deposition chamber as quickly as possible to minimize re-oxidation of the surface.
-
Silicon Nitride (SiNₓ) Passivation using PECVD
This protocol describes the deposition of a silicon nitride passivation layer using a plasma-enhanced chemical vapor deposition system.
Materials:
-
Silicon wafer with deposited this compound film
-
Silane (SiH₄) gas
-
Ammonia (NH₃) gas
-
Nitrogen (N₂) gas
Procedure:
-
Chamber Preparation:
-
Perform a chamber clean recipe to remove any residues from previous depositions.
-
Load the wafer into the PECVD chamber.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 300-400 °C).
-
Introduce the process gases (SiH₄, NH₃, and N₂) at the optimized flow rates.
-
Strike the plasma at a specified power (e.g., 13.56 MHz RF).
-
Deposit the SiNₓ film to the desired thickness (typically 70-80 nm).
-
-
Post-Deposition:
-
Purge the chamber with N₂.
-
Cool down the substrate and unload the wafer.
-
-
Annealing:
-
Perform a post-deposition anneal in a forming gas (N₂/H₂) or N₂ ambient at a temperature and duration optimized for your device structure to improve the passivation quality.
-
Aluminum Oxide (Al₂O₃) Passivation using ALD
This protocol outlines the deposition of an aluminum oxide passivation layer using an atomic layer deposition system.
Materials:
-
Silicon wafer with deposited this compound film
-
Trimethylaluminum (TMA) precursor
-
Water (H₂O) or Ozone (O₃) as the oxidant
Procedure:
-
Chamber Preparation:
-
Load the wafer into the ALD chamber.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 200-300 °C).[12]
-
Begin the ALD cycles, alternating pulses of the TMA precursor and the oxidant (H₂O or O₃), separated by inert gas purges.
-
One cycle consists of: TMA pulse -> Purge -> Oxidant pulse -> Purge.
-
Repeat the cycles until the desired Al₂O₃ thickness is achieved (typically 10-30 nm).
-
-
Post-Deposition:
-
Purge the chamber with the inert gas.
-
Cool down the substrate and unload the wafer.
-
-
Annealing:
-
Perform a post-deposition anneal in a forming gas (N₂/H₂) or N₂ ambient at approximately 400-450 °C to activate the negative fixed charge and improve the interface quality.[14]
-
Visualizations
Caption: Troubleshooting workflow for poor film quality in this compound deposition.
References
- 1. universitywafer.com [universitywafer.com]
- 2. inrf.uci.edu [inrf.uci.edu]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. Hydrogen-terminated silicon surface - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Volatile Higher Silanes (Perhydridooligosilanes) - Gelest [technical.gelest.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. "Low Temperature Silicon Epitaxy on Hydrogen Terminated Si(100) Surface" by J. -Y. Ji and T. C. Shen [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. US5962344A - Plasma treatment method for PECVD silicon nitride films for improved passivation layers on semiconductor metal interconnections - Google Patents [patents.google.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 16. princeton.edu [princeton.edu]
- 17. research.tue.nl [research.tue.nl]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
challenges in scaling up pentasilane synthesis for industrial use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of pentasilane, with a focus on challenges encountered during the scale-up for industrial use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: What are the primary methods for synthesizing this compound on an industrial scale?
A1: The most common industrial method for synthesizing higher-order silanes, including this compound, is the pyrolysis of lower-order silanes.[1] Specifically, the thermal decomposition of trisilane (Si₃H₈) is an effective route to produce a mixture of higher-order silanes from which this compound can be separated.[2] Other methods, such as electric discharge or plasma processes, have been explored but can be difficult to implement on a large scale.[3]
Q2: Why is scaling up this compound synthesis so challenging?
A2: Scaling up this compound synthesis presents several key challenges. The process is non-linear, meaning that reaction kinetics, thermodynamics, and fluid dynamics do not scale proportionally from the lab to a pilot plant.[4][5] this compound and its precursors are pyrophoric, igniting spontaneously in air, which necessitates stringent safety protocols and handling in an inert atmosphere.[6][7] Additionally, the pyrolysis process can lead to the formation of solid silicon byproducts that can foul the reactor, and the desired this compound product must be carefully separated from a complex mixture of other silanes.[2][8]
Q3: What are the main impurities and byproducts in this compound synthesis?
A3: The primary byproducts in the pyrolysis of trisilane are other silanes, including monosilane, disilane (B73854), tetrasilane, and hexasilane, as well as solid silicon particles and hydrogen gas.[2][3] The formation of these byproducts is highly dependent on reaction conditions such as temperature, pressure, and residence time.[2][8] Inadequate purification can also leave residual chlorosilanes if chlorinated precursors were used in earlier stages.
Q4: What are the critical safety precautions for handling this compound?
A4: this compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[6][7] Therefore, all handling must be done under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with a well-designed closed system.[9] Essential personal protective equipment (PPE) includes a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, a face shield, and a double layer of gloves (nitrile underneath neoprene is recommended).[6][10] An emergency plan must be in place, with immediate access to a safety shower and a Class D fire extinguisher (for combustible metals) or powdered lime/dry sand to smother a fire.[10][11]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Suboptimal Pyrolysis Temperature: If the temperature is too low, the conversion of trisilane will be inefficient. If it is too high, it can favor the formation of solid silicon and lower-order silanes.[2] 2. Incorrect Residence Time: A residence time that is too short will result in incomplete reaction, while one that is too long can lead to the decomposition of the desired this compound product.[3] 3. Poor Heat Transfer at Scale: In larger reactors, inefficient heat transfer can create hot or cold spots, leading to inconsistent reaction conditions and byproduct formation.[4] | 1. Optimize Temperature: For trisilane pyrolysis, the optimal temperature range is typically between 300°C and 400°C.[2] Conduct small-scale experiments to find the ideal temperature for your specific reactor setup. 2. Adjust Flow Rate: Vary the flow rate of the trisilane and any inert diluent gas to optimize the residence time in the heated zone of the reactor.[3] 3. Improve Reactor Design: Ensure the reactor design allows for uniform heating. For fluidized bed reactors, ensure proper fluidization to maintain a consistent temperature profile.[12] |
| Reactor Fouling with Solid Byproducts | 1. High Pyrolysis Temperature: Temperatures exceeding 400°C significantly increase the rate of solid silicon particle formation.[2] 2. High Silane (B1218182) Concentration: Using pure trisilane without a diluent gas can lead to localized high concentrations that promote particle nucleation.[2][8] | 1. Lower Reaction Temperature: Operate within the recommended 300-400°C range to minimize solid formation.[2] 2. Use an Inert Diluent Gas: Mix the trisilane feed with an inert gas such as nitrogen, argon, or helium to reduce its partial pressure and suppress homogeneous nucleation.[2] |
| Difficulties in Product Purification | 1. Close Boiling Points of Silanes: this compound has a boiling point close to that of other silane byproducts, making separation by simple distillation challenging. 2. Presence of Solid Particles: Fine silicon dust can carry over into the purification system, contaminating the final product. | 1. Use Fractional Distillation: Employ a distillation column with sufficient theoretical plates to separate the different silane fractions. 2. Install a Particle Trap: Place a filter or cyclone separator immediately after the reactor to remove solid particles before the condensation and distillation stages.[3] |
| Product Contamination with Oxygenated Species | 1. Leaks in the System: Small leaks can introduce air, leading to the formation of siloxanes. 2. Contaminated Solvents or Gases: Use of solvents or inert gases with residual moisture or oxygen. | 1. Perform a Leak Check: Thoroughly check all connections and seals in the reactor and purification system. 2. Use High-Purity Reagents: Ensure that all solvents and gases are of high purity and are properly dried before use. |
Section 3: Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via the pyrolysis of trisilane. This should be considered a starting point, and all parameters should be optimized for your specific equipment and scale.
Protocol: this compound Synthesis via Trisilane Pyrolysis
Objective: To synthesize a mixture of higher-order silanes, including this compound, through the thermal decomposition of trisilane.
Materials:
-
High-purity trisilane (Si₃H₈)
-
Inert diluent gas (e.g., nitrogen or argon)
-
Quenching solvent (e.g., isopropanol) for waste disposal[10]
Equipment:
-
Gas handling system for trisilane and inert gas
-
Tubular pyrolysis reactor (materials should be stable at high temperatures, e.g., stainless steel or quartz)[2]
-
Temperature and pressure controllers
-
Particle filter or trap
-
Condensation system (e.g., a series of cold traps)
-
Fractional distillation setup for purification
-
All equipment must be thoroughly dried and purged with an inert gas before use.[11]
Procedure:
-
System Preparation: Assemble the reactor, particle trap, and condensation system in a well-ventilated fume hood or an inert atmosphere glovebox. Ensure all connections are secure and leak-tight. Purge the entire system with an inert gas.
-
Reactor Heating: Heat the pyrolysis reactor to the target temperature (e.g., 350°C).[2]
-
Reactant Feed: Introduce a controlled flow of trisilane mixed with an inert diluent gas into the preheated reactor. A typical pressure range is 1-1.5 bar.[2]
-
Pyrolysis: The trisilane will decompose in the hot zone of the reactor, forming a mixture of higher-order silanes, hydrogen, and solid silicon particles.
-
Particle Removal: The gas stream exiting the reactor passes through a particle filter to remove solid byproducts.
-
Condensation: The filtered gas stream is then passed through a series of cold traps to condense the liquid silane products. The first trap may be at a higher temperature to selectively condense higher-order silanes, while subsequent traps at lower temperatures can collect lower-boiling silanes.
-
Purification: The collected liquid, which is a mixture of various silanes, is carefully transferred to a fractional distillation apparatus under an inert atmosphere. The different silane fractions are separated based on their boiling points.
-
Waste Disposal: Any unreacted pyrophoric materials and residues must be safely quenched. This can be done by slowly adding the material to a stirred, cooled bath of a suitable solvent like isopropanol.[10]
Section 4: Data Presentation
While specific comparative data for industrial scale-up is often proprietary, the following table presents typical operating parameters for trisilane pyrolysis based on patent literature.
| Parameter | Typical Value/Range | Reference |
| Precursor | High-Purity Trisilane (Si₃H₈) | [2] |
| Pyrolysis Temperature | 300 - 400 °C | [2] |
| Reactor Pressure | 1 - 3 bar (preferably 1 - 1.5 bar) | [2] |
| Diluent Gas | Helium, Nitrogen, Argon, or Hydrogen | [2] |
| Trisilane:Diluent Ratio (v/v) | 50:50 to 1:99 | [2] |
| Precursor Preheating Temperature | 280 - 300 °C | [2] |
Section 5: Visualizations
Process Flow Diagram for this compound Synthesis
Caption: Process flow for this compound synthesis via trisilane pyrolysis.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. WO2017018771A1 - Method for preparing tetrasilane and this compound - Google Patents [patents.google.com]
- 2. KR20170013080A - Method for Preparing Tetrasilane and this compound - Google Patents [patents.google.com]
- 3. US7906094B2 - Method for producing a high purity trisilane product from the pyrolysis of disilane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. cmu.edu [cmu.edu]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. ehs.mines.edu [ehs.mines.edu]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Mitigating Particle Contamination in Pentasilane CVD Reactors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating particle contamination during pentasilane (Si₅H₁₂) Chemical Vapor Deposition (CVD) experiments. The information is presented in a practical question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of particle contamination in a this compound CVD reactor?
A1: Particle contamination in this compound CVD reactors can originate from several sources:
-
Homogeneous Nucleation: This is a dominant source where particles form in the gas phase due to the supersaturation of this compound or its decomposition products. This process is highly sensitive to process parameters.[1]
-
Mechanical Shedding: Friction and abrasion from moving parts within the reactor, such as robotic arms or wafer handling equipment, can generate particles.
-
Flaking from Chamber Surfaces: Deposition of silicon films on the reactor walls, showerhead, and other internal components can lead to stress buildup and subsequent flaking of particles into the process environment.
-
Contaminated Precursors or Gases: Impurities in the this compound precursor or carrier gases can act as nucleation sites for particle formation.
-
Human-Induced Contamination: Personnel can introduce particles into the cleanroom environment despite gowning procedures.
-
Vacuum System Back-streaming: Sudden changes in pressure, such as during pump failures, can cause turbulence in the foreline, dislodging particles that can then travel back into the process chamber.[2]
Q2: How do process parameters influence particle formation?
A2: Process parameters have a significant impact on gas-phase nucleation and particle formation. Key parameters include:
-
Temperature: Higher temperatures generally increase the decomposition rate of this compound, which can lead to a higher concentration of silicon precursors in the gas phase and, consequently, increased particle nucleation.
-
Pressure: An increase in reactor pressure can enhance the rate of gas-phase reactions, leading to a higher particle formation rate.[1][3] Below a certain critical pressure, particle production can be insignificant.[1]
-
Gas Flow Rate: Higher gas flow rates can reduce the residence time of precursor molecules and newly formed particles within the reaction zone, thereby suppressing particle growth and transporting them out of the reactor before they can deposit on the substrate.
-
This compound Partial Pressure: A higher partial pressure of this compound increases the concentration of reactants, which can accelerate particle nucleation and growth.
Q3: What are the initial steps to take when I observe a sudden increase in particle defects on my substrate?
A3: A sudden increase in particle defects warrants a systematic troubleshooting approach. Start by checking the following:
-
Review Process Data: Examine the logs for any recent changes or deviations in process parameters (temperature, pressure, gas flows) during the affected runs.
-
Inspect the Vacuum System: Check for any recent pump failures or pressure fluctuations that could have caused back-streaming of particles.[2]
-
Check Gas and Precursor Purity: Verify the purity of the this compound and carrier gases. If possible, analyze the gases for contaminants.
-
Review Maintenance Logs: Check when the last chamber cleaning was performed. An overdue cleaning schedule is a common cause of increased particle counts due to flaking.
-
Visual Inspection: If possible and safe, visually inspect the chamber for any signs of coating delamination or particle buildup on internal surfaces.
Troubleshooting Guides
Issue 1: Consistently High Particle Counts on Substrate
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Gas-Phase Nucleation | Optimize process parameters. See the Process Parameter Optimization table below for guidance on adjusting temperature, pressure, and flow rates. |
| Chamber Wall Flaking | Implement a regular chamber cleaning schedule. The frequency will depend on the deposition rate and thickness. See the Experimental Protocol for Chamber Cleaning. |
| Contaminated Gas Lines | Purge gas lines thoroughly after any maintenance or cylinder changes. Consider installing in-line gas purifiers. |
| Precursor Instability | Ensure the this compound precursor is stored under appropriate conditions to prevent degradation, which can lead to particle formation. |
Issue 2: Random, Intermittent Particle Events
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Mechanical Shedding | Inspect all moving components within the reactor for signs of wear or misalignment. |
| Vacuum System Instability | Install a fast-closing isolation valve between the process chamber and the pumping system to prevent particle back-streaming during pressure fluctuations.[2] |
| Electrostatic Effects | In plasma-enhanced CVD (PECVD), particles can be electrostatically trapped and then released. Consider using a modulated RF power source to mitigate this effect. |
Quantitative Data on Particle Formation (Illustrative Examples from Silane (B1218182) Systems)
The following data is derived from studies on silane (SiH₄) CVD systems, as specific quantitative data for this compound is not widely available in published literature. The principles are expected to be analogous, but optimal parameters for this compound will require empirical determination.
Table 1: Effect of Reactor Pressure on Particle Concentration and Size in a Silane/Oxygen LPCVD System at 800°C
| Reactor Pressure (Torr) | Particle Concentration (particles/cm³) | Mean Particle Diameter (nm) |
| 0.6 | Low / Below Detection Limit | - |
| 1.0 | Moderate | ~7 |
| 1.5 | High | Bimodal: ~7 and ~20 |
| 1.8 | High | Bimodal: ~8 and ~22 |
Source: Adapted from studies on silane/oxygen LPCVD.[1][4]
Table 2: Process Parameter Adjustments to Mitigate Particle Formation
| Parameter | Adjustment Direction | Rationale |
| Temperature | Decrease | Reduces the rate of gas-phase reactions and nucleation. |
| Pressure | Decrease | Reduces the concentration of reactants and the frequency of molecular collisions that lead to particle formation.[1][3] |
| Gas Flow Rate | Increase | Decreases the residence time of precursors and particles in the reaction zone. |
| This compound Flow | Decrease | Lowers the partial pressure of the precursor, reducing the driving force for nucleation. |
Experimental Protocols
Protocol 1: In-Situ Particle Monitoring
Objective: To monitor particle generation in real-time during the CVD process to identify the process steps that contribute most to particle contamination.
Methodology:
-
System Setup:
-
Integrate an in-situ particle monitor into the exhaust line of the CVD reactor. A common technique is laser light scattering (LLS), where a laser beam passes through the exhaust gas and scattered light from particles is detected by a photodetector.
-
Alternatively, a quadrupole mass spectrometer (QMS) can be used to detect clusters and nanoparticles.
-
-
Baseline Measurement:
-
Before introducing this compound, flow only the carrier gas (e.g., H₂ or Ar) through the reactor at the intended process pressure and temperature.
-
Record the baseline particle count from the in-situ monitor. This represents the background particle level of the system.
-
-
Process Monitoring:
-
Initiate the this compound deposition process.
-
Continuously record the particle count from the in-situ monitor throughout all process steps: initial gas stabilization, deposition, and post-deposition purge.
-
-
Data Analysis:
-
Plot the particle count as a function of time, aligning it with the different stages of the CVD process.
-
Identify any spikes in the particle count and correlate them with specific events, such as the introduction of this compound, plasma ignition (in PECVD), or pressure changes.
-
This data can then be used to modify the process recipe to minimize particle generation during the identified high-risk steps.
-
Protocol 2: Standard CVD Reactor Cleaning Procedure
Objective: To remove silicon deposits from the internal surfaces of the CVD reactor to prevent flaking and particle generation.
Methodology:
-
Pre-Cleaning Preparations:
-
Ensure the reactor has cooled down to a safe temperature.
-
Follow all safety protocols for handling hazardous gases and shutting down the equipment.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
-
Mechanical Cleaning (if necessary):
-
Carefully open the reactor chamber in a clean environment.
-
Use cleanroom-compatible wipes lightly dampened with deionized water or isopropyl alcohol to gently wipe down the chamber walls, showerhead, and other accessible internal components.
-
For stubborn deposits, use non-abrasive pads designed for vacuum chamber cleaning. Avoid any materials that could scratch the chamber surfaces.
-
-
Chemical Cleaning (Plasma Etch):
-
Close the reactor and pump it down to the base pressure.
-
Introduce a cleaning gas mixture, typically containing a fluorine-based etchant such as nitrogen trifluoride (NF₃) or sulfur hexafluoride (SF₆), diluted in an inert gas like argon.
-
Strike a plasma to dissociate the cleaning gas. The reactive fluorine radicals will etch the silicon deposits, converting them into volatile SiF₄ gas, which is then pumped out of the reactor.
-
The duration of the plasma clean will depend on the thickness of the deposited film. An endpoint detection system, such as an optical emission spectrometer, can be used to monitor the process and determine when the cleaning is complete.
-
-
Post-Cleaning Purge and Seasoning:
-
After the plasma is turned off, thoroughly purge the reactor with an inert gas to remove any residual cleaning gases and byproducts.
-
It is often beneficial to perform a short "seasoning" run, which involves depositing a thin, well-adhered film on the freshly cleaned surfaces. This can help to passivate the surfaces and improve the performance of subsequent deposition runs.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Pentasilane and Silane for Chemical Vapor Deposition of Silicon Films
For researchers, scientists, and professionals in semiconductor fabrication and materials science, the choice of precursor is a critical determinant of silicon film quality and process efficiency in Chemical Vapor Deposition (CVD). This guide provides an objective comparison between the conventional precursor, silane (B1218182) (SiH₄), and a higher-order silane, pentasilane (Si₅H₁₂), for the deposition of silicon films. The selection of the appropriate silicon precursor is pivotal for achieving desired film characteristics such as crystallinity, purity, and surface morphology, particularly as the industry pushes towards lower thermal budgets. This comparison is supported by experimental data to inform precursor selection for specific applications, ranging from amorphous to epitaxial silicon layers.
Higher-order silanes, including neothis compound (B600054) (a structural isomer of this compound), have been shown to offer significant advantages over silane, primarily in achieving higher deposition rates at lower temperatures.[1][2][3] This is attributed to the lower bond energy of Si-Si bonds compared to the Si-H bonds in silane, facilitating easier decomposition and incorporation into the growing film.[2]
Performance Comparison: this compound vs. Silane
The use of this compound and its isomers, such as neothis compound, presents a compelling alternative to silane for silicon film deposition, especially in applications demanding low-temperature processing without compromising throughput. The data below, extracted from various studies, highlights the key performance differences between these precursors.
| Parameter | This compound (Neothis compound) | Silane (SiH₄) | Significance and Remarks |
| Deposition Temperature for Epitaxial Growth | 550 - 700°C[4] | 580 - 650°C for polycrystalline; higher for epitaxial[5][6] | This compound enables high-quality epitaxial growth at significantly lower temperatures, reducing the thermal budget of the overall fabrication process.[1] |
| Epitaxial Growth Rate at 600°C | 80 - 130 nm/min[1][7] | Significantly lower, often impractical for production[1][2] | At 600°C, neothis compound demonstrates a growth rate approximately 40 times higher than that of silane, showcasing its advantage for high-throughput manufacturing.[2] |
| Epitaxial Growth Rate at 650°C | Up to 180 nm/min[1] | ~10-20 nm/min for polycrystalline[5][6] | The substantial increase in deposition rate with this compound allows for shorter processing times. |
| Film Crystallinity | High-quality epitaxial films[1][7] | Can produce amorphous, polycrystalline, or epitaxial films depending on conditions[5][8] | This compound is particularly effective for producing high-quality single-crystal silicon films at reduced temperatures. |
| Surface Roughness | Smoother films even at high growth rates[2] | Can lead to rougher surfaces at low temperatures[2] | The ability of neothis compound to produce smoother films is advantageous for device fabrication, as it reduces scattering and improves interface quality.[2] |
| Precursor State at Room Temperature | Liquid[1][2] | Gas[9] | The liquid state of this compound simplifies storage and delivery to the CVD reactor, often utilizing a bubbler system.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for silicon film deposition using neothis compound and silane.
Neothis compound Chemical Vapor Deposition for Epitaxial Silicon
This protocol is based on studies demonstrating high-growth-rate, low-temperature epitaxial silicon deposition.[1][2]
-
Substrate Preparation: (100) silicon substrates are chemically cleaned to remove organic and metallic contaminants, followed by an in-situ hydrogen bake in the CVD reactor to remove the native oxide layer.
-
Precursor Delivery: Neothis compound (NPS), a liquid at room temperature, is held in a bubbler heated to 35°C, where its vapor pressure is approximately 30 Torr.[2] Hydrogen is used as a carrier gas, bubbled through the liquid NPS to transport the precursor vapor into the reaction chamber.[1][2]
-
Deposition Conditions:
-
Deposition: The precursor is introduced into the chamber, where it thermally decomposes on the heated substrate surface, leading to the epitaxial growth of a silicon film.
-
Post-Deposition Characterization: Film quality is assessed using techniques such as Transmission Electron Microscopy (TEM) for crystallinity and Atomic Force Microscopy (AFM) for surface roughness.[2][7]
Silane Chemical Vapor Deposition for Polycrystalline Silicon
This protocol describes a typical Low-Pressure Chemical Vapor Deposition (LPCVD) process for polysilicon films.[5][6]
-
Substrate Preparation: Wafers are cleaned using standard procedures to remove surface contaminants.
-
Precursor Delivery: Silane (SiH₄) gas is introduced into the LPCVD reactor. The concentration can be 100% silane or diluted with an inert gas like nitrogen.[5][6]
-
Deposition Conditions:
-
Deposition: Silane thermally decomposes via the reaction: SiH₄ → Si + 2H₂.[6] The silicon atoms deposit on the wafer surface, forming a polycrystalline film.
-
Post-Deposition Characterization: Film thickness and uniformity are measured, typically using ellipsometry.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the CVD workflow and a comparison of the key parameters.
Conclusion
The choice between this compound and silane for chemical vapor deposition of silicon films is highly dependent on the specific requirements of the application. For processes where a low thermal budget is critical and high throughput is desired, such as in the fabrication of advanced integrated circuits, this compound and other higher-order silanes offer a distinct advantage.[1][3][4] They enable the growth of high-quality epitaxial silicon films at lower temperatures and significantly higher rates than what is achievable with silane.[1][2] While silane remains a widely used and cost-effective precursor for applications where higher temperatures are tolerable, such as in the deposition of polycrystalline silicon for solar cells and thin-film transistors, the benefits of this compound in enabling next-generation device architectures are clear.[5][8] Researchers and engineers should consider the trade-offs between deposition rate, temperature, film quality, and precursor handling when selecting the optimal silicon source for their CVD processes.
References
- 1. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 2. princeton.edu [princeton.edu]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Polycrystalline silicon - Wikipedia [en.wikipedia.org]
- 6. eesemi.com [eesemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Disilane and Pentasilane for Low-Temperature Epitaxial Growth
For Researchers, Scientists, and Drug Development Professionals
The relentless drive for miniaturization in semiconductor technology necessitates the use of lower thermal budgets during manufacturing to prevent dopant diffusion and preserve the integrity of underlying device structures.[1] This has spurred significant research into precursors for low-temperature epitaxial growth of silicon-based films. Among the candidates, higher-order silanes have emerged as promising alternatives to traditional silane (B1218182) (SiH₄). This guide provides an objective comparison of two such precursors, disilane (B73854) (Si₂H₆) and neopentasilane (B600054) (Si₅H₁₂), for low-temperature epitaxial growth, supported by experimental data. It has been observed that increasing the number of silicon atoms in hydride precursors leads to higher epitaxial growth rates at the same temperature, enabling lower growth temperatures.[1][2]
Performance Comparison: Disilane vs. Neothis compound
Higher-order silanes, such as disilane and neothis compound, are favored for low-temperature epitaxy due to the lower strength of their Si-Si bonds compared to the Si-H bond in silane.[3][4][5] This fundamental property results in a lower activation energy for decomposition and, consequently, higher growth rates at reduced temperatures.
Neothis compound, an isomer of this compound, demonstrates significantly higher growth rates compared to disilane at the same low temperatures. For instance, at 600°C, neothis compound can achieve growth rates that are an order of magnitude higher than those of disilane under similar process conditions.[1][6] This substantial increase in growth rate with neothis compound is a key advantage for high-throughput manufacturing.[1] Despite the high growth rates, the resulting epitaxial films from neothis compound exhibit high crystal quality with low background dopant concentration.[1][6]
The following tables summarize the quantitative data from various studies, highlighting the performance differences between disilane and neothis compound.
Table 1: Silicon Epitaxial Growth Rates
| Precursor | Temperature (°C) | Pressure (Torr) | Partial Pressure (mTorr) | Growth Rate (nm/min) | Reference |
| Disilane (Si₂H₆) | 600 | 6 | 10 | 8 | [1][6] |
| Neothis compound (Si₅H₁₂) | 600 | 6 | 20 (upper limit) | 54 - 130 | [1][6] |
| Neothis compound (Si₅H₁₂) | 650 | 6 | 20 (upper limit) | 130 | [1] |
| Neothis compound (Si₅H₁₂) | 700 | 6 | 20 (upper limit) | 215 | [1] |
Table 2: SiGe Growth Rate Comparison
| Precursor Chemistry | Temperature (°C) | Pressure (Torr) | Ge Concentration (%) | Growth Rate (relative) | Reference |
| Si₂H₆ + Ge₂H₆ | 500 | 20 | Varies | - | [7] |
| Liquid Silicon Source + Ge₂H₆ | 500 | 20 | Varies | Higher than Si₂H₆ | [7] |
Note: While a direct comparison with this compound for SiGe growth was not found, the data suggests that more reactive silicon precursors lead to higher SiGe growth rates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols used for low-temperature epitaxial growth with disilane and neothis compound.
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon
This protocol is based on the experiments comparing silane, disilane, and neothis compound.[1][6]
-
Substrate Preparation: (100) oriented silicon wafers are used. Prior to loading into the reactor, the wafers are cleaned using a chemical mixture of sulfuric acid and hydrogen peroxide, followed by a 2-minute dip in dilute hydrofluoric acid (HF) to remove the native oxide and passivate the surface with hydrogen.[1][8]
-
Deposition System: A homemade or industrial Chemical Vapor Deposition (CVD) reactor is used.[1][9] For neothis compound, which is a liquid at room temperature, a bubbler with a hydrogen carrier gas is used to introduce the precursor into the chamber.[1]
-
Growth Parameters:
-
Chamber Pressure: Maintained at a constant pressure, for example, 6 Torr.[1][6]
-
Carrier Gas: Hydrogen (H₂) is typically used as a carrier gas with a flow rate of around 3 Standard Liters Per Minute (SLPM).[1]
-
Precursor Partial Pressure: The partial pressure of the silicon precursor is a critical parameter. For the comparison at 600°C, the partial pressures were 10 mTorr for disilane and an estimated upper limit of 20 mTorr for neothis compound.[1][6][10]
-
Temperature: The growth temperature is varied, for instance, between 600°C and 700°C.[1]
-
-
Characterization: The epitaxial growth rates are measured by step height measurements on patterned oxide samples.[1] The crystal quality of the grown films is assessed using techniques such as cross-sectional Transmission Electron Microscopy (TEM) and Secondary Ion Mass Spectrometry (SIMS) to determine the background dopant concentration.[1][6]
Protocol 2: Reduced-Pressure Chemical Vapor Deposition (RPCVD) of Si and SiGe
This protocol is adapted from studies on disilane-based Si and SiGe epitaxy.[7][9]
-
Deposition System: An industrial 300mm RPCVD reactor (e.g., ASM Epsilon E3200) is utilized.[9]
-
Precursors: Disilane (Si₂H₆) is used as the silicon precursor. For SiGe growth, germane (B1219785) (GeH₄) or digermane (B87215) (Ge₂H₆) is introduced.[7][9]
-
Growth Parameters:
-
Characterization: The thickness of the grown layers can be evaluated by differential weight measurements.[9] Surface roughness is assessed by Atomic Force Microscopy (AFM).[9] The germanium concentration in SiGe films is determined by X-ray Diffraction (XRD).[7]
Visualizing the Deposition Process and Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 2. princeton.edu [princeton.edu]
- 3. Epitaxial Growth of Si and SiGe Using High-Order Silanes without a Carrier Gas at Low Temperatures via UHVCVD and LPCVD [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Abstract: Benchmark of Disilane and Liquid Si for the Low Temperature Epitaxial Growth of Si, SiGe and SiGeB (AiMES 2018 Meeting (September 30 - October 4, 2018)) [ecs.confex.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Low Temperature Epitaxy of Si and SiGe Using Disilane Based Chemistry for Electronic Purposes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Pentasilane for Advanced Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of smaller, faster, and more powerful semiconductor devices, the choice of precursor materials for thin-film deposition is a critical factor influencing both device performance and manufacturing efficiency. This guide provides a detailed cost-benefit analysis of pentasilane (and its isomer, neothis compound) as a silicon precursor, comparing its performance with traditional alternatives like silane (B1218182) and disilane. The information presented herein is supported by experimental data to assist researchers and fabrication engineers in making informed decisions for advanced semiconductor manufacturing processes.
Executive Summary
Higher-order silanes, particularly this compound, offer significant advantages in semiconductor manufacturing, most notably the ability to achieve high deposition rates at lower temperatures. This translates to increased throughput, reduced thermal budgets for sensitive device structures, and potentially improved film quality. While the initial cost of this compound is likely higher than that of silane, the benefits in terms of enhanced productivity and superior film characteristics can lead to a lower overall cost per wafer and improved device yield.
Comparative Performance Analysis
The primary advantage of this compound lies in its lower thermal stability compared to silane, allowing for efficient decomposition and silicon deposition at reduced temperatures. This is crucial for the fabrication of advanced logic and memory devices with complex, multi-layered structures that are sensitive to high thermal budgets.
Quantitative Data Summary
The following table summarizes key performance metrics for neothis compound (B600054) (an isomer of this compound), silane, and disilane, based on experimental data from chemical vapor deposition (CVD) processes.
| Performance Metric | Neothis compound (Si₅H₁₂) | Disilane (Si₂H₆) | Silane (SiH₄) | Dichlorosilane (SiH₂Cl₂) |
| Deposition Temperature (°C) | 550 - 700 | 550 - 700 | 550 - 700 | > 700 |
| Deposition Rate at 600°C (nm/min) | 54 - 130 | 8 | 0.6 | Negligible |
| Deposition Rate at 650°C (nm/min) | ~180 | - | - | - |
| Film Quality | High crystal quality, smooth surfaces | High quality | High quality | High quality |
| Electron/Hole Mobility | Comparable to control FETs | - | - | - |
| Background Doping | Low n-type background (4 x 10¹⁵ cm⁻³) | - | - | - |
Data compiled from studies on neothis compound for epitaxial silicon growth.[1][2][3]
Cost-Benefit Analysis
A comprehensive cost-benefit analysis of this compound involves considering not only the precursor cost but also its impact on the overall manufacturing process and device performance.
Cost Factors
-
Equipment and Operational Costs: The use of this compound can lead to cost savings by improving the efficiency of existing deposition tools. The higher deposition rates allow for a greater number of wafers to be processed in the same amount of time, effectively increasing the throughput of the fabrication facility. Furthermore, the lower deposition temperatures can reduce energy consumption and thermal stress on equipment.
Benefit Factors
-
Increased Throughput: As demonstrated in the data table, neothis compound can achieve deposition rates that are orders of magnitude higher than silane at the same temperature.[2] This significant increase in deposition speed directly translates to higher manufacturing throughput and a lower cost per wafer.
-
Reduced Thermal Budget: The ability to deposit high-quality silicon films at lower temperatures is a critical advantage for the fabrication of advanced semiconductor devices.[2][5] Reduced thermal budgets minimize dopant diffusion and protect thermally sensitive components in complex integrated circuits.
-
Improved Film Quality: Studies have shown that epitaxial silicon films grown with neothis compound exhibit high crystal quality and smoother surfaces, even at high growth rates.[1][5] This can lead to improved device performance and reliability. The electrical quality of these films is also high, with field-effect transistors (FETs) fabricated on them showing mobilities comparable to control devices.[1][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating the performance of silicon precursors. Below are representative experimental protocols for the deposition of silicon thin films using neothis compound.
Chemical Vapor Deposition (CVD) of Epitaxial Silicon using Neothis compound
This protocol is based on the experimental setup described in research from Princeton University.[1][2]
-
Substrate Preparation: (100) oriented silicon wafers are used as substrates. Prior to deposition, the wafers are cleaned using a standard chemical mixture of sulfuric acid and hydrogen peroxide, followed by a dilute hydrofluoric acid (HF) dip for 2 minutes to remove the native oxide layer.[2]
-
Precursor Delivery: Neothis compound, a liquid at room temperature, is introduced into the CVD reactor by bubbling a carrier gas (e.g., hydrogen) through the liquid precursor. The bubbler is typically heated to a controlled temperature (e.g., 35°C) to achieve a specific vapor pressure.[1]
-
Deposition Process:
-
Reactor: A quartz-walled, lamp-heated, single-wafer CVD reactor is used.
-
Carrier Gas: Hydrogen is used as the carrier gas at a typical pressure of 6 torr.[1][2]
-
Deposition Temperature: The substrate temperature is maintained in the range of 600°C to 700°C.[2]
-
Partial Pressure: The partial pressure of neothis compound in the reactor is a critical parameter influencing the deposition rate.
-
-
Film Characterization: The resulting epitaxial silicon films are characterized using various techniques:
-
Thickness: Step height measurements on patterned oxide samples.
-
Crystal Quality: Cross-sectional Transmission Electron Microscopy (TEM).[3]
-
Impurity Levels: Secondary Ion Mass Spectrometry (SIMS).
-
Electrical Properties: Fabrication of Field-Effect Transistors (FETs) on the epitaxial layers to measure electron and hole mobilities.[1]
-
Visualizing the Decision Process
The selection of a silicon precursor is a multi-faceted decision that involves weighing various performance and cost factors. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
This compound emerges as a compelling alternative to traditional silicon precursors for advanced semiconductor manufacturing. Its ability to enable high-speed, low-temperature deposition of high-quality silicon films addresses key challenges in the fabrication of next-generation devices. While a higher initial precursor cost is a consideration, a thorough cost-benefit analysis reveals that the significant gains in manufacturing throughput and the potential for improved device performance and yield can justify the investment in this advanced material. For researchers and engineers working on the cutting edge of semiconductor technology, this compound represents a valuable tool for pushing the boundaries of what is possible.
References
A Comparative Guide to Cyclopentasilane and Linear Pentasilane for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of silicon nanoparticles (SiNPs), influencing key properties such as size, crystallinity, and yield. This guide provides an objective comparison of two prominent pentasilane isomers—cyclothis compound (CPS) and linear this compound (LPS)—for SiNP synthesis, supported by available experimental data and detailed methodologies.
The molecular structure of the silane (B1218182) precursor plays a significant role in the nanoparticle formation process. Cyclothis compound (Si5H10) is a cyclic molecule, while linear this compound (Si5H12) is a straight-chain molecule. This fundamental difference in their chemical architecture is hypothesized to affect their decomposition pathways and, consequently, the characteristics of the resulting silicon nanoparticles. While direct comparative studies are limited, analysis of individual synthesis reports provides valuable insights into their respective performances.
Performance Comparison: Cyclothis compound vs. Linear this compound
Quantitative data from various studies on the synthesis of silicon nanoparticles using cyclothis compound and isomers of this compound, such as the branched neothis compound (B600054), are summarized below. Data for linear this compound is less prevalent in the reviewed literature for direct nanoparticle synthesis, with more focus on its role in forming thin films or nanowires. However, inferences can be drawn from related studies on silane precursors.
| Parameter | Cyclothis compound (CPS) | Linear this compound (LPS) & Isomers | Reference |
| Synthesis Method | Thermal Decomposition, Solution-Liquid-Solid (SLS) | Primarily used in Chemical Vapor Deposition (CVD) for films/nanowires | [1] |
| Typical Reaction Temperature | 200°C - 400°C | Higher temperatures often required for CVD | [1] |
| Resulting Nanostructure | Nanoparticles, Nanorods | Nanowires, Thin Films | [1] |
| Reported Nanoparticle Size | Not explicitly detailed for nanoparticles, nanorod diameter depends on catalyst size | Not explicitly detailed for nanoparticles | [1] |
| Size Distribution | Dependent on synthesis conditions | Dependent on synthesis conditions | |
| Crystallinity | Crystalline | Crystalline (in nanowires/films) | [1] |
| Precursor Reactivity | Higher reactivity, lower decomposition temperature compared to some other silanes | Generally stable, with decomposition influenced by reaction conditions | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of silicon nanostructures from cyclothis compound and a related this compound isomer (neothis compound) are outlined below. These protocols provide a basis for understanding the experimental conditions required for each type of precursor.
Synthesis of Silicon Nanorods from Cyclothis compound (CPS) via Solution-Liquid-Solid (SLS) Method
This protocol is adapted from a study on the low-temperature colloidal synthesis of silicon nanorods.[1]
Materials:
-
Cyclothis compound (Si5H10)
-
Tin (Sn) seeds (catalyst)
-
Squalane (B1681988) (solvent)
Procedure:
-
Tin (Sn) seeds are dispersed in squalane in a reaction flask.
-
The mixture is heated to the desired reaction temperature (e.g., 200°C).
-
Cyclothis compound is injected into the hot solution.
-
The reaction is allowed to proceed for a specified duration, during which silicon nanorods grow from the tin seeds via the SLS mechanism.
-
The resulting nanorods are then isolated from the solution for characterization.
Synthesis of Silicon Nanowires from Neothis compound via Chemical Vapor Deposition (CVD)
While not linear this compound, this protocol for the branched isomer neothis compound provides insight into the conditions for this compound-based synthesis.
Materials:
-
Neothis compound (Si(SiH3)4)
-
Gold nanoparticles (catalyst)
-
Silicon substrate
Procedure:
-
Gold nanoparticles are deposited on a silicon substrate.
-
The substrate is placed in a chemical vapor deposition (CVD) reactor.
-
The reactor is heated to a specific temperature.
-
Neothis compound vapor is introduced into the reactor.
-
The neothis compound decomposes on the gold catalyst, leading to the growth of silicon nanowires via the Vapor-Liquid-Solid (VLS) mechanism.
Reaction Mechanisms and Logical Workflow
The synthesis of silicon nanoparticles from silane precursors typically proceeds through thermal decomposition, which involves the breaking of Si-Si and Si-H bonds to form silicon radicals and clusters that subsequently nucleate and grow into nanoparticles. The cyclic structure of CPS is believed to influence this decomposition pathway.
Proposed Decomposition Pathway for Cyclothis compound
The strained ring structure of cyclothis compound may lead to a lower decomposition temperature compared to its linear counterpart. The initial step is likely the opening of the Si-Si ring bond, followed by the elimination of silylene (SiH2) or other silicon hydride species, which are highly reactive intermediates in nanoparticle formation.
General Experimental Workflow for Nanoparticle Synthesis
The overall process for synthesizing and characterizing silicon nanoparticles from either precursor follows a logical sequence of steps, from precursor selection to final material analysis.
Concluding Remarks
The choice between cyclothis compound and linear this compound for silicon nanoparticle synthesis will depend on the desired final product and processing conditions. Current literature suggests that cyclothis compound may be a more reactive precursor, potentially allowing for lower synthesis temperatures.[1] However, there is a clear need for direct, systematic comparative studies to fully elucidate the performance differences between these two precursors. Researchers are encouraged to consider the structural and chemical differences between cyclic and linear silanes when designing new synthetic routes for tailored silicon nanoparticles for applications in drug delivery, bio-imaging, and diagnostics.
References
A Comparative Guide to Silicon Thin Films from Various Silane Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a silane (B1218182) precursor is a critical determinant of silicon thin film properties, influencing key characteristics such as deposition rate, film structure, and electrical performance. This guide provides an objective comparison of silicon films deposited from various silane precursors, supported by experimental data, to inform precursor selection for specific research and development applications.
Comparison of Film Properties from Different Silane Precursors
The choice of silane precursor significantly impacts the resulting silicon film's properties. The following tables summarize key performance indicators for films deposited from monosilane (SiH₄), disilane (B73854) (Si₂H₆), and other higher-order and chlorinated silanes.
| Precursor | Deposition Method | Temperature (°C) | Pressure (mTorr) | Deposition Rate (Å/s) | Film Type | Reference |
| Monosilane (SiH₄) | PECVD | 200-350 | 500-2000 | 1.17 - 7.67 | Amorphous Si:H | [1] |
| Monosilane (SiH₄) | LPCVD | 575-700 | 200-500 | Varies with temp/pressure | Polycrystalline | [2] |
| Disilane (Si₂H₆) | Glow Discharge | - | - | ~5x higher than SiH₄ | Amorphous Si:H | |
| Disilane (Si₂H₆) | LPCVD | 420-520 | - | Higher than SiH₄ at lower temp | Amorphous/Polycrystalline | [3] |
| Trisilane (Si₃H₈) | UHV-CVD/LPCVD | 450-600 | - | Higher than Disilane | Epitaxial Si | [4][5] |
| Neopentasilane (Si₅H₁₂) | CVD | 450-550 | 20 mTorr | ~130 nm/min | Epitaxial Si | [6] |
| Dichlorosilane (SiH₂Cl₂) | PECVD | 90-140 | - | - | Amorphous/Nanocrystalline | [7] |
Table 1: Comparison of Deposition Parameters for Various Silane Precursors. This table highlights the different deposition conditions and resulting film types for common silane precursors. Higher-order silanes generally allow for lower deposition temperatures and higher deposition rates.
| Precursor | Deposition Method | Key Film Property | Observation | Reference |
| Monosilane (SiH₄) | LPCVD | Crystallinity | Increases with temperature, decreases with pressure. | [2] |
| Disilane (Si₂H₆) | Glow Discharge | Hydrogen Content | Higher than in films from monosilane. | [8] |
| Disilane (Si₂H₆) | PECVD | Crystallinity | Addition of small amounts of Si₂H₆ to SiH₄/H₂ mixture can increase crystallinity. | |
| Trisilane (Si₃H₈) | UHV-CVD/LPCVD | Film Quality | Can lead to enhanced growth rates but potentially lower quality compared to disilane. | [4][5] |
| Dichlorosilane (SiH₂Cl₂) | PECVD | Structure | Can produce polymorphous silicon (pm-Si:H) with improved electronic transport and stability. | [7] |
Table 2: Comparison of Key Film Properties. This table outlines some of the distinct characteristics of silicon films grown from different precursors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the deposition and characterization of silicon thin films.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Amorphous Silicon (a-Si:H)
-
Substrate Preparation: Substrates (e.g., borosilicate glass or silicon wafers) are cleaned using a standard cleaning procedure to remove organic and inorganic contaminants. This may involve sonication in acetone, followed by rinsing with deionized water and drying with nitrogen.
-
System Loading: The cleaned substrates are loaded into the PECVD chamber. The chamber is then evacuated to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
Deposition Conditions:
-
Precursor Gases: A mixture of silane (SiH₄) and a diluent gas such as argon (Ar) or hydrogen (H₂) is introduced into the chamber. For doped films, phosphine (B1218219) (PH₃) for n-type or diborane (B8814927) (B₂H₆) for p-type would be added.
-
Temperature: The substrate is heated to the desired deposition temperature, typically between 200°C and 350°C for a-Si:H.[1]
-
Pressure: The chamber pressure is maintained at a constant value, for instance, between 500 and 2000 mTorr.[1]
-
RF Power: A radiofrequency (RF) power, commonly at 13.56 MHz, is applied to the electrodes to generate a plasma. The power can range from tens to hundreds of watts.
-
-
Deposition: The plasma dissociates the precursor gases, leading to the deposition of a silicon thin film on the substrate. The deposition time determines the final film thickness.
-
Post-Deposition: After the desired thickness is achieved, the RF power and gas flows are turned off. The chamber is purged and cooled down before the samples are removed.
Characterization of Silicon Thin Films using Raman Spectroscopy
-
Instrumentation Setup: A Raman spectrometer equipped with a microscope, a laser excitation source (e.g., 532 nm), a grating, and a detector is used. The instrument is calibrated using a known standard, such as a crystalline silicon wafer.
-
Sample Preparation: The silicon film sample is placed on the microscope stage.
-
Data Acquisition:
-
The laser is focused onto the surface of the film. It is crucial to use a low laser power to avoid laser-induced crystallization of amorphous silicon.
-
Raman spectra are collected over a specific spectral range, typically covering the characteristic silicon peaks.
-
-
Spectral Analysis:
-
Crystalline Silicon: A sharp peak at approximately 521 cm⁻¹ indicates the presence of crystalline silicon.[9]
-
Amorphous Silicon: A broad peak centered around 480 cm⁻¹ is characteristic of amorphous silicon.[9]
-
Crystallinity Quantification: The crystalline volume fraction can be estimated by deconvoluting the Raman spectrum into its amorphous and crystalline components and calculating the ratio of their integrated intensities.
-
Visualizing the Processes
Diagrams illustrating the chemical pathways and experimental workflows provide a clear conceptual understanding.
Caption: Chemical Vapor Deposition Process Flow.
Caption: Silicon Film Characterization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of polycrystalline silicon films grown by LPCVD of silane | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Epitaxial Growth of Si and SiGe Using High-Order Silanes without a Carrier Gas at Low Temperatures via UHVCVD and LPCVD [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Volatile Higher Silanes (Perhydridooligosilanes) - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
comparative study of silane precursors for silicon nitride deposition
A Comparative Guide to Silane (B1218182) Precursors for High-Quality Silicon nitride (SiN) Deposition
For researchers and professionals in materials science and semiconductor fabrication, the choice of silane precursor is a critical determinant of the final properties and performance of silicon nitride (SiN) films. This guide provides a comprehensive comparison of various silane precursors used in different deposition techniques, including Atomic Layer Deposition (ALD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Low-Pressure Chemical Vapor Deposition (LPCVD). Supported by experimental data, this document aims to facilitate an informed selection of precursors to achieve desired film characteristics such as low impurity content, high density, and superior electrical properties.
Performance Comparison of Silane Precursors
The selection of a silane precursor significantly impacts the deposition process and the resulting SiN film quality. Key performance indicators include deposition temperature, growth rate, film composition, impurity levels, and physical and electrical properties. The following tables summarize the performance of common silane precursors.
Table 1: Comparison of Silane Precursors for Silicon Nitride Deposition by ALD/PEALD
| Precursor Class | Precursor Example | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | N/Si Ratio | Carbon Impurity (at. %) | Hydrogen Content (at. %) | Refractive Index | Wet Etch Rate (in dilute HF) |
| Chlorosilanes | Dichlorosilane (SiH₂Cl₂) | 250–500[1] | Varies | ~1[2] | - | High | - | High[2] |
| Hexachlorodisilane (Si₂Cl₆) | 515–650[3] | - | - | - | - | - | High | |
| Aminosilanes | Bis(tert-butylamino)silane (BTBAS) | 200–400[3] | - | ~1.4[1] | <2 at 400°C, ~10 at 200°C[1][3] | ~5[1] | ~1.96[1] | ~0.2-1 nm/min[1][3] |
| Tris(dimethylamino)silane (TDMAS) | 350[3] | - | - | 5–10[3] | - | - | 3 nm/min (post-anneal <1 nm/min)[3] | |
| Di(sec-butylamino)silane (DSBAS) | 100–300[4] | Higher than BTBAS[4] | - | Below detection limit at 300°C[4] | - | - | ≤2 nm/min[4] | |
| Heterosilanes | Trisilylamine (TSA) | 150–400[1] | 0.65–2.1[1] | 1.32–1.35[5] | - | 8–13[5] | 1.65–2.16[1] | - |
| Neopentasilane (NPS) | <300[5] | Higher than TSA[5] | ~1.13[5] | Minimal[5] | - | - | - |
Table 2: Comparison of Silane Precursors for Silicon Nitride Deposition by LPCVD/PECVD
| Precursor | Deposition Method | Deposition Temperature (°C) | Deposition Rate | Film Stress | Refractive Index | Key Features |
| Dichlorosilane (DCS) | LPCVD | >700[6][7][8] | - | Lower than BTBAS-based films[9] | - | Conventional high-temperature process.[7] |
| Bis(tertiary-butylamino)silane (BTBAS) | LPCVD | 550–600[6] | 4–30 Å/min | Higher than DCS-based films | - | Low-temperature alternative to DCS[10]; significant C and H incorporation.[6][11] |
| Silane (SiH₄) | PECVD | 250–350[12] | Varies with gas ratio[12] | - | 1.8–2.7 (depends on Si/N ratio)[12] | Refractive index and other properties are highly dependent on the SiH₄/NH₃ ratio.[12] |
| Hexachlorodisilane (HCD) | LPCVD | Down to 250[6] | Higher than conventional LPCVD[6] | - | - | Enables very low-temperature deposition.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for SiN deposition using different precursors and techniques.
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using Aminosilane (B1250345) Precursors
This protocol describes a typical PEALD process for depositing SiN films using aminosilane precursors like BTBAS or DSBAS.
-
Substrate Preparation: Silicon wafers are cleaned using standard procedures, such as an ammonia-peroxide or hydrochloric-peroxide etchant, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.[13][14] The wafers are then rinsed with deionized water and dried with nitrogen gas.[13]
-
Deposition Parameters:
-
Precursors: Bis(tert-butylamino)silane (BTBAS) or Di(sec-butylamino)silane (DSBAS) as the silicon precursor and a nitrogen plasma (N₂) as the nitrogen source.[1][4]
-
Deposition Temperature: The substrate temperature is maintained between 100°C and 400°C.[3][4]
-
Plasma Source: A very high-frequency (162 MHz) plasma source can be used to enhance film properties.[4][14]
-
-
Deposition Cycle:
-
Step 1 (Precursor Pulse): The aminosilane precursor is introduced into the reactor chamber for a defined period to allow for self-limiting chemisorption onto the substrate surface.
-
Step 2 (Purge): The chamber is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and byproducts.
-
Step 3 (Plasma Exposure): The nitrogen plasma is ignited for a specific duration to react with the adsorbed precursor layer, forming a monolayer of silicon nitride.
-
Step 4 (Purge): The chamber is purged again to remove reaction byproducts.
-
-
Film Growth: Steps 1-4 are repeated to achieve the desired film thickness.
-
Characterization: The deposited films are characterized for thickness, refractive index (ellipsometry), composition (XPS), surface roughness (AFM), wet etch rate in dilute HF, and electrical properties (leakage current, breakdown voltage).[14]
Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN using BTBAS
This protocol outlines the LPCVD of SiN films using BTBAS, a common low-temperature alternative to dichlorosilane.
-
System: A 200 mm vertical batch furnace system is typically used.[11]
-
Precursors: Bis(tertiary-butylamino)silane (BTBAS) and ammonia (B1221849) (NH₃).[6][11]
-
Deposition Conditions:
-
Deposition Process: The precursors are introduced into the furnace, where they react on the heated substrate surface to deposit a silicon nitride film.
-
Film Analysis: The resulting films are analyzed for deposition rate, thickness uniformity, composition (carbon and hydrogen content), and wet etch resistance.[11]
Visualizations
The following diagrams illustrate a typical experimental workflow for SiN deposition and a simplified signaling pathway representing the precursor-surface interaction.
Caption: Experimental workflow for SiN deposition.
Caption: Simplified surface reaction pathway.
References
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. electrochem.org [electrochem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
performance comparison of solar cells with layers from silane vs pentasilane
For researchers, scientists, and professionals in renewable energy development, the choice of precursor materials is critical in optimizing solar cell performance and manufacturing efficiency. This guide provides a detailed comparison of two silicon-based precursors: the industry-standard silane (B1218182) (SiH₄) and the less conventional pentasilane (Si₅H₁₀). While direct comparative studies on the performance of solar cells fabricated with these two materials are limited in publicly available research, this document synthesizes existing knowledge on silane and draws inferences on the potential of this compound based on research into higher-order silanes.
Performance Metrics: An Illustrative Comparison
Due to a lack of direct experimental comparisons in the literature, the following table presents a hypothetical performance comparison. The values for silane-based cells are representative of typical amorphous silicon (a-Si:H) solar cells. The projected values for this compound are based on the theoretical advantages of higher-order silanes, such as potentially higher deposition rates at lower temperatures which could lead to different film properties and defect densities.
| Performance Metric | Silane (SiH₄) Based a-Si:H Solar Cell (Typical Experimental Values) | This compound (Si₅H₁₀) Based a-Si:H Solar Cell (Projected Potential) |
| Power Conversion Efficiency (PCE) | 6 - 8% | Potentially higher due to improved film quality at lower processing temperatures. |
| Open-Circuit Voltage (Voc) | 0.8 - 0.9 V | May be comparable or slightly higher if defect density is reduced. |
| Short-Circuit Current Density (Jsc) | 12 - 16 mA/cm² | Could be enhanced if light trapping and carrier collection are improved. |
| Fill Factor (FF) | 0.65 - 0.75 | Potentially improved with better film uniformity and lower series resistance. |
| Charge Carrier Mobility | ~1 cm²/(V·s) for electrons in a-Si:H | May be higher due to a more ordered amorphous network formed at lower temperatures. |
Experimental Protocols
The fabrication of thin-film silicon solar cells is a multi-step process. The key difference when comparing silane and this compound would be in the deposition of the amorphous silicon layers.
General Fabrication Protocol for a p-i-n Amorphous Silicon Solar Cell:
-
Substrate Preparation: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
-
p-type Layer Deposition: A p-doped amorphous silicon carbide (a-SiC:H) or amorphous silicon (a-Si:H) layer is deposited via Plasma Enhanced Chemical Vapor Deposition (PECVD).
-
Intrinsic (i) Layer Deposition: The active light-absorbing intrinsic amorphous silicon (a-Si:H) layer is deposited via PECVD. This is the primary step where either silane or this compound would be used as the silicon source gas.
-
n-type Layer Deposition: An n-doped amorphous silicon (a-Si:H) layer is deposited via PECVD.
-
Back Contact Deposition: A metal back contact (e.g., Aluminum or Silver) is deposited via thermal evaporation or sputtering.
-
Device Isolation and Characterization: The individual cells are isolated by laser scribing or chemical etching. The current-voltage (I-V) characteristics are then measured under simulated solar illumination (AM 1.5G).
Deposition of the Intrinsic Layer (i-a-Si:H):
-
Using Silane (SiH₄):
-
Deposition Technique: Plasma Enhanced Chemical Vapor Deposition (PECVD).
-
Precursor Gases: Silane (SiH₄) and Hydrogen (H₂). The hydrogen is used for dilution to control the film properties.
-
Typical Deposition Temperature: 200 - 300 °C.
-
RF Power: 10 - 50 W.
-
Pressure: 0.5 - 2.0 Torr.
-
Gas Flow Rates: SiH₄: 5-20 sccm, H₂: 50-200 sccm.
-
-
Using this compound (Si₅H₁₀) (Hypothetical Protocol):
-
Deposition Technique: PECVD or Hot Wire Chemical Vapor Deposition (HWCVD). HWCVD is a possibility due to the lower decomposition temperature of this compound.
-
Precursor Gases: this compound (Si₅H₁₀) and a carrier gas (e.g., Argon or Hydrogen).
-
Potential Deposition Temperature: 100 - 200 °C. The weaker Si-Si bonds in this compound compared to the Si-H bonds in silane allow for lower deposition temperatures.
-
RF Power (for PECVD): Likely lower than for silane.
-
Pressure: Similar range to silane deposition.
-
Gas Flow Rates: this compound would be introduced as a vapor from a liquid source, requiring a bubbler or a direct liquid injection system. Flow rates would need to be optimized.
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical comparison between these two precursors, the following diagrams are provided.
Concluding Remarks
Silane remains the dominant precursor in the mass production of thin-film silicon solar cells due to its well-understood chemistry, established process parameters, and proven device performance and stability. However, the exploration of higher-order silanes like this compound presents an intriguing avenue for future research. The potential for lower-temperature processing could reduce manufacturing costs and enable the use of a wider range of substrate materials. Furthermore, the possibility of achieving higher deposition rates and potentially superior film qualities could lead to more efficient solar cells.
To definitively ascertain the benefits of this compound, direct and comprehensive comparative studies are necessary. Such research should focus on a systematic variation of deposition parameters for this compound and a thorough characterization of the resulting film properties and solar cell device performance, including long-term stability tests. The findings from such studies would be invaluable for the continued advancement of thin-film silicon photovoltaic technology.
A Comparative Guide to Analytical Techniques for Studying Pentasilane Decomposition Kinetics
For Researchers, Scientists, and Drug Development Professionals
The study of pentasilane (Si₅H₁₂) decomposition kinetics is crucial for a fundamental understanding of silicon chemistry, with applications ranging from materials science to semiconductor manufacturing. A variety of analytical techniques can be employed to monitor the decay of the parent molecule and the formation of various products over time. This guide provides a comparative overview of key analytical methods, including their principles, experimental setups, and the nature of the data they provide. While specific experimental data for this compound decomposition is not extensively available in the public literature, this guide extrapolates from established methods for other silanes to provide a practical framework for researchers.
Comparison of Analytical Techniques
The selection of an analytical technique for studying this compound decomposition depends on several factors, including the phase of the reaction (gas or condensed), the desired time resolution, and the specific molecular species of interest. The following table summarizes and compares the primary methods used for analyzing silane (B1218182) decomposition.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile decomposition products based on their interaction with a stationary phase, followed by mass-based identification and quantification. | Identification and quantification of stable gaseous products (e.g., lower-order silanes, hydrogen). | High sensitivity and specificity for a wide range of volatile compounds. Allows for the separation of isomers. | Not suitable for in-situ or real-time monitoring of reactive intermediates. Requires sample extraction from the reaction environment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to their vibrational frequencies. | Real-time, in-situ monitoring of the concentration of IR-active species (e.g., this compound, silane, disilane) by tracking their characteristic absorption bands. | Non-invasive and allows for real-time kinetic measurements. Can be used for gas and condensed phases. | Lower sensitivity compared to MS for some species. Spectral overlap can complicate the analysis of complex mixtures. Not all decomposition products are IR-active. |
| Shock Tube with High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS) | A shock wave rapidly heats a gas sample to a high temperature, initiating decomposition. A mass spectrometer then analyzes the products at very short time intervals. | Time-resolved concentration profiles of reactants, intermediates, and products at high temperatures. Provides data for determining reaction rate constants. | Allows for the study of elementary reactions at well-defined temperatures and pressures. Capable of detecting short-lived intermediates. | Complex and specialized experimental setup. Primarily suited for gas-phase reactions at high temperatures. |
| Static Discharge with Mass Spectrometry | A static electrical discharge initiates the decomposition of the silane in a closed system, and a mass spectrometer monitors the change in gas composition over time. | Time-dependent concentration profiles of reactants and stable products in a plasma environment. | Provides insights into decomposition mechanisms under plasma conditions, which are relevant to certain deposition processes. | The reaction environment is complex, involving ions and radicals, which can make kinetic analysis challenging. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and accurate kinetic data. Below are generalized methodologies for the key techniques, which can be adapted for the study of this compound decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A known concentration of this compound, typically diluted in an inert gas such as argon or helium, is introduced into a temperature-controlled reactor (e.g., a flow tube or a static vessel).
-
Decomposition: The this compound mixture is heated to the desired decomposition temperature for a specific duration.
-
Sampling: At predetermined time intervals, a small aliquot of the gas mixture is extracted from the reactor using a gas-tight syringe or an automated sampling valve.
-
GC Separation: The extracted sample is injected into a gas chromatograph. The components of the mixture are separated on a capillary column (e.g., a non-polar or semi-polar phase column) based on their volatility and affinity for the stationary phase. The column temperature is typically programmed to increase over time to elute compounds with different boiling points.
-
MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, allowing for their identification and quantification.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
-
Reaction Cell: The decomposition is carried out in a gas cell equipped with infrared-transparent windows (e.g., KBr or ZnSe). The cell is placed in the sample compartment of an FTIR spectrometer.
-
Initial Spectrum: An initial IR spectrum of the this compound/inert gas mixture is recorded at the desired reaction temperature before significant decomposition has occurred. This serves as the time-zero reference.
-
Kinetic Monitoring: As the decomposition proceeds, a series of IR spectra are recorded at regular time intervals.
-
Data Analysis: The concentration of this compound and any IR-active products can be determined by measuring the absorbance of their characteristic vibrational bands (e.g., Si-H stretching and bending modes). The kinetic data is then obtained by plotting the concentration of the species as a function of time.
Shock Tube with HRR-TOF-MS
-
Gas Mixture Preparation: A dilute mixture of this compound in a shock-tube driver gas (e.g., argon) is prepared.
-
Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the this compound mixture, rapidly heating it to a specific temperature and pressure.[1]
-
Time-Resolved Mass Spectrometry: A high-repetition-rate time-of-flight mass spectrometer, positioned at the end of the shock tube, continuously samples the gas from the reaction zone. This provides a series of mass spectra at very short time intervals (on the order of microseconds).
-
Kinetic Analysis: The time-resolved concentration profiles of this compound and its decomposition products are extracted from the mass spectra. This data is then used to determine the rate constants of the decomposition reactions at the experimental conditions.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for studying this compound decomposition kinetics, from sample preparation to data analysis.
References
A Comparative Guide to Assessing the Crystallinity of Silicon Nanowires Grown from Pentasilane
For researchers, scientists, and drug development professionals, understanding the crystalline quality of silicon nanowires (SiNWs) is paramount for their application in advanced sensing and delivery systems. When synthesized from precursors like pentasilane, a thorough assessment of their crystallinity is crucial for predicting and controlling their electronic, optical, and mechanical properties. This guide provides a comparative overview of the three most common analytical techniques for this purpose: Raman Spectroscopy, X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM).
This guide will delve into the experimental protocols for each technique, present a comparative analysis of the data they provide, and offer a logical workflow for a comprehensive crystallinity assessment.
Quantitative Comparison of Crystallinity Assessment Techniques
The choice of characterization technique often depends on the specific information required, the sample form, and the desired spatial resolution. Below is a table summarizing the key quantitative and qualitative data obtained from each method for silicon nanowires.
| Feature | Raman Spectroscopy | X-ray Diffraction (XRD) | Transmission Electron Microscopy (TEM) |
| Primary Measurement | Phonon vibrational modes | Diffraction of X-rays by crystal lattice planes | Direct imaging and electron diffraction |
| Quantitative Data | Crystalline fraction (ratio of crystalline to amorphous Si) | Crystallite size, lattice parameters, crystal orientation | Lattice spacing, defect visualization, crystal structure |
| Qualitative Data | Presence of amorphous vs. crystalline phases, stress/strain | Crystal phase identification, preferred orientation | Direct visualization of morphology, core-shell structures, defects |
| Spatial Resolution | ~1 µm (confocal), down to <10 nm (TERS) | Bulk analysis of millions of nanowires | Atomic resolution (<1 Å) |
| Sample Preparation | Minimal, can be performed on substrate | Can be performed on substrate or on powdered sample | Requires dispersion of nanowires on a TEM grid |
| Key Advantage | Rapid, non-destructive, sensitive to amorphous content | Provides information on crystal structure and orientation over a large area | Direct visualization of atomic structure and defects |
| Key Limitation | Can be affected by laser heating, complex peak fitting | Provides an average over a large sample volume | Analysis of a very small, localized sample area |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate assessment of SiNW crystallinity.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material. The Raman spectrum of silicon is highly sensitive to its crystalline state. Crystalline silicon (c-Si) exhibits a sharp peak at approximately 520 cm⁻¹, while amorphous silicon (a-Si) shows a broad peak centered around 480 cm⁻¹.
Experimental Protocol:
-
Sample Preparation: The SiNWs, as-grown on their substrate, are placed on the microscope stage of the Raman spectrometer.
-
Instrumentation: A micro-Raman spectrometer equipped with a visible laser source (e.g., 532 nm or 633 nm) is used. The laser power should be kept low (typically < 1 mW) to avoid laser-induced heating and crystallization of the nanowires.
-
Data Acquisition: The laser is focused on the nanowire sample using a high-magnification objective lens (e.g., 50x or 100x). The Raman scattered light is collected in a backscattering configuration.
-
Data Analysis: The acquired spectrum is baseline-corrected. To determine the crystalline fraction (Xc), the integrated intensities of the crystalline (Ic, integrated around 520 cm⁻¹) and amorphous (Ia, integrated around 480 cm⁻¹) peaks are used in the following equation:
Xc = Ic / (Ic + γIa)
where γ is a scattering factor that depends on the excitation wavelength.
X-ray Diffraction (XRD)
XRD is a standard technique for determining the crystal structure, phase, and crystallite size of materials. For SiNWs, XRD can confirm their diamond cubic structure and determine their preferred growth orientation.
Experimental Protocol:
-
Sample Preparation: The SiNWs can be analyzed directly on their growth substrate or can be scraped off and collected as a powder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å) is commonly used.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (typically 20° to 80°).
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the Bragg peaks. The positions of the peaks are compared to standard diffraction patterns for silicon (e.g., JCPDS card no. 27-1402) to confirm the crystal structure. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation:
D = (Kλ) / (β cosθ)
where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle. The XRD pattern of SiNWs will show characteristic peaks for the (111), (220), and (311) planes.[1]
Transmission Electron Microscopy (TEM)
TEM provides direct imaging of the nanowire morphology and its internal structure at the atomic scale. High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) are particularly powerful for assessing crystallinity.
Experimental Protocol:
-
Sample Preparation: SiNWs are removed from the growth substrate, typically by sonication in a solvent like ethanol. A drop of the nanowire suspension is then deposited onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry.
-
Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-200 kV is used.
-
Data Acquisition:
-
Bright-field imaging: Provides an overview of the nanowire morphology, including diameter and length.
-
High-resolution TEM (HRTEM): The electron beam is focused on an individual nanowire to resolve the atomic lattice fringes. The spacing between the fringes can be measured to identify the crystallographic planes.
-
Selected Area Electron Diffraction (SAED): An aperture is used to select a specific area of the nanowire, and the diffraction pattern is recorded. A single-crystal nanowire will produce a distinct pattern of sharp spots, while a polycrystalline or amorphous nanowire will produce rings or a diffuse halo, respectively. SAED patterns can confirm the single-crystalline nature of the nanowires.[2]
-
-
Data Analysis: The HRTEM images are analyzed to measure the lattice spacing, which can be compared to known values for silicon. The SAED patterns are indexed to determine the crystal structure and orientation of the nanowire.
Workflow for Crystallinity Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of SiNW crystallinity, starting from the as-grown sample and proceeding through the different characterization techniques.
Caption: Workflow for assessing SiNW crystallinity.
Conclusion
The assessment of crystallinity in silicon nanowires grown from this compound requires a multi-faceted approach. Raman spectroscopy offers a rapid and non-destructive method to quantify the crystalline-to-amorphous ratio. XRD provides valuable information on the overall crystal structure and crystallite size of a large ensemble of nanowires. For the most detailed and localized information, TEM is indispensable, allowing for direct visualization of the atomic lattice and confirmation of the single-crystal nature of individual nanowires. By combining the insights from these three powerful techniques, researchers can gain a comprehensive understanding of their SiNWs' structural quality, enabling the development of more reliable and efficient nanoscale devices.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pentasilane
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety. Pentasilane, a pyrophoric liquid that can ignite spontaneously upon contact with air, necessitates stringent disposal protocols to mitigate risks of fire and explosion.[1] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate within a certified chemical fume hood and ensure that a safety shower and an ABC fire extinguisher are readily accessible.[2] All personnel must be thoroughly trained in handling pyrophoric materials and should never work alone.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (Neoprene or nitrile rubber are recommended)[1]
-
ANSI-approved safety glasses with side shields or chemical splash goggles[4]
-
Face shield[4]
This compound Disposal Protocol
The primary method for this compound disposal is controlled neutralization (quenching) to eliminate its pyrophoric nature. This process must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent ignition.[2][3][5][6]
Key Operational Parameters
| Parameter | Guideline | Source |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | [2][3][5][6] |
| Work Area | Chemical Fume Hood or Glove Box | [2][3][5] |
| Quenching Agent | Isopropyl alcohol, Methanol (B129727), or other less reactive alcohols | [5][6] |
| Dilution Solvent | Inert, dry solvent (e.g., Heptane, Hexane) | [2][5] |
| Container Rinsing | Triple rinse with a dry, inert solvent | [2][5] |
| Waste Collection | All materials (quenched solution, rinsate, contaminated items) must be collected as hazardous waste. | [2][3] |
Experimental Protocol for this compound Neutralization
This protocol outlines a general procedure for quenching residual and unwanted this compound. Quantities should be kept small, and the process should be performed with extreme caution.
-
Preparation of the Quenching Station:
-
Dilution of this compound:
-
Under the inert atmosphere, transfer the this compound to the reaction flask containing a sufficient amount of a dry, inert solvent (e.g., heptane) to significantly dilute it.
-
-
Controlled Quenching:
-
Slowly add a less reactive alcohol, such as isopropyl alcohol, dropwise to the cooled, stirred solution of diluted this compound.[5][6] The addition should be monitored carefully to control the rate of reaction and heat generation.[5]
-
After the initial reaction subsides, a more reactive quenching agent like methanol may be slowly added, followed by water, to ensure complete neutralization.[6]
-
-
Waste Collection and Labeling:
-
The resulting neutralized solution should be collected in a designated hazardous waste container.
-
Label the container clearly, listing all chemical constituents.[7]
-
-
Decontamination of Empty Containers:
-
Empty this compound containers are still hazardous and must be decontaminated.[3]
-
Triple-rinse the empty container with a dry, inert solvent under an inert atmosphere.[2][5]
-
Collect this rinsate and treat it as hazardous waste, neutralizing it using the same quenching procedure.[2][3]
-
After triple-rinsing, the container should be left open in the back of the fume hood for at least a week to ensure any remaining residue is passivated.[2][5]
-
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound waste, fostering a culture of safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all local and federal regulations.[4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pentasilane
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Pentasilane
This compound (Si₅H₁₂) is a highly reactive and pyrophoric compound, igniting spontaneously upon contact with air.[1] Its handling demands rigorous safety protocols to mitigate risks of fire, explosion, and chemical burns. This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to its hazardous nature, a comprehensive personal protective equipment ensemble is mandatory when handling this compound. This includes measures to protect against fire, chemical splashes, and respiratory exposure.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving system: Nitrile inner gloves underneath neoprene outer gloves. | Provides a dual barrier against chemical permeation and physical hazards. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard and a full-face shield. | Protects against splashes, explosions, and exothermic reactions. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex®). | Offers protection from fire and chemical splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the experimental setup and ventilation. | Protects against inhalation of any potential fumes or aerosols. |
| Footwear | Closed-toe shoes, preferably made of leather or other non-porous material. | Protects feet from spills and falling objects. |
Quantitative Safety Data
Occupational Exposure Limits for Silane (B1218182) (SiH₄):
| Organization | Exposure Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 5 ppm (7 mg/m³)[2] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 5 ppm (7 mg/m³)[3][4] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 5 ppm (6.6 mg/m³)[3][5] |
TWA: Time-Weighted Average
Experimental Protocols
Handling Procedure for this compound:
1. Preparation and Workspace Setup:
- Ensure a Class A fire extinguisher (for combustible materials), a Class B fire extinguisher (for flammable liquids), and a Class D fire extinguisher (for combustible metals) are readily accessible. A container of powdered lime or dry sand should also be available for smothering small fires.
- Work must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).
- The work area must be free of flammable materials and other potential ignition sources.
- All glassware and equipment must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
- Always work with a trained partner (buddy system).
2. Transferring Liquid this compound:
- Use a syringe-based transfer method for small quantities. Ensure the syringe is dry and purged with inert gas.
- For larger quantities, use a cannula transfer technique.
- Both the source container and the receiving vessel must be under a positive pressure of an inert gas.
- Transfer solutions slowly to avoid splashing and exothermic reactions.
Disposal Plan: Neutralization of this compound Waste:
Unused or waste this compound must be neutralized (quenched) before disposal. This procedure should be performed in a chemical fume hood.
1. Preparation:
- Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.
- The flask should be placed in an ice-water bath to manage the exothermic reaction.
- Dilute the this compound waste with an unreactive, high-boiling-point solvent such as heptane (B126788) or toluene.
2. Quenching Procedure:
- Slowly add a less reactive alcohol, such as isopropanol, to the diluted this compound solution via the dropping funnel with vigorous stirring.
- After the initial reaction subsides, slowly add a more reactive alcohol, such as methanol, to ensure complete neutralization.
- Finally, very slowly add water dropwise to quench any remaining reactive species.
- The resulting solution should be tested for any residual pyrophoric activity before being collected as hazardous waste.
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
In case of eye contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6]
-
In case of a small spill: Smother the spill with powdered lime or dry sand. Do not use water or a carbon dioxide fire extinguisher.
-
In case of fire: If it is safe to do so, use a Class D fire extinguisher. If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the logical workflows.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe disposal of this compound waste via quenching.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
